molecular formula C21H20ClF2N5OS B560445 RO2959 monohydrochloride

RO2959 monohydrochloride

カタログ番号: B560445
分子量: 463.9 g/mol
InChIキー: GMLSDODALBRLPE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide;hydrochloride is a potent, cell-permeable dual inhibitor targeting Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK). Its primary research value lies in investigating the intricate signaling networks that drive tumor progression, metastasis, and drug resistance. By potently inhibiting FAK, a non-receptor tyrosine kinase, this compound disrupts downstream pathways critical for cell migration, proliferation, and survival, making it a valuable tool for studying the tumor microenvironment and cancer cell invasiveness [Link: https://www.nature.com/articles/s41568-019-0148-1]. Concurrently, its activity against ALK positions it as a key reagent for probing the oncogenic mechanisms in ALK-positive cancers, such as a subset of non-small cell lung cancers and anaplastic large cell lymphomas, and for exploring resistance mechanisms to first-generation ALK inhibitors [Link: https://www.cancer.gov/about-cancer/treatment/types/targeted-therapies/alk-fact-sheet]. Researchers utilize this compound in preclinical studies to elucidate the crosstalk between FAK and ALK signaling, to evaluate combination therapy strategies, and to assess its efficacy in impeding tumor growth and metastasis in various in vitro and in vivo models.

特性

IUPAC Name

2,6-difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N5OS.ClH/c1-12-6-7-28(21-26-8-13(2)30-21)11-14(12)17-9-25-18(10-24-17)27-20(29)19-15(22)4-3-5-16(19)23;/h3-5,8-10H,6-7,11H2,1-2H3,(H,25,27,29);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLSDODALBRLPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CN(CC1)C2=NC=C(S2)C)C3=CN=C(C=N3)NC(=O)C4=C(C=CC=C4F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClF2N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

RO2959 Monohydrochloride: A Deep Dive into its Mechanism of Action as a CRAC Channel Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO2959 monohydrochloride has emerged as a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, a critical component of store-operated calcium entry (SOCE) in various cell types, most notably in lymphocytes. This technical guide provides an in-depth exploration of the mechanism of action of RO2959, detailing its molecular targets, downstream signaling consequences, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Inhibition of CRAC Channels and Store-Operated Calcium Entry

This compound exerts its primary effect by potently and selectively blocking the CRAC channel.[1][2][3] CRAC channels are composed of Orai proteins (forming the channel pore in the plasma membrane) and are activated by stromal interaction molecule (STIM) proteins, which act as calcium sensors in the endoplasmic reticulum (ER).[4][5] Depletion of ER calcium stores triggers the oligomerization and translocation of STIM proteins to ER-plasma membrane junctions, where they interact with and activate Orai channels, leading to a sustained influx of extracellular calcium. This process is known as store-operated calcium entry (SOCE).[4][5]

RO2959 directly inhibits the function of the Orai1/STIM1-mediated CRAC channels, thereby blocking SOCE.[1][3] This inhibition has been demonstrated through both electrophysiological measurements of CRAC currents (ICRAC) and calcium imaging assays that measure intracellular calcium levels.[6]

Quantitative Data: Inhibitory Potency of RO2959

The inhibitory activity of RO2959 has been quantified across various experimental systems. The following table summarizes the key IC50 values, providing a comparative overview of its potency.

Target/ProcessIC50 ValueCell Type/SystemReference
CRAC Channel402 nMNot specified[1][2][3]
Orai1/STIM1 mediated SOCE25 nMCHO cells stably expressing human Orai1 and STIM1[1][3]
Orai125 nMNot specified
Orai3530 nMNot specified
SOCE in activated CD4+ T lymphocytes265 nMHuman primary CD4+ T cells

Signaling Pathways Modulated by RO2959

In T lymphocytes, the T-cell receptor (TCR) signaling pathway is a primary activator of CRAC channels. RO2959, by blocking CRAC channels, effectively decouples TCR activation from downstream calcium-dependent signaling events.

T-Cell Receptor Signaling to NFAT Activation

TCR_Signaling cluster_PM Plasma Membrane cluster_ER Endoplasmic Reticulum cluster_Cyto Cytosol cluster_Nuc Nucleus TCR TCR PLCg1 PLCγ1 TCR->PLCg1 PIP2 PIP2 PLCg1->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER releases Orai1 Orai1 (CRAC Channel) Ca_cyto Ca²⁺ (cytosolic) Orai1->Ca_cyto Ca_ext Ca²⁺ (extracellular) Ca_ext->Orai1 influx STIM1 STIM1 STIM1->Orai1 activates Ca_ER->STIM1 depletion activates Calcineurin Calcineurin Ca_cyto->Calcineurin activates NFAT_P NFAT (P) Calcineurin->NFAT_P dephosphorylates NFAT NFAT NFAT_P->NFAT Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression translocates to nucleus RO2959 RO2959 RO2959->Orai1 inhibits

Caption: TCR signaling cascade leading to NFAT activation, inhibited by RO2959.

The inhibition of calcium influx by RO2959 prevents the activation of calcineurin, a calcium-dependent phosphatase.[1] Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[7] Without dephosphorylation, NFAT remains in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of target genes, such as Interleukin-2 (IL-2), which is crucial for T-cell proliferation and effector functions.[1] Consequently, RO2959 potently blocks T-cell receptor-triggered gene expression and functional pathways, including cytokine production and T-cell proliferation.[1][6]

Experimental Protocols

The mechanism of action of RO2959 has been elucidated through a combination of electrophysiological and cell-based imaging techniques.

Whole-Cell Patch-Clamp Electrophysiology for ICRAC Measurement

This technique directly measures the ion flow through CRAC channels.

Objective: To measure the inhibitory effect of RO2959 on CRAC currents (ICRAC).

Methodology:

  • Cell Preparation: Human T lymphocytes or a suitable cell line (e.g., RBL-2H3, CHO) stably expressing Orai1 and STIM1 are used.

  • Store Depletion: Intracellular calcium stores are passively depleted by including a high concentration of a calcium chelator (e.g., BAPTA) in the patch pipette solution and/or by perfusing the cells with a solution containing a SERCA pump inhibitor (e.g., thapsigargin) in a calcium-free external solution.

  • Whole-Cell Recording: A giga-ohm seal is formed between a glass micropipette and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

  • Voltage Protocol: A voltage ramp protocol (e.g., -100 mV to +100 mV over 50-100 ms) is applied to the cell to elicit the characteristic inwardly rectifying ICRAC.

  • Compound Application: RO2959 is applied at various concentrations to the external solution, and the resulting changes in ICRAC are recorded to determine the IC50 value.

Electrophysiology_Workflow start Start prep_cells Prepare T-cells or Orai1/STIM1 expressing cells start->prep_cells store_depletion Deplete ER Ca²⁺ stores (Thapsigargin/BAPTA) prep_cells->store_depletion patch_clamp Establish whole-cell patch-clamp configuration store_depletion->patch_clamp record_baseline Record baseline I-CRAC (voltage ramp) patch_clamp->record_baseline apply_ro2959 Apply RO2959 (various concentrations) record_baseline->apply_ro2959 record_inhibition Record inhibited I-CRAC apply_ro2959->record_inhibition analyze Analyze data and determine IC50 record_inhibition->analyze end End analyze->end

Caption: Experimental workflow for electrophysiological recording of I-CRAC.

Calcium Imaging of Store-Operated Calcium Entry

This method visualizes and quantifies changes in intracellular calcium concentration.

Objective: To measure the effect of RO2959 on SOCE.

Methodology:

  • Cell Loading: Cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Baseline Measurement: The baseline fluorescence is recorded in a calcium-free external solution.

  • Store Depletion: SOCE is induced by depleting ER calcium stores, typically with thapsigargin (B1683126) or by TCR stimulation.

  • Calcium Re-addition: Calcium is re-introduced into the external solution, and the subsequent increase in fluorescence, representing SOCE, is measured.

  • Inhibitor Treatment: The experiment is repeated in the presence of varying concentrations of RO2959 to assess its inhibitory effect on the calcium influx.

  • Data Analysis: The change in fluorescence intensity is used to calculate the intracellular calcium concentration and determine the IC50 of RO2959 for SOCE inhibition.

Conclusion

This compound is a highly potent and selective inhibitor of the CRAC channel, acting directly on the Orai1/STIM1 complex to block store-operated calcium entry. This mechanism of action effectively uncouples T-cell receptor activation from downstream calcium-dependent signaling pathways, leading to the potent inhibition of T-cell activation, proliferation, and cytokine production. The well-characterized mechanism and high potency of RO2959 make it a valuable research tool for studying the role of CRAC channels in cellular physiology and a promising lead compound for the development of novel therapeutics for autoimmune and inflammatory diseases.

References

RO2959 Monohydrochloride: A Technical Overview of its Inhibitory Action on Orai1/STIM1 Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of RO2959 monohydrochloride, a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, which is formed by Orai1 and STIM1 proteins. The document details the mechanism of store-operated calcium entry (SOCE), the role of RO2959 as an inhibitor, quantitative efficacy data, and standard experimental protocols for its evaluation.

The Orai1/STIM1 Signaling Pathway and Store-Operated Calcium Entry (SOCE)

Store-operated calcium entry (SOCE) is a fundamental Ca2+ influx mechanism in numerous cell types, crucial for a wide array of cellular functions, including gene expression, proliferation, and immune responses.[1][2] The primary molecular components of the CRAC channel, which mediates SOCE, are the stromal interaction molecule 1 (STIM1), located in the endoplasmic reticulum (ER), and Orai1, the pore-forming subunit in the plasma membrane.[3]

The activation sequence is as follows:

  • Store Depletion: Stimulation of cell surface receptors (e.g., G-protein coupled receptors or receptor tyrosine kinases) activates Phospholipase C (PLC), leading to the generation of inositol-1,4,5-trisphosphate (IP3).[2] IP3 binds to its receptors (IP3R) on the ER membrane, causing the release of stored Ca2+ into the cytoplasm.[1]

  • STIM1 Sensing and Activation: STIM1, the ER Ca2+ sensor, detects the drop in luminal Ca2+ concentration.[3] This triggers a conformational change in STIM1, leading to its oligomerization and translocation to ER-plasma membrane junctions.[1]

  • Orai1 Channel Gating: At these junctions, the activated STIM1 oligomers directly interact with and gate the Orai1 channels.[4] This interaction opens the Orai1 pore, allowing a highly selective influx of extracellular Ca2+ into the cell, a current known as I-CRAC (Calcium Release-Activated Ca2+ current).[1][2]

G cluster_0 Extracellular Space cluster_1 cluster_3 cluster_4 Endoplasmic Reticulum Lumen Ca_ext Ca²⁺ Orai1_open Orai1 (Open) Ca_ext->Orai1_open PM Plasma Membrane GPCR GPCR / RTK PLC PLC GPCR->PLC Activates IP3 IP₃ PLC->IP3 Generates IP3R IP₃R IP3->IP3R Binds STIM1_active Active STIM1 (Oligomerized) Orai1_closed Orai1 (Closed) STIM1_active->Orai1_closed Ca_influx Ca²⁺ Influx (SOCE) ERM ER Membrane Ca_ER Stored Ca²⁺ STIM1_inactive STIM1 (Inactive) Ca_ER->STIM1_inactive Depletion sensed Orai1_closed->Orai1_open Orai1_open->Ca_influx STIM1_inactive->STIM1_active Conformational Change & Oligomerization IP3R->Ca_ER Releases

Caption: Orai1/STIM1 signaling pathway for Store-Operated Calcium Entry (SOCE).

This compound: A Potent CRAC Channel Inhibitor

This compound is a small molecule identified as a potent and selective inhibitor of CRAC channels.[5] It effectively blocks store-operated calcium entry mediated by Orai1/STIM1 channels.[5] Its inhibitory action extends to downstream cellular processes that are dependent on SOCE, such as T-cell activation, proliferation, and cytokine production.[1][5] The mechanism of inhibition is not believed to be a direct block of the channel pore; rather, it requires a pre-incubation period of at least 30 minutes to be effective, suggesting an indirect mode of action.[6]

Quantitative Data: Inhibitory Potency of RO2959

The efficacy of RO2959 has been quantified across different experimental systems. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency, particularly against Orai1-mediated currents.

Target/ProcessCell Type / SystemIC50 ValueReference
CRAC Channel Current (I-CRAC) RBL-2H3 cells~402 nM[1][5]
Orai1-mediated SOCE CHO cells expressing hOrai1/hStim125 nM[5]
Orai3-mediated SOCE T-REx-CHO cells expressing hStim1/hOrai3530 nM[5]
SOCE Activated CD4+ T lymphocytes265 nM[5]

Selectivity: RO2959 exhibits high selectivity for CRAC channels. It has been shown to have no significant inhibitory effects on a panel of other ion channels, transporters, and receptors, including TRPC1, TRPM2, TRPM4, Cav1.2, and various Kv channels.[1][2]

Experimental Protocols for Evaluating RO2959 Efficacy

Assessing the inhibitory effect of RO2959 on Orai1/STIM1 channels typically involves intracellular calcium measurements and direct electrophysiological recording of the CRAC current (I-CRAC).

This method measures changes in cytosolic Ca2+ concentration in a population of cells.

  • Cell Preparation: Culture cells (e.g., Jurkat T-cells, HEK293, or CHO cells stably expressing Orai1/STIM1) on glass coverslips.

  • Dye Loading: Load cells with a ratiometric calcium indicator, such as Fura-2 AM, by incubating them in a buffer containing the dye.

  • Pre-incubation with Inhibitor: Incubate a subset of the cells with this compound (typically for at least 30 minutes) prior to the experiment.[6] A vehicle control (e.g., DMSO) should be run in parallel.

  • Establish Basal Calcium Level: Place the coverslip on a fluorescence microscope stage and perfuse with a Ca2+-free buffer to record the basal intracellular calcium level.

  • Store Depletion: Induce ER Ca2+ store depletion by adding an agent like thapsigargin (B1683126) (a SERCA pump inhibitor) or ionomycin (B1663694) (a Ca2+ ionophore) to the Ca2+-free buffer.[2]

  • Measure SOCE: Reintroduce a buffer containing extracellular Ca2+. The subsequent rise in the Fura-2 ratio indicates Ca2+ influx through store-operated channels.

  • Data Analysis: Compare the magnitude and rate of Ca2+ influx between RO2959-treated and control cells to quantify the inhibitory effect.

This technique provides a direct measurement of the ionic current (I-CRAC) through CRAC channels.

  • Cell Preparation: Use cells expressing Orai1/STIM1 channels.

  • Store Depletion: Deplete ER calcium stores either passively by including a Ca2+ chelator like BAPTA in the patch pipette solution or actively by pre-treating cells with thapsigargin.[7][8]

  • Recording Configuration: Establish a whole-cell patch-clamp configuration. The external solution should contain Ca2+ as the charge carrier, while the internal (pipette) solution contains the Ca2+ chelator.

  • I-CRAC Elicitation: Apply a series of voltage ramps or steps (e.g., a 100 ms (B15284909) ramp from -100 mV to +100 mV) to elicit the characteristic inwardly rectifying I-CRAC.[7]

  • Inhibitor Application: After a stable I-CRAC is recorded, perfuse the cell with an external solution containing RO2959 to observe the inhibition of the current. Alternatively, pre-incubate the cells with the inhibitor as described for calcium imaging.

  • Data Analysis: Measure the current amplitude (typically at a very negative potential like -100 mV) before and after the application of RO2959 to determine the percentage of inhibition.[7]

G cluster_prep Preparation cluster_treatment Treatment cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., HEK293 with Orai1/STIM1) dye_loading 2. Indicator Loading (e.g., Fura-2 AM for imaging) or Pipette Filling (for patch-clamp) cell_culture->dye_loading inhibitor_incubation 3. Pre-incubation (RO2959 or Vehicle Control) dye_loading->inhibitor_incubation store_depletion 4. Induce Store Depletion (e.g., Thapsigargin) inhibitor_incubation->store_depletion ca_readdition 5. Re-add Extracellular Ca²⁺ store_depletion->ca_readdition measurement 6. Measure Ca²⁺ Influx / I-CRAC ca_readdition->measurement analysis 7. Quantify Inhibition measurement->analysis

Caption: Experimental workflow for evaluating RO2959's effect on SOCE.

Conclusion

This compound is a valuable pharmacological tool for the study of Orai1/STIM1-mediated store-operated calcium entry. Its high potency and selectivity make it suitable for dissecting the physiological and pathological roles of CRAC channels. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the effects of RO2959 and similar compounds, aiding in the exploration of CRAC channel function and the development of novel therapeutics for immune disorders and other diseases where SOCE is dysregulated.

References

The Biological Activity of RO2959 Monohydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO2959 monohydrochloride is a potent and selective small molecule inhibitor of the Calcium Release-Activated Calcium (CRAC) channel. This channel, primarily formed by the Orai1 pore-forming subunit and the stromal interaction molecule 1 (STIM1) calcium sensor, plays a pivotal role in store-operated calcium entry (SOCE) in various cell types, most notably in lymphocytes. By blocking CRAC channel function, RO2959 effectively attenuates downstream signaling pathways dependent on calcium influx, leading to the suppression of T-cell activation, proliferation, and cytokine production. This technical guide provides an in-depth overview of the biological activity of RO2959, including its mechanism of action, quantitative potency, selectivity, and detailed experimental protocols for its characterization.

Introduction

Calcium (Ca²⁺) is a ubiquitous second messenger that governs a multitude of cellular processes, including gene transcription, proliferation, and effector functions. In electrically non-excitable cells, such as lymphocytes, a primary mechanism for elevating intracellular Ca²⁺ concentration is store-operated calcium entry (SOCE). The depletion of endoplasmic reticulum (ER) Ca²⁺ stores is sensed by STIM1, which then translocates to the plasma membrane to activate Orai1, the pore-forming subunit of the CRAC channel, initiating a sustained influx of extracellular Ca²⁺.

The CRAC channel is a critical component of T-cell receptor (TCR) signaling. The influx of Ca²⁺ through the CRAC channel activates calcineurin, a phosphatase that dephosphorylates the nuclear factor of activated T-cells (NFAT), leading to its nuclear translocation and the transcription of genes encoding key cytokines like interleukin-2 (B1167480) (IL-2) and tumor necrosis factor-alpha (TNF-α). Given its central role in T-cell function, the CRAC channel represents a compelling therapeutic target for autoimmune and inflammatory diseases. This compound has emerged as a valuable research tool and a potential therapeutic candidate due to its high potency and selectivity for the CRAC channel.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the CRAC channel. It is a potent blocker of SOCE mediated by the Orai1/STIM1 complex.[1] This inhibition of Ca²⁺ influx subsequently disrupts the downstream signaling cascade, most notably the calcineurin-NFAT pathway, thereby preventing T-cell activation and the production of inflammatory cytokines.[2]

Quantitative Biological Activity

The inhibitory activity of RO2959 has been quantified in various in vitro systems. The following tables summarize the reported half-maximal inhibitory concentrations (IC₅₀) for its effects on CRAC channel currents, SOCE, and functional cellular responses.

Table 1: In Vitro Inhibitory Activity of RO2959 on CRAC Channels and SOCE

AssayCell Line/SystemTargetIC₅₀ (nM)
CRAC Channel Current (ICRAC)RBL-2H3 cellsEndogenous CRAC402[2]
SOCECHO cells stably expressing human Orai1/STIM1Orai1/STIM125[2]
SOCEActivated human CD4⁺ T lymphocytesEndogenous CRAC265[2]
Orai Channel InhibitionT-REx-CHO cells expressing STIM1 and Orai isoformsOrai125[1]
Orai3530[1]

Table 2: In Vitro Functional Inhibitory Activity of RO2959

Functional AssayCell TypeEndpointIC₅₀ (nM)
T-Cell ProliferationHuman T-cellsInhibition of proliferationPotent inhibition observed[2]
Cytokine ProductionHuman T-cellsInhibition of IL-2 productionPotent inhibition observed[2]

Selectivity Profile

RO2959 exhibits high selectivity for the CRAC channel over other ion channels and receptors. However, at higher concentrations, some off-target activity has been noted.

Table 3: Selectivity of RO2959 Against Other Targets

TargetAssay TypeActivity
5-HT₂B ReceptorNot specifiedInhibition reported
Peripheral Benzodiazepine ReceptorNot specifiedInhibition reported

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the biological activity of RO2959.

Calcium Imaging Assay for SOCE Inhibition

This protocol describes the measurement of intracellular Ca²⁺ concentration ([Ca²⁺]i) to assess the inhibition of SOCE by RO2959 using a fluorescent Ca²⁺ indicator like Fura-2 AM.

  • Cell Preparation:

    • Seed cells (e.g., Jurkat T-cells, HEK293 cells stably expressing Orai1/STIM1) onto 96-well black, clear-bottom plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in a Ca²⁺-free buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Wash the cells once with Ca²⁺-free HBSS.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with Ca²⁺-free HBSS to remove extracellular dye.

  • Measurement of SOCE:

    • Place the plate in a fluorescence plate reader capable of ratiometric measurement with excitation at 340 nm and 380 nm and emission at 510 nm.

    • Establish a stable baseline fluorescence ratio in Ca²⁺-free HBSS.

    • Add various concentrations of RO2959 and incubate for the desired time (e.g., 10-30 minutes).

    • Induce ER Ca²⁺ store depletion by adding a SERCA pump inhibitor, such as 1-2 µM thapsigargin.

    • Once the intracellular Ca²⁺ release has returned to baseline, re-introduce extracellular Ca²⁺ by adding a solution containing 1-2 mM CaCl₂.

    • Record the subsequent increase in the F340/F380 ratio, which represents SOCE.

  • Data Analysis:

    • Calculate the peak or area under the curve of the Ca²⁺ influx after the addition of extracellular Ca²⁺.

    • Normalize the data to the vehicle control (e.g., 0.1% DMSO).

    • Plot the percentage of inhibition against the concentration of RO2959 to determine the IC₅₀ value.

T-Cell Proliferation Assay (CFSE-based)

This protocol utilizes the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE) to monitor T-cell proliferation by flow cytometry.

  • Cell Preparation and Staining:

    • Isolate human peripheral blood mononuclear cells (PBMCs) by Ficoll-Paque density gradient centrifugation.

    • Resuspend the cells at 1-10 x 10⁶ cells/mL in serum-free PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

    • Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium containing 10% fetal bovine serum (FBS).

    • Wash the cells three times with complete medium to remove excess CFSE.

  • Cell Culture and Stimulation:

    • Resuspend the CFSE-labeled cells in complete RPMI-1640 medium.

    • Plate the cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well.

    • Pre-treat the cells with a serial dilution of RO2959 for 1 hour.

    • Stimulate T-cell proliferation by adding anti-CD3 and anti-CD28 antibodies (e.g., 1 µg/mL plate-bound anti-CD3 and 1 µg/mL soluble anti-CD28).

    • Incubate the cells for 3-5 days at 37°C in a 5% CO₂ incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8).

    • Acquire the data on a flow cytometer, detecting CFSE fluorescence in the FITC channel.

  • Data Analysis:

    • Gate on the live lymphocyte population and then on the CD4⁺ or CD8⁺ T-cell subsets.

    • Analyze the CFSE fluorescence histogram. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.

    • Calculate the percentage of divided cells and the proliferation index in the presence and absence of RO2959 to determine its inhibitory effect.

Cytokine Release Assay (ELISA)

This protocol describes the quantification of secreted cytokines, such as IL-2 and TNF-α, in the supernatant of stimulated T-cells using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Cell Culture and Stimulation:

    • Isolate and prepare human PBMCs as described in the T-cell proliferation assay.

    • Plate the cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well.

    • Pre-treat the cells with various concentrations of RO2959 for 1 hour.

    • Stimulate the cells with anti-CD3/anti-CD28 antibodies or with phorbol (B1677699) 12-myristate 13-acetate (PMA) (e.g., 50 ng/mL) and ionomycin (B1663694) (e.g., 1 µg/mL).

    • Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Sample Collection:

    • Centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the cell culture supernatant.

  • ELISA Procedure:

    • Perform the ELISA for the cytokine of interest (e.g., IL-2, TNF-α) according to the manufacturer's protocol. This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Blocking non-specific binding sites.

      • Incubating with the cell culture supernatants and a standard curve of the recombinant cytokine.

      • Adding a biotinylated detection antibody.

      • Adding a streptavidin-horseradish peroxidase (HRP) conjugate.

      • Adding a chromogenic substrate (e.g., TMB).

      • Stopping the reaction and measuring the absorbance at 450 nm.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the known concentrations of the recombinant cytokine.

    • Calculate the concentration of the cytokine in the cell culture supernatants based on the standard curve.

    • Determine the IC₅₀ value for RO2959 by plotting the percentage of cytokine inhibition against the inhibitor concentration.

NFAT Reporter Gene Assay

This assay measures the activation of the NFAT transcription factor using a reporter gene, typically luciferase, under the control of an NFAT-responsive element.

  • Cell Line:

    • Use a suitable cell line, such as Jurkat T-cells, stably transfected with an NFAT-luciferase reporter construct.

  • Assay Procedure:

    • Plate the NFAT-reporter cells in a 96-well white, clear-bottom plate.

    • Pre-incubate the cells with a serial dilution of RO2959 for 1 hour.

    • Stimulate the cells to activate the NFAT pathway (e.g., with PMA and ionomycin, or anti-CD3/anti-CD28 antibodies).

    • Incubate for 6-8 hours at 37°C.

    • Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit manufacturer's instructions.

  • Data Analysis:

    • Normalize the luciferase activity to a control for cell viability if necessary.

    • Calculate the percentage of inhibition of NFAT activation for each concentration of RO2959.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

In Vivo Activity

While extensive in vivo data for RO2959 is not widely published, its mechanism of action suggests potential efficacy in animal models of autoimmune and inflammatory diseases. For instance, in models of rheumatoid arthritis, such as collagen-induced arthritis (CIA) in mice, inhibitors of the CRAC channel would be expected to reduce joint inflammation, cartilage destruction, and pro-inflammatory cytokine levels.

A typical experimental design to evaluate RO2959 in a CIA model would involve:

  • Induction of Arthritis: Immunization of susceptible mouse strains (e.g., DBA/1) with type II collagen emulsified in complete Freund's adjuvant.

  • Treatment: Prophylactic or therapeutic administration of RO2959 via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses.

  • Assessment of Disease Severity: Monitoring of clinical signs of arthritis, such as paw swelling and clinical score.

  • Histopathological Analysis: Examination of joint tissues for inflammation, cartilage damage, and bone erosion.

  • Biomarker Analysis: Measurement of serum levels of inflammatory cytokines and anti-collagen antibodies.

Pharmacokinetic studies in rodents would be essential to determine the bioavailability, half-life, and optimal dosing regimen of RO2959 for in vivo efficacy studies.[3][4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the CRAC channel signaling pathway and a typical experimental workflow for characterizing a CRAC channel inhibitor like RO2959.

CRAC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus Ca2+ Ca2+ Orai1 Orai1 Ca2+->Orai1 Influx TCR TCR PLCg PLCg TCR->PLCg Activation Calcineurin_inactive Calcineurin (inactive) Orai1->Calcineurin_inactive Activates via Ca2+ IP3 IP3 PLCg->IP3 Generates IP3R IP3R IP3->IP3R Binds Calcineurin_active Calcineurin (active) Calcineurin_inactive->Calcineurin_active NFAT_P NFAT-P Calcineurin_active->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_n NFAT NFAT->NFAT_n Translocation STIM1 STIM1 STIM1->Orai1 Activates ER_Ca Ca2+ Store IP3R->ER_Ca Opens ER_Ca->STIM1 Depletion sensed by Gene_Transcription Gene Transcription (IL-2, TNF-α) NFAT_n->Gene_Transcription Induces RO2959 RO2959 RO2959->Orai1 Inhibits

Caption: CRAC Channel Signaling Pathway and Point of Inhibition by RO2959.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation start Start: RO2959 Compound soc_assay SOCE Inhibition Assay (Calcium Imaging) start->soc_assay ic50_soc Determine IC50 for SOCE soc_assay->ic50_soc tcell_prolif T-Cell Proliferation Assay (CFSE) ic50_soc->tcell_prolif cytokine_assay Cytokine Release Assay (ELISA) ic50_soc->cytokine_assay nfat_assay NFAT Reporter Assay ic50_soc->nfat_assay functional_ic50 Determine Functional IC50s tcell_prolif->functional_ic50 cytokine_assay->functional_ic50 nfat_assay->functional_ic50 selectivity Selectivity Profiling (Ion Channel/Receptor Panel) functional_ic50->selectivity off_target Identify Off-Target Effects selectivity->off_target pk_studies Pharmacokinetic Studies (Rodent) off_target->pk_studies efficacy_model Efficacy Studies (e.g., Arthritis Model) pk_studies->efficacy_model in_vivo_data Assess In Vivo Efficacy and Tolerability efficacy_model->in_vivo_data

Caption: Experimental Workflow for Characterizing RO2959.

Conclusion

This compound is a potent and selective inhibitor of the CRAC channel, a key regulator of store-operated calcium entry and T-lymphocyte function. Its ability to block SOCE and downstream NFAT signaling translates into robust inhibition of T-cell proliferation and cytokine production in vitro. The detailed experimental protocols and workflow provided in this guide offer a comprehensive framework for researchers to further investigate the biological activities of RO2959 and other CRAC channel inhibitors. The promising preclinical profile of RO2959 underscores the therapeutic potential of targeting the CRAC channel for the treatment of autoimmune and inflammatory disorders. Further in vivo studies are warranted to fully elucidate its therapeutic efficacy and safety profile.

References

An In-depth Technical Guide to the Inhibition of Interleukin-2 Production by RO2959 Monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of RO2959 monohydrochloride, a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel. We delve into its mechanism of action, focusing on the inhibition of T-cell activation and subsequent Interleukin-2 (IL-2) production. This document summarizes key quantitative data, provides detailed experimental protocols for assessing its activity, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

T-cell activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR). A critical downstream consequence of this activation is the production of cytokines, most notably Interleukin-2 (IL-2), which is essential for T-cell proliferation, differentiation, and survival. The signaling cascade leading to IL-2 production is tightly regulated, with intracellular calcium (Ca²⁺) mobilization playing a pivotal role.

Store-operated calcium entry (SOCE) is the primary mechanism for sustained Ca²⁺ influx in T-lymphocytes, mediated by the CRAC channels.[1] this compound has emerged as a potent and selective small molecule inhibitor of these channels.[2][3] By blocking SOCE, RO2959 effectively abrogates the downstream signaling required for T-cell activation and IL-2 synthesis, positioning it as a valuable tool for immunology research and a potential therapeutic agent for autoimmune disorders.[1][4]

Mechanism of Action: CRAC Channel Blockade

The inhibitory effect of RO2959 on IL-2 production is a direct consequence of its blockade of the CRAC channel, which is composed of ORAI1 proteins in the plasma membrane and STIM1 proteins in the endoplasmic reticulum (ER).

The T-Cell Activation Cascade:

  • TCR Engagement: The process begins when the T-cell receptor (TCR) and co-receptors like CD28 recognize an antigen presented by an antigen-presenting cell (APC).[5][6]

  • PLC-γ1 Activation: This recognition activates phospholipase C-gamma 1 (PLC-γ1).

  • IP₃ Generation & ER Calcium Release: PLC-γ1 cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm.[7]

  • STIM1 Activation: The depletion of ER Ca²⁺ is sensed by STIM1, an ER-transmembrane protein. STIM1 undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane junctions.[7]

  • ORAI1 Gating (SOCE): At these junctions, activated STIM1 interacts with and opens the ORAI1 channels in the plasma membrane. This allows for a sustained influx of extracellular Ca²⁺, a process known as store-operated calcium entry (SOCE).[2][7]

  • Calcineurin-NFAT Pathway: The sustained increase in cytosolic Ca²⁺ activates calcineurin, a Ca²⁺/calmodulin-dependent phosphatase.[8][9] Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factor.[9][10][11]

  • IL-2 Gene Transcription: Dephosphorylated NFAT translocates to the nucleus, where it binds to the promoter region of the IL2 gene, initiating its transcription and leading to the production and secretion of IL-2.[7][12]

Inhibition by RO2959:

This compound directly inhibits the ORAI1 channel, thereby blocking SOCE.[2][4] This prevention of sustained Ca²⁺ influx means that calcineurin is not sufficiently activated, NFAT remains phosphorylated in the cytoplasm, and transcription of the IL2 gene is suppressed.[1]

Visualization of Signaling Pathways

T_Cell_Activation_Pathway cluster_TCR T-Cell Receptor Complex cluster_PM Plasma Membrane cluster_ER Endoplasmic Reticulum cluster_Cyto Cytoplasm cluster_Nuc Nucleus TCR TCR/CD3 PLCg1 PLC-γ1 TCR->PLCg1 Activates CD28 CD28 IP3R IP3 Receptor PLCg1->IP3R Generates IP3, opens channel ORAI1 ORAI1 (CRAC) Ca_Cyto ↑ [Ca²⁺]i ORAI1->Ca_Cyto SOCE Ca_ER Ca²⁺ Store IP3R->Ca_ER Releases Ca²⁺ STIM1 STIM1 STIM1->ORAI1 Activates Ca_ER->STIM1 Depletion activates Calcineurin Calcineurin Ca_Cyto->Calcineurin Activates NFATp NFAT (P) Calcineurin->NFATp Dephosphorylates NFAT NFAT NFATp->NFAT NFAT_Nuc NFAT NFAT->NFAT_Nuc Translocates IL2_Gene IL-2 Gene Promoter NFAT_Nuc->IL2_Gene Binds & Activates IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA Transcription IL2_Protein IL-2 Production IL2_mRNA->IL2_Protein Translation RO2959 RO2959 RO2959->ORAI1 Inhibits

Caption: T-Cell activation pathway leading to IL-2 production and its inhibition by RO2959.

Quantitative Data Presentation

RO2959 has been characterized as a highly potent inhibitor across various assays. The half-maximal inhibitory concentrations (IC₅₀) highlight its efficacy and selectivity.

Target/ProcessCell Type/SystemIC₅₀ ValueReference(s)
CRAC Channel Current (ICRAC) RBL-2H3 cells402 nM[2][3][4]
Store Operated Calcium Entry (SOCE) Orai1/Stim1 expressing CHO cells25 nM[2][3]
Store Operated Calcium Entry (SOCE) Activated CD4+ T lymphocytes265 nM[2]
Orai1 Channel T-REx-CHO cells25 nM[2]
Orai3 Channel T-REx-CHO cells530 nM[2]
IL-2 Production Jurkat T-cellsPotent Inhibition (Specific IC₅₀ not published)[2][4]

Note: The hydrochloride and monohydrochloride forms of RO2959 retain the same biological activity.[2]

Experimental Protocols

Protocol: In Vitro IL-2 Production Inhibition Assay

This protocol describes a method to quantify the inhibitory effect of RO2959 on IL-2 production in Jurkat T-cells, a human T-lymphocyte cell line.

Materials:

  • Jurkat T-cells (e.g., E6-1 clone)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • T-cell stimulation reagents:

    • Option A: Anti-CD3 and Anti-CD28 antibodies[13]

    • Option B: Phorbol 12-myristate 13-acetate (PMA) and Ionomycin[14]

  • 96-well clear, flat-bottom cell culture plates

  • Human IL-2 ELISA Kit

  • Plate reader

Procedure:

  • Cell Seeding: Culture Jurkat T-cells in complete RPMI medium. On the day of the experiment, count viable cells and resuspend to a concentration of 1 x 10⁶ cells/mL. Seed 1 x 10⁵ cells (in 100 µL) into each well of a 96-well plate.[14][15]

  • Compound Pre-incubation: Prepare serial dilutions of this compound in complete RPMI medium. Add the desired volume of diluted compound to the wells. Include a vehicle control (DMSO equivalent). Incubate the plate for 1-2 hours at 37°C in a 5% CO₂ incubator.[14][16]

  • T-Cell Stimulation:

    • Option A (Antibody Stimulation): Prepare a mixture of anti-CD3 (e.g., 1-5 µg/mL final concentration) and anti-CD28 (e.g., 1-10 µg/mL final concentration) antibodies.[13] Add the antibody mixture to the wells.

    • Option B (Chemical Stimulation): Prepare a stimulation cocktail of PMA (e.g., 50 ng/mL final concentration) and Ionomycin (e.g., 1 µg/mL final concentration).[14] Add the cocktail to the wells.

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.[14][16]

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell-free supernatant from each well for IL-2 analysis.

  • IL-2 Quantification: Measure the concentration of IL-2 in the collected supernatants using a human IL-2 ELISA kit, following the manufacturer's protocol.[16]

  • Data Analysis: Plot the IL-2 concentration against the log of the RO2959 concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC₅₀ value.[17]

Visualization of Experimental Workflow

Experimental_Workflow start Start step1 1. Seed Jurkat Cells (1x10^5 cells/well) start->step1 step2 2. Pre-incubate with RO2959 (Serial Dilutions, 1-2h) step1->step2 step3 3. Stimulate T-Cells (e.g., anti-CD3/CD28) step2->step3 step4 4. Incubate (16-24h, 37°C, 5% CO2) step3->step4 step5 5. Collect Supernatant (Centrifuge plate) step4->step5 step6 6. Quantify IL-2 (ELISA) step5->step6 step7 7. Data Analysis (Calculate IC50) step6->step7 end_node End step7->end_node

Caption: Workflow for the in vitro IL-2 production inhibition assay.

Protocol: Calcineurin Cellular Activity Assay

This protocol provides a general framework for measuring calcineurin phosphatase activity, a key downstream target in the pathway inhibited by RO2959.

Materials:

  • Treated and stimulated cell lysates (from Protocol 4.1)

  • Calcineurin Cellular Activity Assay Kit (commercial kits are available)

  • Assay Buffer (e.g., 20 mM Tris, 10 mM MgCl₂, 0.1 mM CaCl₂, pH 7.5)[18]

  • RII phosphopeptide substrate (a specific substrate for calcineurin)

  • Phosphate (B84403) detection reagent (e.g., Malachite Green)

  • Microplate reader

Procedure:

  • Lysate Preparation: After cell treatment and stimulation, lyse the cells according to the kit manufacturer's instructions to release cellular proteins, including calcineurin.

  • Assay Reaction: In a 96-well plate, combine the cell lysate with the RII phosphopeptide substrate in the presence of assay buffer.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes) to allow calcineurin to dephosphorylate the substrate.

  • Stop Reaction & Color Development: Stop the reaction and add the phosphate detection reagent. This reagent will react with the free phosphate released by calcineurin activity, producing a colorimetric signal.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.

  • Data Analysis: The amount of free phosphate is directly proportional to calcineurin activity. Compare the activity in RO2959-treated samples to the stimulated control to determine the extent of inhibition on this downstream signaling node.

Broader Effects on T-Cell Function

The inhibition of the CRAC-Calcineurin-NFAT axis by RO2959 has profound effects on overall T-cell function, extending beyond just IL-2 production.

  • Gene Expression: Gene expression array analysis has shown that RO2959 potently blocks TCR-triggered gene expression and functional pathways in a manner similar to the established calcineurin inhibitors Cyclosporin A (CsA) and FK506 (Tacrolimus).[1]

  • Cytokine Production: The compound completely inhibits the production of other key cytokines mediated by TCR stimulation.[1]

  • T-Cell Proliferation: RO2959 effectively halts T-cell proliferation that is driven by either TCR stimulation or a mixed lymphocyte reaction (MLR).[1][2]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the CRAC channel. Its mechanism of action is centered on the blockade of store-operated calcium entry, a critical signal for T-cell activation. By preventing the sustained rise in intracellular calcium, RO2959 effectively shuts down the calcineurin-NFAT signaling pathway, leading to a powerful inhibition of IL-2 gene transcription and a complete suppression of T-cell effector functions. The detailed data and protocols provided in this guide underscore its utility as a specific probe for studying T-cell biology and as a promising lead compound for the development of novel immunosuppressive therapies.

References

An In-depth Technical Guide to RO2959 Monohydrochloride: A Selective CRAC Channel Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO2959 monohydrochloride is a potent and selective small molecule inhibitor of the Calcium Release-Activated Calcium (CRAC) channel.[1][2] CRAC channels are pivotal in the regulation of intracellular calcium levels, particularly in immune cells.[3][4] The primary components of the CRAC channel are the stromal interaction molecule 1 (STIM1), an endoplasmic reticulum (ER) calcium sensor, and Orai1, the pore-forming subunit in the plasma membrane. Upon depletion of ER calcium stores, STIM1 activates Orai1, leading to a sustained influx of calcium known as store-operated calcium entry (SOCE).[3][4][5] This calcium influx is a critical second messenger in various cellular processes, including T-cell activation, proliferation, and cytokine production.[1][6]

This compound selectively blocks this pathway, demonstrating significant potential as a modulator of immune responses. Its high affinity for the Orai1-mediated channel makes it a valuable tool for investigating calcium signaling pathways and a potential therapeutic candidate for autoimmune and inflammatory disorders.[1][6] This document provides a comprehensive overview of its chemical structure, properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule. Its structure is centered around a benzamide (B126) core linked to a pyrazine (B50134) and a tetrahydropyridine-thiazole moiety.

Chemical Identifiers
PropertyValueSource(s)
IUPAC Name 2,6-difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide;hydrochloride[7][8]
CAS Number 2309172-44-7[1][7]
Molecular Formula C₂₁H₂₀ClF₂N₅OS[7][8][9]
Molecular Weight 463.9 g/mol [7]
Canonical SMILES CC1=C(CN(CC1)C2=NC=C(S2)C)C3=CN=C(C=N3)NC(=O)C4=C(C=CC=C4F)F.Cl[7][9]
InChIKey GMLSDODALBRLPE-UHFFFAOYSA-N[7][8]
Physicochemical Properties
PropertyValueSource(s)
Physical State Solid powder[10]
Solubility Soluble in DMSO (10 mM)[9]
Storage Conditions Dry, dark, and at -20°C for long-term storage (months to years). 0-4°C for short-term (days to weeks).[8][10]
Purity ≥98% (or as per Certificate of Analysis)[9][10]

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available and is likely proprietary. However, analysis of its structure, which includes benzamide, pyrazine, tetrahydropyridine, and thiazole (B1198619) moieties, suggests a multi-step synthetic route involving standard organic chemistry reactions. The synthesis would likely involve the formation of key intermediates, such as substituted pyrazines and the tetrahydropyridine-thiazole fragment, followed by their coupling and final amide bond formation.

Mechanism of Action

RO2959 is a highly selective inhibitor of CRAC channels, which are responsible for store-operated calcium entry (SOCE).[1][6] Its primary mechanism involves the direct or allosteric blockade of the Orai1 channel pore, preventing the influx of extracellular calcium into the cell.

Inhibition of Store-Operated Calcium Entry (SOCE)

The process begins when cell surface receptor activation leads to the depletion of calcium from the endoplasmic reticulum (ER). This depletion is sensed by STIM1, which then translocates to ER-plasma membrane junctions. At these junctions, STIM1 interacts with and activates Orai1 channels, opening a conduit for calcium to enter the cell from the extracellular space.[3][4] RO2959 potently blocks this Orai1/STIM1-mediated SOCE.[1][6]

Downstream Effects on T-Lymphocytes

In T-lymphocytes, SOCE is the primary source of sustained calcium signaling required for activation. This calcium influx activates calcineurin, a phosphatase that dephosphorylates the Nuclear Factor of Activated T-cells (NFAT). Dephosphorylated NFAT translocates to the nucleus and initiates the transcription of genes essential for T-cell function, including Interleukin-2 (IL-2).

By inhibiting SOCE, RO2959 effectively blocks these downstream events. It potently inhibits T-cell receptor (TCR) triggered gene expression, T-cell proliferation, and the production of IL-2.[1][6]

Selectivity and Potency

RO2959 exhibits high selectivity and potency, with inhibitory concentrations in the nanomolar range.

Target/ProcessIC₅₀ ValueSource(s)
CRAC Channel 402 nM[1][5][6]
Orai1/STIM1 Mediated SOCE 25 nM[1][5][6]
Orai3 530 nM[9][10]
SOCE in activated CD4+ T lymphocytes 265 nM[9][10]

Signaling Pathway and Experimental Workflows

STIM1/Orai1 Signaling Pathway and Inhibition by RO2959

The following diagram illustrates the key steps in the CRAC channel activation pathway and the point of intervention by this compound.

G TCR TCR Activation PLC PLC Activation TCR->PLC IP3 IP₃ Generation PLC->IP3 ER ER Ca²⁺ Store Depletion IP3->ER STIM1 STIM1 Activation & Oligomerization ER->STIM1 Orai1 Orai1 Channel Activation STIM1->Orai1 SOCE Store-Operated Ca²⁺ Entry (SOCE) Orai1->SOCE Calcineurin Calcineurin Activation SOCE->Calcineurin RO2959 RO2959 monohydrochloride RO2959->Orai1 NFAT NFAT Activation & Nuclear Translocation Calcineurin->NFAT Gene Gene Expression (e.g., IL-2) NFAT->Gene

Caption: CRAC channel signaling pathway and inhibition by RO2959.

Experimental Workflow: Store-Operated Calcium Entry (SOCE) Assay

This diagram outlines a typical workflow for measuring the effect of RO2959 on SOCE using a fluorescent calcium indicator.

G node_style node_style step1 1. Seed Cells in 96-well plate step2 2. Load Cells with Ca²⁺ Indicator (e.g., Fura-2) step1->step2 step3 3. Pre-incubate with RO2959 or Vehicle step2->step3 step4 4. Measure Baseline Fluorescence (Ca²⁺-free buffer) step3->step4 step5 5. Add Thapsigargin (B1683126) to Deplete ER Ca²⁺ Stores step4->step5 step6 6. Re-add Extracellular Ca²⁺ & Measure Fluorescence step5->step6 step7 7. Analyze Data: Quantify Ca²⁺ Influx step6->step7

Caption: Workflow for a thapsigargin-induced SOCE inhibition assay.

Experimental Protocols

The following are generalized protocols for key assays used to characterize the activity of this compound. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Measurement of Store-Operated Calcium Entry (SOCE)

This protocol is adapted for a fluorescence plate reader using a ratiometric dye like Fura-2 AM.

Materials:

  • Cells of interest (e.g., Jurkat T-cells, primary CD4+ T-cells) seeded in a black, clear-bottom 96-well plate.

  • Fura-2 AM (calcium indicator).

  • Pluronic F-127.

  • Anhydrous DMSO.

  • Physiological salt solution (e.g., HBSS) with and without CaCl₂.

  • EGTA (calcium chelator).

  • Thapsigargin (SERCA pump inhibitor).

  • This compound stock solution.

  • Fluorescence plate reader with dual excitation capabilities (e.g., 340/380 nm).

Methodology:

  • Cell Seeding: Seed cells to achieve a confluent monolayer on the day of the experiment.

  • Dye Loading: a. Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in physiological buffer). b. Aspirate the culture medium and wash cells once with buffer. c. Add the loading solution to the cells and incubate at 37°C for 30-60 minutes. d. Wash the cells 2-3 times with Ca²⁺-free buffer containing EGTA to remove extracellular dye.

  • Inhibitor Incubation: Add Ca²⁺-free buffer containing various concentrations of this compound or vehicle (DMSO) to the respective wells. Incubate for 10-20 minutes.

  • Baseline Measurement: Place the plate in the reader and measure the baseline fluorescence ratio (F340/F380) for 1-2 minutes.

  • ER Store Depletion: Add thapsigargin (final concentration 1-2 µM) to all wells to deplete ER calcium stores. This will cause a transient increase in cytosolic Ca²⁺. Continue recording until the fluorescence ratio returns to a stable baseline.[8]

  • SOCE Activation: Add a Ca²⁺-containing buffer to all wells (final concentration ~2 mM CaCl₂). This will trigger SOCE in control cells, leading to a rapid and sustained increase in the fluorescence ratio.

  • Data Analysis: The magnitude of SOCE is quantified by the peak increase in the F340/F380 ratio or the area under the curve after the re-addition of extracellular Ca²⁺.[8] Compare the response in RO2959-treated wells to control wells to determine the IC₅₀.

T-Cell Proliferation Assay (CFSE-based)

This protocol uses Carboxyfluorescein succinimidyl ester (CFSE) to monitor T-cell proliferation by flow cytometry.[8]

Materials:

  • Primary T-cells or a T-cell line (e.g., Jurkat).

  • CFSE dye.

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • T-cell stimulants (e.g., plate-bound anti-CD3 and soluble anti-CD28 antibodies, or PMA and Ionomycin).

  • This compound stock solution.

  • Flow cytometer.

Methodology:

  • Cell Labeling: a. Resuspend T-cells in pre-warmed PBS at 1-10 x 10⁶ cells/mL. b. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.[8] c. Quench the staining by adding 5 volumes of cold complete culture medium and incubate on ice for 5 minutes. d. Wash the cells 2-3 times with complete medium.

  • Cell Culture and Stimulation: a. Resuspend the CFSE-labeled cells in complete medium and plate them in a 96-well plate. b. Add various concentrations of this compound. Include a vehicle-only control. c. Stimulate the cells with appropriate activators (e.g., anti-CD3/anti-CD28). Include unstimulated and stimulated control wells.

  • Incubation: Culture the cells for 3-5 days at 37°C in a CO₂ incubator.

  • Flow Cytometry Analysis: Harvest the cells and analyze them on a flow cytometer. With each cell division, the CFSE fluorescence intensity is halved.

  • Data Analysis: Quantify the percentage of divided cells and the proliferation index to assess the anti-proliferative effect of RO2959.

Cytokine Production Measurement (IL-2 ELISA)

This protocol outlines the measurement of IL-2 secretion from stimulated T-cells using a sandwich ELISA.[8]

Materials:

  • Supernatants from the T-cell proliferation assay (or a parallel experiment).

  • Human IL-2 ELISA Kit (containing capture antibody, detection antibody, standard, streptavidin-HRP, and substrate).

  • Wash buffer.

  • Stop solution.

  • Microplate reader capable of reading absorbance at 450 nm.

Methodology:

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites.

  • Sample Incubation: Add cell culture supernatants (and a serial dilution of the IL-2 standard) to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.[8]

  • Streptavidin-HRP: Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes at room temperature in the dark.[8]

  • Signal Development: Wash the plate and add TMB substrate. Allow color to develop.[8]

  • Stopping the Reaction: Add the stop solution.

  • Data Acquisition and Analysis: Read the absorbance at 450 nm.[8] Calculate the concentration of IL-2 in the samples by comparing their absorbance to the standard curve.

Conclusion

This compound is a powerful and selective research tool for the study of CRAC channel function and store-operated calcium entry. Its ability to potently inhibit T-cell activation and proliferation highlights its potential as a lead compound for the development of novel therapeutics for a range of immune-mediated diseases. The data and protocols presented in this guide offer a robust framework for researchers to effectively utilize RO2959 in their investigations into calcium signaling and immunomodulation.

References

The Discovery and Development of RO2959 Monohydrochloride: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO2959 monohydrochloride is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, a critical component of store-operated calcium entry (SOCE) in various cell types, most notably T lymphocytes. By targeting the Orai1/STIM1 channel complex, RO2959 effectively blocks the sustained intracellular calcium signaling essential for T-cell activation, proliferation, and cytokine production. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and in vitro characterization of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its biological context and experimental investigation.

Introduction

The influx of extracellular calcium is a fundamental signaling mechanism in a multitude of cellular processes. In non-excitable cells, such as lymphocytes, store-operated calcium entry (SOCE) is the primary pathway for replenishing intracellular calcium stores and generating sustained calcium signals. The CRAC channel, formed by the interaction of the endoplasmic reticulum calcium sensor STIM1 and the plasma membrane pore-forming subunit Orai1, is the principal channel responsible for SOCE. Dysregulation of CRAC channel activity is implicated in various autoimmune and inflammatory diseases, making it an attractive therapeutic target. RO2959 has emerged as a selective and potent small molecule inhibitor of this channel, demonstrating significant potential for modulating immune responses.

Discovery and Synthesis

The discovery of RO2959, chemically known as 2,6-Difluoro-N-{5-[4-methyl-1-(5-methyl-thiazol-2-yl)-1,2,5,6-tetrahydro-pyridin-3-yl]-pyrazin-2-yl}-benzamide, was the result of a targeted effort to identify novel CRAC channel inhibitors. The synthesis of RO2959 is detailed in patent literature, specifically in patent WO2009016087 A1, assigned to Hoffmann-La Roche. The monohydrochloride salt is a stable and biologically active form of the compound.

Synthesis of this compound

The synthesis of RO2959 involves a multi-step process culminating in the formation of the final benzamide (B126) compound. The key steps, as outlined in the patent, typically involve the construction of the substituted pyrazine (B50134) core, followed by the introduction of the tetrahydropyridine-thiazole moiety and a final amidation reaction with 2,6-difluorobenzoyl chloride. The resulting free base is then treated with hydrochloric acid to yield the stable monohydrochloride salt.

Mechanism of Action

RO2959 exerts its biological effects through the selective inhibition of the CRAC channel. Upon depletion of intracellular calcium stores, STIM1 proteins in the endoplasmic reticulum aggregate and translocate to the plasma membrane, where they interact with and activate Orai1 channels, leading to an influx of calcium. RO2959 is a potent blocker of this SOCE mediated by the Orai1/STIM1 channels.[1][2] This inhibition of calcium influx prevents the activation of downstream signaling pathways that are dependent on sustained intracellular calcium levels, such as the calcineurin-NFAT pathway, which is crucial for the transcription of genes encoding pro-inflammatory cytokines like Interleukin-2 (IL-2).

Signaling Pathway

The following diagram illustrates the signaling pathway targeted by RO2959.

CRAC_Channel_Signaling_Pathway TCR TCR Activation PLC PLCγ Activation TCR->PLC IP3 IP3 Production PLC->IP3 ER ER Ca2+ Store Depletion IP3->ER STIM1 STIM1 Activation ER->STIM1 Orai1 Orai1 Activation STIM1->Orai1 SOCE Store-Operated Ca2+ Entry (SOCE) Orai1->SOCE Calcineurin Calcineurin Activation SOCE->Calcineurin NFAT NFAT Dephosphorylation & Nuclear Translocation Calcineurin->NFAT Gene Gene Transcription (e.g., IL-2) NFAT->Gene TCell T-Cell Proliferation & Cytokine Production Gene->TCell RO2959 RO2959 RO2959->Orai1

Mechanism of Action of RO2959

Quantitative Data

The inhibitory potency of RO2959 has been quantified in various in vitro assays. The following table summarizes the key IC50 values reported for RO2959.

Target/ProcessCell Line/SystemIC50 ValueReference
CRAC Channel Current (ICRAC)RBL-2H3 cells402 nM[1][2]
Store-Operated Calcium Entry (SOCE)CHO cells stably expressing human Orai1 and Stim125 nM[1][2]
Store-Operated Calcium Entry (SOCE)Activated CD4+ T lymphocytes265 nM[1][2]
Orai1 ChannelCHO cells overexpressing STIM1 and Orai125 nM[3]
Orai3 ChannelCHO cells overexpressing STIM1 and Orai3530 nM[1][2][3]

Experimental Protocols

The characterization of RO2959 involved a series of key in vitro experiments. The following sections provide detailed methodologies for these assays, based on the primary literature.

Electrophysiological Measurement of CRAC Channel Current (ICRAC)

This protocol describes the whole-cell patch-clamp technique used to directly measure the current flowing through CRAC channels.

Experimental Workflow:

Electrophysiology_Workflow Cell_Prep Prepare RBL-2H3 cells expressing CRAC channels Patch Establish whole-cell patch-clamp configuration Cell_Prep->Patch Depletion Induce store depletion (e.g., with IP3 in pipette) Patch->Depletion Recording Record baseline I-CRAC Depletion->Recording Application Apply RO2959 at varying concentrations Recording->Application Measurement Measure inhibition of I-CRAC Application->Measurement Analysis Calculate IC50 value Measurement->Analysis

Electrophysiology Workflow for ICRAC Measurement

Methodology:

  • Cell Culture: RBL-2H3 cells are cultured under standard conditions.

  • Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system. Patch pipettes have a resistance of 3-5 MΩ.

  • Solutions: The intracellular pipette solution contains a high concentration of a calcium chelator (e.g., BAPTA) and inositol (B14025) 1,4,5-trisphosphate (IP3) to induce store depletion. The extracellular bath solution is a standard Ringer's solution containing 10-20 mM Ca2+.

  • Recording: Cells are voltage-clamped at a holding potential of 0 mV. ICRAC is elicited by voltage ramps from -100 mV to +100 mV.

  • Drug Application: After establishing a stable baseline ICRAC, RO2959 is perfused into the bath at various concentrations.

  • Data Analysis: The inhibition of the inward current at -80 mV is measured, and the IC50 value is determined by fitting the concentration-response data to a Hill equation.

Calcium Imaging of Store-Operated Calcium Entry (SOCE)

This protocol details the use of fluorescent calcium indicators to measure the influx of calcium through SOCE.

Methodology:

  • Cell Preparation: CD4+ T cells are isolated from peripheral blood mononuclear cells (PBMCs) and loaded with a ratiometric calcium indicator dye, such as Fura-2 AM.

  • Calcium Measurement: The fluorescence of the dye is measured using a fluorescence microscope or a plate reader capable of ratiometric measurements (e.g., excitation at 340 nm and 380 nm, emission at 510 nm).

  • Store Depletion: Cells are initially placed in a calcium-free buffer. Store depletion is induced by the addition of thapsigargin, an inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, or by T-cell receptor (TCR) stimulation with anti-CD3 and anti-CD28 antibodies.

  • SOCE Induction: After store depletion, calcium is added back to the extracellular solution to a final concentration of 1-2 mM, and the subsequent increase in intracellular calcium due to SOCE is recorded.

  • Inhibition Assay: RO2959 is pre-incubated with the cells at various concentrations before the induction of store depletion.

  • Data Analysis: The inhibitory effect of RO2959 on the peak or integrated calcium influx is quantified, and the IC50 is calculated.

T-Cell Proliferation Assay

This protocol describes the measurement of T-cell proliferation in response to stimulation and its inhibition by RO2959.

Methodology:

  • T-Cell Isolation: Human CD4+ T cells are isolated from PBMCs.

  • Labeling: T cells are labeled with a fluorescent dye that is diluted with each cell division, such as carboxyfluorescein succinimidyl ester (CFSE).

  • Stimulation: Labeled T cells are cultured in 96-well plates coated with anti-CD3 antibody and with soluble anti-CD28 antibody to stimulate T-cell activation and proliferation.

  • Treatment: RO2959 is added to the cell cultures at a range of concentrations at the time of stimulation.

  • Incubation: The cells are incubated for 3-5 days to allow for proliferation.

  • Analysis: The proliferation of T cells is assessed by flow cytometry, where the dilution of the CFSE dye is measured. The percentage of proliferating cells is determined, and the inhibitory effect of RO2959 is calculated.

Cytokine Production Assay

This protocol details the measurement of cytokine production by stimulated T cells and its inhibition by RO2959.

Methodology:

  • T-Cell Stimulation: Human CD4+ T cells are stimulated as described in the T-cell proliferation assay.

  • Treatment: RO2959 is added to the cultures at various concentrations.

  • Supernatant Collection: After 24-48 hours of incubation, the cell culture supernatants are collected.

  • Cytokine Measurement: The concentration of cytokines, such as IL-2, in the supernatants is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay.

  • Data Analysis: The inhibition of cytokine production by RO2959 is quantified, and the IC50 value is determined.

Preclinical and Clinical Development Status

As of the latest available information, there is no public record of this compound entering formal preclinical toxicology studies required for an Investigational New Drug (IND) application, nor are there any registered clinical trials for this compound in major clinical trial registries. The development of RO2959 appears to have been discontinued (B1498344) at the in vitro or early preclinical stage.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the CRAC channel. Its ability to effectively block store-operated calcium entry in T lymphocytes translates to a robust inhibition of T-cell activation, proliferation, and cytokine production in vitro. The detailed experimental protocols and quantitative data presented in this whitepaper provide a valuable resource for researchers in the fields of immunology, ion channel pharmacology, and drug discovery who are interested in the modulation of CRAC channels for therapeutic purposes. While the clinical development of this compound has not been pursued, the compound remains a valuable tool for the investigation of the physiological and pathological roles of SOCE.

References

The Role of RO2959 Monohydrochloride in Calcium Signaling Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO2959 monohydrochloride has emerged as a potent and selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels, key regulators of store-operated calcium entry (SOCE) in various cell types, particularly in immune cells. This technical guide provides a comprehensive overview of the mechanism of action of RO2959, its role in calcium signaling pathways, and detailed experimental protocols for its application in research settings.

Core Mechanism of Action: Inhibition of Store-Operated Calcium Entry

This compound is a potent blocker of SOCE mediated by the interaction of Orai1 and STIM1 proteins.[1] SOCE is a crucial mechanism for replenishing intracellular calcium stores and for sustaining calcium signaling, which is vital for a multitude of cellular functions including gene expression, proliferation, and cytokine production. The process is initiated by the depletion of calcium from the endoplasmic reticulum (ER), which is sensed by STIM1. STIM1 then translocates to the plasma membrane to activate Orai1, the pore-forming subunit of the CRAC channel, leading to an influx of extracellular calcium. RO2959 exerts its inhibitory effect by targeting the CRAC channel, thereby blocking this calcium influx.

Quantitative Data: Inhibitory Potency of RO2959

The inhibitory activity of RO2959 has been quantified across various targets and cell lines, demonstrating its high potency and selectivity for CRAC channels.

Target/Cell LineIC50 ValueReference
CRAC Channel 402 nM[1]
Orai1/Stim1-mediated SOCE 25 nM[1]
Orai3 530 nM[1]
SOCE in activated CD4+ T lymphocytes 265 nM[1]
IP3-dependent current in RBL-2H3 cells Potent inhibitor
SOCE in CHO cells expressing human Orai1 and Stim1 Potent inhibitor
Human IL-2 production Potent inhibitor[1]

Signaling Pathway Inhibition by RO2959

RO2959 primarily impacts the T-cell receptor (TCR) signaling pathway, which heavily relies on CRAC channel-mediated calcium influx for downstream effector functions.

TCR_Signaling_Pathway TCR T-Cell Receptor (TCR) PLC Phospholipase C (PLC) TCR->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) Ca2+ Store IP3->ER Ca2+ Release STIM1 STIM1 (Ca2+ Sensor) ER->STIM1 Depletion activates Orai1 Orai1 (CRAC Channel) STIM1->Orai1 Activation Ca_influx Ca2+ Influx Orai1->Ca_influx Downstream Downstream Signaling (e.g., NFAT activation, IL-2 production) Ca_influx->Downstream RO2959 RO2959 RO2959->Orai1 Inhibition

TCR Signaling Pathway and RO2959 Inhibition Point.

Experimental Protocols

Measurement of Store-Operated Calcium Entry (SOCE) Inhibition

This protocol describes the use of a fluorescent calcium indicator to measure the inhibition of SOCE by RO2959 in a cell line such as Jurkat T-cells.

Materials:

  • Jurkat T-cells

  • This compound

  • Fluo-4 AM or Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • Thapsigargin (B1683126)

  • Calcium-free buffer (e.g., HBSS without Ca2+/Mg2+)

  • Calcium-containing buffer (e.g., HBSS with 2 mM Ca2+)

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Preparation:

    • Seed Jurkat T-cells onto poly-L-lysine coated wells of a 96-well plate at a density of 1-2 x 10^5 cells/well.

    • Allow cells to attach for 30-60 minutes at 37°C.

  • Dye Loading:

    • Prepare a loading buffer containing 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127 in calcium-free buffer.

    • Remove the culture medium and wash the cells once with calcium-free buffer.

    • Add the loading buffer to the cells and incubate for 30-45 minutes at 37°C in the dark.

    • Wash the cells twice with calcium-free buffer to remove extracellular dye.

  • Inhibitor Incubation:

    • Prepare various concentrations of RO2959 in calcium-free buffer.

    • Add the RO2959 solutions to the respective wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (e.g., DMSO).

  • SOCE Measurement:

    • Place the plate in a fluorescence plate reader.

    • Record baseline fluorescence for 1-2 minutes in calcium-free buffer.

    • To deplete ER calcium stores, add thapsigargin to a final concentration of 1-2 µM. Continue recording fluorescence to observe the transient increase due to calcium release from the ER.

    • Once the fluorescence returns to baseline, add calcium-containing buffer to initiate SOCE.

    • Record the fluorescence increase, which represents the influx of extracellular calcium through CRAC channels.

  • Data Analysis:

    • The magnitude of SOCE can be quantified by the peak fluorescence intensity or the area under the curve after the addition of calcium.

    • Calculate the percentage of inhibition for each RO2959 concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the RO2959 concentration and fitting the data to a dose-response curve.

Experimental_Workflow start Start cell_prep Cell Preparation (Seeding and Attachment) start->cell_prep dye_loading Calcium Indicator Dye Loading (e.g., Fluo-4 AM) cell_prep->dye_loading inhibitor_incubation Incubation with RO2959 dye_loading->inhibitor_incubation baseline_fluor Record Baseline Fluorescence (Ca2+-free buffer) inhibitor_incubation->baseline_fluor store_depletion ER Store Depletion (Thapsigargin addition) baseline_fluor->store_depletion ca_addition Initiate SOCE (Ca2+ re-addition) store_depletion->ca_addition fluor_measurement Record Fluorescence Change ca_addition->fluor_measurement data_analysis Data Analysis (Calculate % Inhibition, IC50) fluor_measurement->data_analysis end End data_analysis->end

Experimental Workflow for SOCE Inhibition Assay.

Selectivity Profile

An important aspect of a pharmacological inhibitor is its selectivity. Studies have shown that RO2959 has no significant inhibitory effect on a variety of other ion channels, including TRPC1, TRPM2, TRPM4, and Cav1.2 channels. This high selectivity for CRAC channels makes RO2959 a valuable tool for specifically investigating the role of SOCE in various biological processes.

Conclusion

This compound is a potent and selective inhibitor of CRAC channels, making it an invaluable tool for studying the intricacies of calcium signaling. Its ability to specifically block store-operated calcium entry allows researchers to dissect the downstream consequences of this pathway in a variety of cellular contexts, from immune cell activation to gene expression. The data and protocols provided in this guide serve as a comprehensive resource for the effective application of RO2959 in research and drug development.

References

Unraveling the Selectivity of RO2959: A Technical Guide to its Preferential Inhibition of Orai1 over Orai3

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the selective inhibition of the calcium release-activated calcium (CRAC) channel protein Orai1 over its homolog Orai3 by the small molecule inhibitor RO2959. This document is intended for researchers, scientists, and drug development professionals engaged in the study of calcium signaling and the development of targeted therapeutics. Herein, we present a comprehensive overview of the quantitative data, detailed experimental methodologies, and the underlying signaling pathways pertinent to the selectivity of RO2959.

Core Data Summary: RO2959 Potency against Orai1 and Orai3

RO2959 demonstrates a significant preferential inhibition of Orai1-mediated store-operated calcium entry (SOCE) compared to Orai3. The inhibitory potency, as determined by half-maximal inhibitory concentrations (IC50), reveals a greater than 20-fold selectivity for Orai1.

TargetIC50 (nM)Cell SystemReference
Orai125CHO cells stably expressing human Orai1 and STIM1[1]
Orai3530Not explicitly stated, inferred from comparative statements[1]
SOCE in CD4+ T lymphocytes265Human primary CD4+ T cells[1]

Table 1: Inhibitory Potency of RO2959 against Orai1 and Orai3.

STIM-Orai Signaling Pathway

The canonical activation of Orai channels is initiated by the depletion of calcium stores within the endoplasmic reticulum (ER). This is sensed by the stromal interaction molecule 1 (STIM1), an ER-resident protein. Upon sensing low ER calcium levels, STIM1 undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane junctions. At these junctions, STIM1 directly interacts with and activates Orai channels, leading to the influx of extracellular calcium into the cytosol. This process is known as store-operated calcium entry (SOCE).

STIM_Orai_Signaling cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol Cytosol ER_Ca Ca2+ STIM1_inactive STIM1 (inactive) STIM1_active STIM1 (active) STIM1_inactive->STIM1_active ER Ca2+ depletion Orai1 Orai1 STIM1_active->Orai1 Binds and Activates Orai3 Orai3 STIM1_active->Orai3 Binds and Activates Ca_influx Ca2+ Influx Orai1->Ca_influx Orai3->Ca_influx Ca_ext Extracellular Ca2+ Ca_ext->Orai1 Enters through channel Ca_ext->Orai3 Enters through channel RO2959 RO2959 RO2959->Orai1 Inhibits (IC50 = 25 nM) RO2959->Orai3 Inhibits (IC50 = 530 nM)

Figure 1: STIM-Orai signaling pathway and points of inhibition by RO2959.

Experimental Protocols

The determination of RO2959's selectivity for Orai1 over Orai3 relies on two primary experimental techniques: electrophysiology and calcium imaging. The following protocols are based on the methodologies described in the characterization of novel CRAC channel inhibitors.

Electrophysiology: Whole-Cell Patch-Clamp Recordings

This technique directly measures the ion currents (I-CRAC) flowing through Orai channels.

Objective: To determine the concentration-dependent inhibition of Orai1- and Orai3-mediated currents by RO2959.

Cell Lines:

  • Chinese Hamster Ovary (CHO) cells stably co-expressing human STIM1 and human Orai1.

  • CHO cells stably co-expressing human STIM1 and human Orai3.

Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 135 Cs-methanesulfonate, 8 MgCl2, 10 HEPES, 20 BAPTA (to chelate intracellular calcium and passively deplete ER stores), pH 7.2 with CsOH.

Procedure:

  • Culture the stably transfected CHO cells on glass coverslips.

  • Perform whole-cell patch-clamp recordings using a patch-clamp amplifier and data acquisition system.

  • Use patch pipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a whole-cell configuration and hold the cell at a potential of 0 mV.

  • Apply voltage ramps (e.g., -100 to +100 mV over 50 ms) at regular intervals (e.g., every 2 seconds) to elicit and measure the inwardly rectifying I-CRAC. The current will develop as the intracellular BAPTA diffuses into the cell and depletes the ER calcium stores.

  • Once a stable baseline I-CRAC is achieved, perfuse the cells with the external solution containing various concentrations of RO2959.

  • Record the current at each concentration until a steady-state inhibition is reached.

  • Calculate the percentage of current inhibition at a negative potential (e.g., -80 mV) for each concentration relative to the baseline current.

  • Plot the percentage of inhibition against the logarithm of the RO2959 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Calcium Imaging: Fura-2 Ratiometric Measurement of SOCE

This method measures changes in intracellular calcium concentration ([Ca2+]i) in response to ER store depletion and subsequent calcium influx.

Objective: To determine the concentration-dependent inhibition of SOCE by RO2959 in cells endogenously or heterologously expressing Orai channels.

Cell Lines and Primary Cells:

  • Rat Basophilic Leukemia (RBL-2H3) cells (endogenously expressing CRAC channels).

  • Human primary CD4+ T cells.

Reagents:

  • Fura-2 AM (calcium indicator dye).

  • Thapsigargin (B1683126) (SERCA pump inhibitor to deplete ER calcium stores).

  • Calcium-free buffer (e.g., Hank's Balanced Salt Solution without CaCl2).

  • Calcium-containing buffer (e.g., Hank's Balanced Salt Solution with 2 mM CaCl2).

  • RO2959 at various concentrations.

Procedure:

  • Load the cells with Fura-2 AM (e.g., 2-5 µM) in a physiological salt solution for 30-60 minutes at room temperature.

  • Wash the cells to remove extracellular dye and mount the coverslip with the loaded cells onto an inverted fluorescence microscope equipped for ratiometric imaging.

  • Initially, perfuse the cells with a calcium-free buffer.

  • To deplete the ER calcium stores, add thapsigargin (e.g., 1-2 µM) to the calcium-free buffer. This will cause a transient increase in [Ca2+]i due to calcium leaking from the ER, followed by a return to baseline.

  • Pre-incubate the cells with different concentrations of RO2959 for a defined period.

  • Initiate SOCE by reintroducing the calcium-containing buffer.

  • Measure the Fura-2 fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm) over time.

  • Quantify the peak or the rate of rise of the calcium influx signal after the re-addition of extracellular calcium.

  • Calculate the percentage of inhibition of the SOCE signal for each RO2959 concentration relative to a vehicle control.

  • Determine the IC50 value by fitting the concentration-response data to a sigmoidal curve.

Experimental Workflow for Determining RO2959 Selectivity

The following diagram illustrates the general workflow for assessing the selectivity of an Orai channel inhibitor like RO2959.

Experimental_Workflow cluster_electrophysiology Electrophysiology (Direct Measurement of I-CRAC) cluster_ca_imaging Calcium Imaging (Indirect Measurement of SOCE) ephys_cells CHO cells expressing Orai1/STIM1 or Orai3/STIM1 ephys_patch Whole-cell patch clamp ephys_cells->ephys_patch ephys_record Record baseline I-CRAC ephys_patch->ephys_record ephys_apply Apply RO2959 (various concentrations) ephys_record->ephys_apply ephys_measure Measure % inhibition ephys_apply->ephys_measure ephys_ic50 Calculate IC50 for Orai1 and Orai3 ephys_measure->ephys_ic50 compare Compare IC50 values (Orai1 vs. Orai3) ephys_ic50->compare ca_cells RBL-2H3 or Primary T-cells ca_load Load with Fura-2 AM ca_cells->ca_load ca_deplete Deplete ER Ca2+ stores (Thapsigargin in Ca2+-free buffer) ca_load->ca_deplete ca_apply Apply RO2959 (various concentrations) ca_deplete->ca_apply ca_readd Re-add extracellular Ca2+ ca_apply->ca_readd ca_measure Measure change in [Ca2+]i ca_readd->ca_measure ca_ic50 Calculate IC50 for SOCE ca_measure->ca_ic50 ca_ic50->compare

Figure 2: General workflow for determining the selectivity of RO2959.

Concluding Remarks

The significant difference in the IC50 values for RO2959 against Orai1 and Orai3 underscores its potential as a selective tool for dissecting the specific roles of Orai1 in cellular physiology and pathophysiology. The detailed experimental protocols provided herein offer a standardized framework for the validation and comparative analysis of Orai channel inhibitors. Further research into the structural and molecular determinants of this selectivity will be crucial for the rational design of next-generation Orai1-specific therapeutics. While the precise molecular interactions that govern the higher affinity of RO2959 for Orai1 are not yet fully elucidated, the presented data robustly establish its functional selectivity.

References

Preliminary Studies on RO2959 Monohydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies on RO2959 monohydrochloride, a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel. The information presented herein is intended to support further research and development efforts in the fields of immunology, pharmacology, and drug discovery.

Core Mechanism of Action

This compound exerts its pharmacological effects by selectively targeting and inhibiting the CRAC channel, a key component of store-operated calcium entry (SOCE) in various cell types, particularly T lymphocytes.[1] By blocking the influx of extracellular calcium, RO2959 effectively attenuates downstream signaling pathways that are crucial for T-cell activation, proliferation, and cytokine production.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary in vitro studies on this compound.

TargetIC50 (nM)Cell Line/SystemReference
CRAC Channel402RBL-2H3 cells[1]
Orai1/Stim1 Channels (SOCE)25CHO cells stably expressing human Orai1 and Stim1[1]
Orai125Not Specified[1]
Orai3530Not Specified[1]
SOCE in activated CD4+ T lymphocytes265Human primary CD4+ T cells[1]

Table 1: Inhibitory Potency of this compound

Functional EndpointEffectCell TypeNotesReference
IL-2 ProductionPotent InhibitionHuman T cells-[1]
T-cell ProliferationComplete InhibitionHuman T cellsMediated by TCR stimulation or Mixed Lymphocyte Reaction (MLR)[1]
T-cell Receptor Triggered Gene ExpressionPotent BlockadeHuman T cells-[1]

Table 2: Functional Effects of this compound on T-cells

Signaling Pathway

The CRAC channel signaling pathway is initiated by the depletion of calcium stores in the endoplasmic reticulum (ER), which is sensed by the STIM1 protein. This triggers the activation and translocation of STIM1 to the plasma membrane, where it interacts with and opens the Orai1 channel, leading to an influx of calcium into the cell. This rise in intracellular calcium activates downstream effectors such as calcineurin, which in turn dephosphorylates NFAT, allowing its translocation to the nucleus to initiate gene transcription for inflammatory cytokines.

cluster_PM Plasma Membrane cluster_ER Endoplasmic Reticulum cluster_Cyto Cytosol cluster_Nuc Nucleus TCR T-Cell Receptor (TCR) Activation PLC Phospholipase C (PLC) TCR->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 Orai1_closed Orai1 Channel (Closed) Orai1_open Orai1 Channel (Open) Orai1_closed->Orai1_open Ca_influx Ca²⁺ Influx (SOCE) Orai1_open->Ca_influx Calcineurin Calcineurin Activation Ca_influx->Calcineurin IP3R IP3 Receptor (IP3R) Ca_stores Ca²⁺ Store Depletion IP3R->Ca_stores induces STIM1_inactive STIM1 (Inactive) Ca_stores->STIM1_inactive sensed by STIM1_active STIM1 (Active/Oligomerized) STIM1_inactive->STIM1_active STIM1_active->Orai1_closed interacts with and activates IP3->IP3R binds to NFATp NFAT (Phosphorylated) Calcineurin->NFATp dephosphorylates NFAT NFAT (Dephosphorylated) NFATp->NFAT Gene_expression Gene Expression (e.g., IL-2) NFAT->Gene_expression translocates to RO2959 RO2959 monohydrochloride RO2959->Orai1_open Inhibits

Caption: CRAC Channel Signaling Pathway and Point of Inhibition by RO2959.

Experimental Protocols

Detailed methodologies for the key experiments cited in the preliminary studies of this compound are provided below. These protocols are based on standard techniques for evaluating CRAC channel inhibitors.

Electrophysiology (Whole-Cell Patch-Clamp)

This protocol is designed to measure the CRAC current (ICRAC) in a controlled in vitro setting.

  • Cell Line: RBL-2H3 cells or CHO cells stably expressing human Orai1 and STIM1.

  • Solutions:

    • External Solution (in mM): 120 NaCl, 2.8 KCl, 2 MgCl2, 10 CaCl2, 10 TEA-Cl, 10 HEPES (pH 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 120 Cs-glutamate, 8 MgCl2, 20 BAPTA, 10 HEPES (pH 7.2 with CsOH).

  • Procedure:

    • Cells are seeded on glass coverslips and allowed to adhere.

    • Whole-cell patch-clamp recordings are established.

    • To activate ICRAC, the intracellular stores are passively depleted by the high concentration of BAPTA in the pipette solution.

    • The membrane potential is held at 0 mV, and voltage ramps from -100 mV to +100 mV are applied every 2 seconds to elicit the current.

    • Once a stable ICRAC is established, this compound at various concentrations is perfused into the recording chamber.

    • The inhibition of the inward current at negative potentials is measured to determine the IC50 value.

Calcium Influx Assay (Fura-2 AM)

This assay measures changes in intracellular calcium concentration ([Ca2+]i) in response to store depletion and inhibition by RO2959.

  • Cell Line: Human primary CD4+ T cells or other suitable cell lines.

  • Reagents:

    • Fura-2 AM (acetoxymethyl ester)

    • Pluronic F-127

    • HEPES-buffered saline (HBS)

    • Thapsigargin (to induce store depletion)

    • This compound

  • Procedure:

    • Cells are loaded with Fura-2 AM in HBS containing Pluronic F-127 for 30-60 minutes at 37°C.

    • After washing to remove extracellular dye, the cells are resuspended in a Ca2+-free HBS.

    • Baseline fluorescence is recorded by exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.

    • Thapsigargin (1-2 µM) is added to deplete the intracellular calcium stores, causing a transient increase in [Ca2+]i.

    • Once the [Ca2+]i returns to near baseline, CaCl2 is added to the extracellular solution to initiate store-operated calcium entry.

    • The experiment is repeated with pre-incubation of the cells with various concentrations of this compound before the addition of CaCl2.

    • The inhibition of the sustained calcium influx is quantified to determine the IC50.

start Start cell_prep Cell Preparation (e.g., primary T-cells) start->cell_prep fura2_loading Load cells with Fura-2 AM cell_prep->fura2_loading wash Wash to remove extracellular dye fura2_loading->wash baseline Measure baseline fluorescence (340/380 nm excitation) wash->baseline store_depletion Induce store depletion (Thapsigargin in Ca²⁺-free buffer) baseline->store_depletion add_ro2959 Add this compound (various concentrations) store_depletion->add_ro2959 add_ca Add extracellular Ca²⁺ to initiate SOCE add_ro2959->add_ca measure_influx Measure sustained Ca²⁺ influx add_ca->measure_influx analysis Data Analysis (IC50 determination) measure_influx->analysis end End analysis->end

Caption: Experimental Workflow for Calcium Influx Assay.

T-Cell Proliferation Assay (CFSE)

This assay is used to assess the effect of RO2959 on the proliferation of T-cells following stimulation.

  • Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) or purified CD4+ T-cells.

  • Reagents:

    • Carboxyfluorescein succinimidyl ester (CFSE)

    • RPMI-1640 medium supplemented with 10% FBS

    • Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)

    • This compound

  • Procedure:

    • T-cells are labeled with CFSE, a fluorescent dye that is equally distributed between daughter cells upon cell division.

    • The labeled cells are plated in a 96-well plate.

    • The cells are stimulated with plate-bound anti-CD3 and soluble anti-CD28 antibodies in the presence of various concentrations of this compound.

    • The cells are incubated for 3-5 days at 37°C in a CO2 incubator.

    • After incubation, the cells are harvested and analyzed by flow cytometry.

    • The proliferation of the T-cells is determined by the sequential halving of CFSE fluorescence intensity in daughter cells. The percentage of proliferating cells is quantified in the presence and absence of the inhibitor.

IL-2 Production Assay (ELISA)

This protocol measures the production of the cytokine Interleukin-2 (IL-2) by activated T-cells.

  • Cells: Human PBMCs or purified CD4+ T-cells.

  • Reagents:

    • RPMI-1640 medium supplemented with 10% FBS

    • Anti-CD3 and anti-CD28 antibodies

    • This compound

    • Human IL-2 ELISA kit

  • Procedure:

    • T-cells are plated in a 96-well plate.

    • The cells are pre-incubated with various concentrations of this compound for a short period.

    • The cells are then stimulated with anti-CD3 and anti-CD28 antibodies.

    • After 24-48 hours of incubation, the cell culture supernatant is collected.

    • The concentration of IL-2 in the supernatant is quantified using a standard human IL-2 ELISA kit according to the manufacturer's instructions.

    • The inhibition of IL-2 production by RO2959 is calculated relative to the vehicle-treated control.

Conclusion

The preliminary data strongly suggest that this compound is a potent and selective inhibitor of the CRAC channel with significant immunosuppressive activity, particularly on T-cell functions. Its ability to block store-operated calcium entry and consequently inhibit T-cell activation, proliferation, and cytokine production makes it a promising candidate for further investigation in the context of autoimmune and inflammatory diseases. The experimental protocols detailed in this guide provide a framework for the continued preclinical evaluation of this and other CRAC channel inhibitors.

References

Methodological & Application

Application Notes and Protocols for In Vivo Study of RO2959 Monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO2959 monohydrochloride is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, which plays a critical role in T-cell activation and effector functions.[1] It acts as a potent blocker of store-operated calcium entry (SOCE) mediated by the Orai1/STIM1 channels.[1] By inhibiting this pathway, this compound effectively suppresses T-cell receptor (TCR) triggered gene expression, IL-2 production, and T-cell proliferation.[1] Given its mechanism of action, this compound holds significant therapeutic potential for autoimmune and inflammatory diseases where T-cells play a central pathogenic role. This document provides a detailed protocol for an in vivo study of this compound in a murine model of collagen-induced arthritis (CIA), a widely used preclinical model for rheumatoid arthritis.[2][3][4][5][6]

Mechanism of Action: Signaling Pathway

The primary molecular target of this compound is the CRAC channel. In T-lymphocytes, TCR activation triggers a signaling cascade that leads to the depletion of calcium stores from the endoplasmic reticulum (ER). This depletion is sensed by STIM1, an ER-resident protein, which then translocates to the plasma membrane and activates Orai1, the pore-forming subunit of the CRAC channel. The subsequent influx of extracellular calcium through the CRAC channel activates calcineurin, which in turn dephosphorylates the transcription factor NFAT. Activated NFAT translocates to the nucleus and induces the expression of genes crucial for T-cell activation, proliferation, and cytokine production, such as IL-2. This compound directly inhibits the CRAC channel, thereby blocking this calcium influx and suppressing downstream T-cell mediated inflammatory responses.

RO2959_Signaling_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus Ca2+_ext Ca²⁺ Orai1 Orai1 (CRAC Channel) Ca2+_ext->Orai1 TCR TCR PLC PLCγ TCR->PLC Activation Ca2+_int Ca²⁺ Orai1->Ca2+_int Influx PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 IP3R IP₃R IP3->IP3R Binds Calcineurin_inactive Calcineurin (Inactive) Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active NFAT_p NFAT-P Calcineurin_active->NFAT_p Dephosphorylates NFAT NFAT NFAT_p->NFAT Gene_Expression Gene Expression (IL-2, etc.) NFAT->Gene_Expression Translocates & Induces Ca2+_int->Calcineurin_inactive Activates STIM1_inactive STIM1 (Inactive) STIM1_active STIM1 (Active) STIM1_inactive->STIM1_active STIM1_active->Orai1 Activates Ca2+_er Ca²⁺ IP3R->Ca2+_er Releases Ca2+_er->STIM1_inactive Depletion leads to activation RO2959 RO2959 monohydrochloride RO2959->Orai1 Inhibits

Caption: Signaling pathway of T-cell activation and inhibition by this compound.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound.

Table 1: In Vitro Inhibitory Activity of RO2959

TargetIC₅₀ (nM)Cell Type/SystemReference
CRAC Channel402Not Specified[1]
Orai1/STIM1 mediated SOCE25CHO cells[1]
Orai3530Not Specified[1]
SOCE in activated CD4+ T-lymphocytes265Human primary CD4+ T-cells[1]

Experimental Protocols

In Vivo Murine Collagen-Induced Arthritis (CIA) Model

This protocol describes the induction of arthritis in DBA/1 mice and the subsequent treatment with this compound to evaluate its therapeutic efficacy.

1. Materials and Reagents

  • Animals: Male DBA/1 mice, 8-10 weeks old.

  • Collagen: Bovine type II collagen.

  • Adjuvants: Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).

  • This compound: To be formulated for in vivo administration. A suggested formulation for oral or intraperitoneal injection is a suspension in a vehicle of DMSO, PEG300, Tween-80, and saline.[1]

  • Vehicle Control: The same formulation as RO2959 without the active compound.

  • Positive Control: Methotrexate or another approved therapeutic for rheumatoid arthritis.

  • Anesthesia, syringes, needles, and other standard laboratory equipment.

2. Experimental Workflow

CIA_Experimental_Workflow Start Start Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Day0 Day 0: Primary Immunization (Collagen in CFA) Acclimatization->Day0 Day21 Day 21: Booster Immunization (Collagen in IFA) Day0->Day21 Arthritis_Onset Arthritis Onset Monitoring (Days 25-35) Day21->Arthritis_Onset Grouping Randomization and Grouping Arthritis_Onset->Grouping Treatment Treatment Period (e.g., Days 28-42) Grouping->Treatment Monitoring Daily Clinical Scoring and Body Weight Treatment->Monitoring Endpoint Endpoint Analysis (Day 42) Monitoring->Endpoint Histology Histopathology of Joints Endpoint->Histology Cytokine Serum Cytokine Analysis Endpoint->Cytokine End End Histology->End Cytokine->End

Caption: Experimental workflow for the collagen-induced arthritis (CIA) model.

3. Detailed Methodology

  • Animal Handling and Acclimatization: House mice in a specific pathogen-free facility with a 12-hour light/dark cycle and access to food and water ad libitum. Allow for at least one week of acclimatization before the start of the experiment.

  • Induction of Arthritis:

    • Day 0 (Primary Immunization): Emulsify bovine type II collagen with an equal volume of CFA. Anesthetize mice and administer 100 µL of the emulsion intradermally at the base of the tail.

    • Day 21 (Booster Immunization): Prepare an emulsion of bovine type II collagen with an equal volume of IFA. Administer 100 µL of this emulsion intradermally at a site different from the primary immunization.

  • Treatment Groups: Once arthritis is established (typically around day 25-28), randomly assign mice to the following groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: this compound (low dose)

    • Group 3: this compound (high dose)

    • Group 4: Positive control (e.g., Methotrexate)

  • Drug Administration: Administer this compound, vehicle, or positive control daily via oral gavage or intraperitoneal injection from the day of group assignment until the end of the study (e.g., day 42).

  • Clinical Assessment:

    • Monitor mice daily for clinical signs of arthritis.

    • Score each paw on a scale of 0-4 based on the severity of erythema and swelling (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation). The maximum clinical score per mouse is 16.

    • Record body weight every other day.

  • Endpoint Analysis (Day 42):

    • Euthanize mice and collect blood for serum cytokine analysis (e.g., IL-2, TNF-α, IL-6, IL-17).

    • Dissect the paws and fix them in 10% neutral buffered formalin for histological analysis.

    • Histopathology: Decalcify, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score for inflammation, pannus formation, and bone/cartilage erosion.

4. Data Presentation and Analysis

Summarize the quantitative data in the following tables.

Table 2: In Vivo Study Groups and Dosing

GroupTreatmentDoseRoute of AdministrationFrequency
1Vehicle Control-e.g., Oral GavageDaily
2This compoundLow Dose (e.g., 10 mg/kg)e.g., Oral GavageDaily
3This compoundHigh Dose (e.g., 30 mg/kg)e.g., Oral GavageDaily
4Positive Controle.g., Methotrexate (1 mg/kg)e.g., IntraperitonealEvery 3 days

Table 3: Key Outcome Measures

ParameterMethod of MeasurementTime Points of Measurement
Clinical Arthritis ScoreVisual scoring (0-4 per paw)Daily from arthritis onset
Paw SwellingCaliper measurementEvery other day from arthritis onset
Body WeightWeighing scaleEvery other day
Serum Cytokine Levels (IL-2, TNF-α, IL-6, IL-17)ELISA or Multiplex AssayEndpoint (Day 42)
Histopathological ScoreMicroscopic evaluation of H&E stained sectionsEndpoint (Day 42)

Statistical Analysis: Analyze data using appropriate statistical tests. For clinical scores and body weight changes over time, use a two-way ANOVA with repeated measures. For endpoint measurements like cytokine levels and histological scores, use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) for multiple comparisons. A p-value of <0.05 will be considered statistically significant.

Disclaimer: This protocol is a general guideline and may require optimization based on specific experimental conditions and institutional guidelines. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

References

Application Notes and Protocols for RO2959 Monohydrochloride in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO2959 monohydrochloride is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, which plays a crucial role in the immune system. Specifically, it blocks store-operated calcium entry (SOCE) mediated by the Orai1/Stim1 channels.[1] This inhibition of calcium influx has significant downstream effects, including the suppression of T-cell activation and proliferation, as well as the reduction of pro-inflammatory cytokine production. These properties make this compound a valuable tool for in vivo studies in mouse models of autoimmune and inflammatory diseases.

Mechanism of Action

This compound targets the CRAC channel, a key component of the cellular calcium signaling pathway. The binding of a ligand to a surface receptor triggers the release of calcium from the endoplasmic reticulum (ER). This depletion of ER calcium stores is sensed by STIM1 proteins, which then translocate and activate Orai1 channels in the plasma membrane. The opening of Orai1 channels allows for the influx of extracellular calcium, a process known as SOCE. This sustained increase in intracellular calcium is essential for the activation of various cellular processes, including gene transcription, cell proliferation, and cytokine release. This compound effectively blocks the Orai1 channel, thereby inhibiting SOCE and its downstream consequences.

RO2959_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ca2+_ext Ca²⁺ Orai1 Orai1 Channel Ca2+_ext->Orai1 SOCE Ca2+_cyt Ca²⁺ Orai1->Ca2+_cyt STIM1_active Activated STIM1 STIM1_active->Orai1 activates Downstream Downstream Signaling (e.g., NFAT activation) Ca2+_cyt->Downstream activates STIM1_inactive Inactive STIM1 STIM1_inactive->STIM1_active activates Ca2+_ER Ca²⁺ Store Depletion Ca2+_ER->STIM1_inactive senses RO2959 RO2959 Monohydrochloride RO2959->Orai1 inhibits

Mechanism of action of this compound.

Quantitative Data

ParameterValueCell Line/System
IC50 (CRAC Channel Inhibition) 402 nM-
IC50 (Orai1/Stim1 Mediated SOCE) 25 nM-

Experimental Protocols

Preparation of this compound for In Vivo Administration

The following protocol describes the preparation of a 2.5 mg/mL suspended solution of this compound suitable for oral (p.o.) or intraperitoneal (i.p.) administration in mice.[1]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution: Dissolve this compound in DMSO to a concentration of 25 mg/mL.

  • Prepare the vehicle: In a sterile tube, mix 400 µL of PEG300 and 50 µL of Tween-80.

  • Formulate the final solution:

    • Add 100 µL of the 25 mg/mL this compound stock solution to the PEG300 and Tween-80 mixture.

    • Vortex thoroughly to ensure complete mixing.

    • Add 450 µL of saline to the mixture.

    • Vortex again to create a uniform suspension.

This procedure yields 1 mL of a 2.5 mg/mL this compound solution. The final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

General Experimental Workflow for an In Vivo Efficacy Study

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a mouse model of autoimmune disease, such as experimental autoimmune encephalomyelitis (EAE) or collagen-induced arthritis (CIA).

Experimental_Workflow Start Start Acclimatization Animal Acclimatization Start->Acclimatization Disease_Induction Disease Induction (e.g., immunization) Acclimatization->Disease_Induction Group_Allocation Random Group Allocation Disease_Induction->Group_Allocation Treatment Treatment Initiation (Vehicle or RO2959) Group_Allocation->Treatment Monitoring Daily Monitoring (Clinical Score, Body Weight) Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Tissue Collection & Ex Vivo Analysis Endpoint->Analysis Data Data Analysis & Interpretation Analysis->Data

A typical experimental workflow for in vivo studies.

Key Considerations for In Vivo Studies:

  • Dose-finding studies: It is crucial to perform preliminary dose-finding studies to determine the maximum tolerated dose (MTD) and the optimal effective dose of this compound in the specific mouse model being used.

  • Administration route: The choice of administration route (oral gavage or intraperitoneal injection) may depend on the experimental design and the desired pharmacokinetic profile.

  • Frequency of administration: The dosing frequency should be determined based on the pharmacokinetic properties of this compound, which may need to be established in preliminary studies.

  • Control groups: Appropriate vehicle control groups are essential for interpreting the results accurately.

  • Ethical considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

Conclusion

This compound is a powerful research tool for investigating the role of CRAC channels and SOCE in various physiological and pathological processes. While specific in vivo dosage information for mouse models is not extensively documented, the provided formulation protocol and general experimental workflow, in conjunction with the in vitro potency data, offer a solid foundation for researchers to design and conduct their own in vivo efficacy studies. Careful dose-finding experiments are recommended to establish the optimal therapeutic window for this compound in the chosen animal model.

References

Application Notes and Protocols for Intraperitoneal Injection of RO2959 Monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the preparation and intraperitoneal (i.p.) administration of RO2959 monohydrochloride, a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel. Due to its poor aqueous solubility, specific formulation strategies are required to achieve a stable suspension suitable for in vivo studies. This document outlines two validated methods for preparing a suspended solution of this compound, along with comprehensive guidelines for its intraperitoneal injection in murine models. Additionally, the underlying signaling pathway affected by this inhibitor is detailed and visualized to provide a complete context for experimental design.

Introduction to this compound

This compound is a powerful research tool for investigating the role of store-operated calcium entry (SOCE) in various physiological and pathological processes. It selectively inhibits the CRAC channel, which is composed of Orai1 pore-forming subunits and STIM1 stromal interaction molecules that act as endoplasmic reticulum (ER) calcium sensors. By blocking the influx of extracellular calcium following the depletion of intracellular stores, this compound effectively suppresses downstream signaling cascades, such as those involved in T-cell activation and proliferation. Its utility in immunological and oncological research necessitates a reliable method for systemic administration in animal models.

Physicochemical Properties and Solubility

A summary of the relevant physicochemical properties of this compound is presented in Table 1. The compound is sparingly soluble in aqueous solutions, necessitating the use of co-solvents and surfactants to prepare a homogenous suspension for intraperitoneal injection.

Table 1: Physicochemical and Solubility Data for this compound

PropertyValueSource
Molecular Formula C₂₁H₂₀ClF₂N₅OS · HCl[1]
Molecular Weight 463.93 g/mol [1]
Solubility in DMSO ≥ 25 mg/mL (with sonication)[2]
Solubility in Water < 0.1 mg/mL[2]

Preparation of this compound for Intraperitoneal Injection

The following protocols describe the preparation of a suspended solution of this compound at a final concentration of 2.5 mg/mL. It is crucial to use sterile techniques and high-purity reagents throughout the preparation process.

Rationale for Vehicle Selection

For compounds with poor aqueous solubility like this compound, a multi-component vehicle system is often employed to create a stable suspension suitable for parenteral administration.

  • Dimethyl Sulfoxide (DMSO): A powerful aprotic solvent capable of dissolving a wide range of organic compounds. It is used here to create an initial stock solution of the drug.

  • Polyethylene Glycol 300 (PEG300): A water-miscible polymer that acts as a co-solvent to help keep the drug in solution when diluted into an aqueous phase.

  • Tween-80 (Polysorbate 80): A non-ionic surfactant that aids in the formation of a stable suspension by preventing the aggregation and precipitation of drug particles.

  • Saline (0.9% NaCl): The aqueous base of the formulation, ensuring isotonicity and biocompatibility.

Experimental Protocol 1: DMSO, PEG300, Tween-80, and Saline Formulation

This protocol yields a suspended solution of 2.5 mg/mL.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene Glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Prepare a 25 mg/mL stock solution of this compound in DMSO. Weigh the appropriate amount of this compound and dissolve it in the required volume of DMSO. Use an ultrasonic bath to aid dissolution if necessary.

  • In a separate sterile tube, combine the vehicle components. For a final volume of 1 mL, add the following in the specified order, vortexing thoroughly after each addition:

    • 400 µL of PEG300

    • 50 µL of Tween-80

  • Add the drug stock to the vehicle. Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the PEG300 and Tween-80 mixture. Vortex until the solution is homogenous.

  • Add saline to the final volume. Add 450 µL of sterile saline to the mixture to bring the total volume to 1 mL. Vortex thoroughly to form a uniform suspension. The final composition of the vehicle will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Experimental Protocol 2: DMSO and SBE-β-CD in Saline Formulation

This protocol also yields a suspended solution of 2.5 mg/mL and provides an alternative to the PEG300/Tween-80 formulation.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Prepare a 20% (w/v) SBE-β-CD solution in saline. Dissolve 2 g of SBE-β-CD powder in 10 mL of sterile saline. Ensure it is completely dissolved and the solution is clear. This solution can be stored at 4°C for up to one week.

  • Prepare a 25 mg/mL stock solution of this compound in DMSO. As described in Protocol 1.

  • Combine the components. For a final volume of 1 mL, add the following to a sterile tube in the specified order, vortexing thoroughly after each addition:

    • 900 µL of the 20% SBE-β-CD in saline solution

    • 100 µL of the 25 mg/mL this compound stock solution in DMSO

  • Mix to form a uniform suspension. Vortex the final mixture thoroughly. The final composition of the vehicle will be 10% DMSO and 90% (20% SBE-β-CD in Saline).

Table 2: Formulation Compositions for Intraperitoneal Injection

ComponentProtocol 1 (Volume for 1 mL)Protocol 2 (Volume for 1 mL)
RO2959 Stock (25 mg/mL in DMSO) 100 µL100 µL
PEG300 400 µL-
Tween-80 50 µL-
20% SBE-β-CD in Saline -900 µL
Saline (0.9% NaCl) 450 µL-
Final Concentration 2.5 mg/mL 2.5 mg/mL
Storage and Stability
  • Stock Solution (in DMSO): The stock solution of this compound in DMSO should be stored at -20°C for up to one month or at -80°C for up to six months.

  • Final Suspension: It is highly recommended to prepare the final injection suspension fresh on the day of use. If temporary storage is necessary, it should be kept at 4°C and protected from light for no longer than 24 hours. Before use, the suspension should be allowed to come to room temperature and be vortexed thoroughly to ensure homogeneity.

Protocol for Intraperitoneal Injection in Mice

This protocol provides a standardized procedure for the safe and effective intraperitoneal administration of the prepared this compound suspension.

Materials:

  • Prepared this compound suspension

  • Sterile syringes (1 mL)

  • Sterile needles (27-30 gauge)

  • 70% ethanol

  • Gauze pads

  • Appropriate animal restraint device

Procedure:

  • Animal Restraint: Gently but firmly restrain the mouse. The scruff technique is commonly used, ensuring the animal's back is supported.

  • Injection Site Identification: Position the mouse in dorsal recumbency with its head tilted slightly downwards. The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Site Disinfection: Clean the injection site with a gauze pad soaked in 70% ethanol.

  • Needle Insertion: Insert the sterile needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back on the plunger to ensure that no blood or urine is aspirated. If fluid is drawn, withdraw the needle and use a new sterile needle to inject at a different site.

  • Injection: Once correct placement is confirmed, slowly and steadily inject the this compound suspension. The recommended maximum injection volume for mice is 10 mL/kg.

  • Needle Withdrawal: After injecting the full volume, smoothly withdraw the needle.

  • Post-Injection Monitoring: Return the mouse to its cage and monitor for any signs of distress or adverse reactions.

Signaling Pathway and Mechanism of Action

This compound exerts its effects by inhibiting the Store-Operated Calcium Entry (SOCE) pathway. The following diagram illustrates the key steps in this signaling cascade and the point of inhibition by RO2959.

SOCE_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) Ca_ext Ca²⁺ Orai1 Orai1 (CRAC Channel) GPCR G-Protein Coupled Receptor (GPCR) PLC Phospholipase C (PLC) GPCR->PLC 2. Activation PIP2 PIP₂ PLC->PIP2 3. Cleavage IP3 IP₃ PIP2->IP3 Ca_cyt Ca²⁺ Influx Orai1->Ca_cyt 8. Ca²⁺ Influx IP3R IP₃ Receptor IP3->IP3R 4. Binding Downstream Downstream Signaling (e.g., NFAT activation, T-cell proliferation) Ca_cyt->Downstream 9. Activation Ca_ER Ca²⁺ IP3R->Ca_ER 5. Ca²⁺ Release STIM1 STIM1 STIM1->Orai1 7. STIM1 translocates and activates Orai1 Ca_ER->STIM1 6. ER Ca²⁺ depletion activates STIM1 Agonist Agonist Agonist->GPCR 1. Binding RO2959 RO2959 monohydrochloride RO2959->Orai1 Inhibition

Caption: Store-Operated Calcium Entry (SOCE) Signaling Pathway.

Experimental Workflow

The following diagram outlines the complete workflow from preparation to administration of this compound.

Workflow cluster_prep Preparation of RO2959 Suspension cluster_admin Intraperitoneal Administration A 1. Prepare 25 mg/mL RO2959 stock in DMSO C 3. Mix RO2959 stock with vehicle A->C B 2. Prepare vehicle (e.g., PEG300, Tween-80) B->C D 4. Add saline and vortex C->D E 5. Restrain mouse D->E Proceed to injection F 6. Disinfect injection site E->F G 7. Insert needle and aspirate F->G H 8. Inject suspension G->H

Caption: Experimental workflow for RO2959 i.p. injection.

References

Application of RO2959 Monohydrochloride in Mast Cell Activation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cells are pivotal players in the inflammatory and allergic response cascades. Upon activation, they undergo degranulation, releasing a potent arsenal (B13267) of pre-formed and newly synthesized inflammatory mediators, including histamine (B1213489), proteases (like β-hexosaminidase), cytokines, and chemokines. This release is a central event in the pathophysiology of allergic conditions such as asthma, allergic rhinitis, and atopic dermatitis. Consequently, the inhibition of mast cell activation and degranulation represents a key therapeutic strategy for the development of novel anti-allergic and anti-inflammatory drugs.

RO2959 monohydrochloride has emerged as a valuable research tool for investigating the intricacies of mast cell activation. It is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channels, which are critical for the influx of extracellular calcium following the depletion of intracellular stores—a process known as store-operated calcium entry (SOCE). This sustained calcium influx is an essential signaling event for mast cell degranulation and the production of various inflammatory mediators. By blocking CRAC channels, this compound offers a specific means to probe the role of SOCE in mast cell function and to evaluate the therapeutic potential of CRAC channel inhibition.

These application notes provide detailed protocols for utilizing this compound in in vitro mast cell activation studies, focusing on key assays to measure degranulation and cytokine secretion.

Mechanism of Action

This compound's primary mechanism of action is the selective inhibition of CRAC channels, which are composed of Orai1 proteins forming the pore and STIM1 proteins acting as the calcium sensors in the endoplasmic reticulum. In the context of IgE-mediated mast cell activation, the cross-linking of FcεRI receptors by an antigen triggers a signaling cascade that leads to the depletion of calcium from the endoplasmic reticulum. This depletion is sensed by STIM1, which then translocates to the plasma membrane to activate Orai1, opening the CRAC channel and allowing for a sustained influx of extracellular calcium. This rise in intracellular calcium is a critical trigger for the fusion of granular membranes with the plasma membrane, resulting in the release of pre-stored mediators (degranulation), as well as the activation of transcription factors that drive the synthesis of pro-inflammatory cytokines. This compound directly blocks this calcium influx, thereby inhibiting these downstream mast cell effector functions.

Data Presentation

The following tables summarize the known quantitative data for this compound's inhibitory activity.

Parameter Target/Process Cell Line/System IC50 Value Citation
CRAC Channel InhibitionCRAC Channel CurrentNot specified402 nM[1]
Store-Operated Calcium Entry (SOCE)Orai1/Stim1 mediated SOCECHO cells expressing human Orai1 and Stim125 nM[1][2]
IP3-dependent CurrentCRAC channelsCRAC-expressing RBL-2H3 cellsNot specified (Effective Blocker)[2]

Experimental Protocols

Protocol 1: IgE-Mediated Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol details the use of the rat basophilic leukemia cell line (RBL-2H3), a widely accepted model for studying mast cell degranulation.

Materials:

  • RBL-2H3 cells

  • Complete culture medium: Eagle's Minimum Essential Medium (MEM) supplemented with 15% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Anti-DNP IgE

  • DNP-BSA (Dinitrophenylated bovine serum albumin)

  • This compound

  • Tyrode's Buffer (or other suitable physiological buffer)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution

  • Stop solution (e.g., 0.1 M carbonate buffer, pH 10.5)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture and Sensitization:

    • Culture RBL-2H3 cells in complete culture medium at 37°C in a humidified 5% CO2 incubator.

    • Seed 5 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.

    • Sensitize the cells by incubating them with 0.5 µg/mL of anti-DNP IgE in complete medium for 18-24 hours.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, prepare serial dilutions of this compound in Tyrode's buffer. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.1%).

    • Wash the sensitized cells twice with Tyrode's buffer to remove unbound IgE and serum.

    • Add 50 µL of the different concentrations of this compound to the respective wells and incubate for 30-60 minutes at 37°C. Include a vehicle control (Tyrode's buffer with solvent).

  • Degranulation Induction:

    • Induce degranulation by adding 50 µL of 100 ng/mL DNP-BSA to each well.

    • For a positive control (maximum degranulation), add DNP-BSA without any inhibitor.

    • For a negative control (spontaneous release), add Tyrode's buffer instead of DNP-BSA.

    • For total release (to determine the maximum possible β-hexosaminidase release), lyse a separate set of untreated cells with 0.1% Triton X-100.

    • Incubate the plate for 1 hour at 37°C.

  • β-Hexosaminidase Assay:

    • Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

    • Carefully transfer 25 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of pNAG substrate solution to each well containing the supernatant.

    • Incubate the plate at 37°C for 1-2 hours.

    • Stop the reaction by adding 150 µL of stop solution.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = [(Absorbance of Sample - Absorbance of Negative Control) / (Absorbance of Total Release - Absorbance of Negative Control)] x 100

    • Plot the percentage of inhibition (100 - % Release) against the concentration of this compound to determine the IC50 value.

Protocol 2: Measurement of Cytokine Secretion (TNF-α and IL-6)

This protocol outlines the procedure for measuring the inhibitory effect of this compound on the secretion of key pro-inflammatory cytokines from activated mast cells.

Materials:

  • RBL-2H3 cells (or other suitable mast cell line/primary mast cells)

  • Complete culture medium

  • Anti-DNP IgE

  • DNP-BSA

  • This compound

  • ELISA kits for TNF-α and IL-6

  • 24-well or 48-well cell culture plates

Procedure:

  • Cell Culture and Sensitization:

    • Follow step 1 of Protocol 1, adjusting the cell number for the larger well size (e.g., 2.5 x 10^5 cells/well for a 24-well plate).

  • Compound Treatment:

    • Follow step 2 of Protocol 1.

  • Activation and Cytokine Production:

    • Activate the cells by adding DNP-BSA (final concentration 100 ng/mL).

    • Incubate for 6-24 hours at 37°C to allow for cytokine synthesis and secretion. The optimal incubation time should be determined empirically for the specific cytokines and cell type.

  • Sample Collection:

    • Following incubation, centrifuge the plate at 300 x g for 5 minutes.

    • Carefully collect the supernatant and store it at -80°C until analysis.

  • Cytokine Measurement:

    • Quantify the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine secretion for each concentration of this compound compared to the vehicle-treated, activated control.

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value for the inhibition of each cytokine.

Visualizations

IgE-Mediated Mast Cell Activation Signaling Pathway

MastCellActivation cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Antigen Antigen IgE IgE Antigen->IgE Binds FceRI FcεRI IgE->FceRI Cross-links Lyn Lyn FceRI->Lyn Activates Syk Syk Lyn->Syk Phosphorylates & Activates PLCg PLCγ Syk->PLCg Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes Orai1 Orai1 (CRAC Channel) Ca_cyto ↑ [Ca²⁺]i Orai1->Ca_cyto Ca²⁺ Influx (SOCE) IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3R IP3->IP3R Binds PKC PKC DAG->PKC Activates Degranulation Degranulation (Histamine, β-Hexosaminidase) PKC->Degranulation Contributes to Ca_cyto->Degranulation Triggers Cytokine_Gene_Expression Cytokine Gene Expression (TNF-α, IL-6) Ca_cyto->Cytokine_Gene_Expression Activates STIM1 STIM1 STIM1->Orai1 Activates Ca_ER Ca²⁺ Store Ca_ER->STIM1 Depletion Sensed by IP3R->Ca_ER Opens RO2959 RO2959 monohydrochloride RO2959->Orai1 Inhibits

Caption: IgE-mediated mast cell activation pathway and the inhibitory action of RO2959.

Experimental Workflow for Mast Cell Degranulation Assay

DegranulationWorkflow cluster_prep Cell Preparation & Sensitization cluster_treatment Treatment & Activation cluster_assay Degranulation Measurement cluster_analysis Data Analysis Seed Seed RBL-2H3 cells in 96-well plate Sensitize Sensitize with anti-DNP IgE (24h) Seed->Sensitize Wash Wash cells with Tyrode's buffer Sensitize->Wash Treat Treat with RO2959 (or vehicle) Wash->Treat Activate Activate with DNP-BSA (1h) Treat->Activate Collect_Supernatant Collect Supernatant Activate->Collect_Supernatant Add_Substrate Add pNAG Substrate Collect_Supernatant->Add_Substrate Incubate Incubate (1-2h) Add_Substrate->Incubate Stop_Reaction Add Stop Solution Incubate->Stop_Reaction Read_Absorbance Read Absorbance (405 nm) Stop_Reaction->Read_Absorbance Calculate_Release Calculate % Release Read_Absorbance->Calculate_Release Determine_IC50 Determine IC50 Calculate_Release->Determine_IC50

Caption: Workflow for the mast cell degranulation assay using RO2959.

Logical Relationship of RO2959 Action

LogicalRelationship Mast_Cell_Stimulation Mast Cell Stimulation (e.g., IgE + Antigen) ER_Ca_Depletion ER Ca²⁺ Store Depletion Mast_Cell_Stimulation->ER_Ca_Depletion SOCE_Activation Store-Operated Ca²⁺ Entry (SOCE) Activation ER_Ca_Depletion->SOCE_Activation Ca_Influx_Inhibition Inhibition of Ca²⁺ Influx RO2959 This compound RO2959->SOCE_Activation Blocks RO2959->Ca_Influx_Inhibition Downstream_Effects Inhibition of Downstream Effector Functions Ca_Influx_Inhibition->Downstream_Effects Degranulation ↓ Degranulation Downstream_Effects->Degranulation Cytokine_Secretion ↓ Cytokine Secretion Downstream_Effects->Cytokine_Secretion

Caption: Logical flow of RO2959's inhibitory effect on mast cell activation.

References

Application Notes and Protocols for RO2959 Monohydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO2959 monohydrochloride is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel.[1][2] CRAC channels are key mediators of store-operated calcium entry (SOCE), a crucial signaling process in numerous cell types, including those in the central nervous system (CNS).[1] Dysregulation of calcium homeostasis is implicated in a variety of neurological disorders, including neurodegenerative diseases and neuroinflammation.[2] While initially characterized for its effects on T-cell activation and immune responses, the role of CRAC channels in microglia, astrocytes, and neurons suggests that this compound is a valuable tool for neuroscience research.

These application notes provide a comprehensive overview of the potential uses of this compound in neuroscience, including detailed protocols for in vitro and in vivo studies. The methodologies are based on established neuroscience research techniques and the known mechanism of action of CRAC channel inhibitors.

Mechanism of Action

RO2959 is a potent inhibitor of SOCE, blocking the influx of calcium through the Orai1 channel, the pore-forming subunit of the CRAC channel.[1] In the CNS, CRAC channels are expressed in microglia, astrocytes, and neurons, where they contribute to calcium signaling cascades that regulate a variety of cellular functions.[3] In microglia, the resident immune cells of the brain, CRAC channel activation is linked to the downstream activation of transcription factors such as the Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor-kappa B (NF-κB), leading to the production of pro-inflammatory mediators.[4] By inhibiting this pathway, RO2959 can be used to investigate the role of microglial activation in neuroinflammatory processes.

Data Presentation

Table 1: In Vitro Efficacy of RO2959

Target/ProcessCell TypeIC50Reference
CRAC ChannelRBL-2H3 cells402 nM[4]
Orai1/Stim1-mediated SOCECHO cells25 nM[1]
Orai3T-REx-CHO cells530 nM[1]
SOCEActivated CD4+ T lymphocytes265 nM[1]

Mandatory Visualizations

G cluster_0 Microglial Activation & Neuroinflammation LPS LPS/Aβ/Other Insult TLR4 TLR4/Receptor LPS->TLR4 ER_Depletion ER Ca2+ Store Depletion TLR4->ER_Depletion NFkB NF-κB Activation TLR4->NFkB STIM1 STIM1 Activation ER_Depletion->STIM1 Orai1 Orai1 (CRAC Channel) STIM1->Orai1 Ca_Influx Ca2+ Influx (SOCE) Orai1->Ca_Influx Calcineurin Calcineurin Activation Ca_Influx->Calcineurin RO2959 RO2959 Monohydrochloride RO2959->Orai1 NFAT NFAT Activation Calcineurin->NFAT Gene_Expression Pro-inflammatory Gene Expression NFAT->Gene_Expression NFkB->Gene_Expression Cytokines Cytokine/Chemokine Release (TNF-α, IL-1β) Gene_Expression->Cytokines NO_Production NO Production (iNOS) Gene_Expression->NO_Production Neuronal_Damage Neuronal Damage Cytokines->Neuronal_Damage NO_Production->Neuronal_Damage

Caption: Signaling pathway of microglial activation and inhibition by RO2959.

G cluster_1 In Vitro Experimental Workflow Culture Culture Primary Microglia/Neurons Stimulation Stimulate with LPS (e.g., 100 ng/mL) Culture->Stimulation Treatment Treat with RO2959 (e.g., 100 nM - 1 µM) Stimulation->Treatment Incubation Incubate (e.g., 24 hours) Treatment->Incubation Analysis Analysis Incubation->Analysis NO_Assay Nitric Oxide Assay (Griess Reagent) Analysis->NO_Assay Cytokine_Assay Cytokine/Chemokine Assay (ELISA/Multiplex) Analysis->Cytokine_Assay Western_Blot Western Blot (iNOS, COX-2, p-NF-κB) Analysis->Western_Blot Calcium_Imaging Calcium Imaging (Fura-2/GCaMP) Analysis->Calcium_Imaging

Caption: Workflow for in vitro analysis of RO2959 in microglia.

Experimental Protocols

Protocol 1: In Vitro Microglia Activation Assay

This protocol is designed to assess the effect of this compound on the inflammatory response of microglia.

Materials:

  • Primary microglia or BV-2 microglial cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • Cell culture medium and supplements

  • Griess Reagent for Nitric Oxide (NO) detection

  • ELISA kits for TNF-α and IL-1β

  • Reagents for Western blotting (antibodies for iNOS, COX-2, NF-κB)

Procedure:

  • Cell Culture: Plate primary microglia or BV-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and culture for 24 hours.

  • Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 10 nM - 10 µM) for 1 hour.

  • Stimulation: Add LPS (100 ng/mL) to the wells to induce an inflammatory response. Include vehicle-treated and unstimulated controls.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Nitric Oxide Measurement: Collect the supernatant and measure NO production using the Griess Reagent according to the manufacturer's protocol.

  • Cytokine Measurement: Use the supernatant to quantify the levels of TNF-α and IL-1β using ELISA kits.

  • Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the expression levels of iNOS, COX-2, and the phosphorylation of NF-κB.

Protocol 2: Calcium Imaging in Primary Neurons or Microglia

This protocol allows for the direct measurement of SOCE inhibition by RO2959.

Materials:

  • Primary cortical neurons or microglia cultured on glass coverslips

  • This compound

  • Fura-2 AM or other suitable calcium indicator dye

  • Thapsigargin (B1683126) (to induce ER store depletion)

  • Calcium-free and calcium-containing imaging buffers

  • Fluorescence microscopy setup

Procedure:

  • Dye Loading: Incubate the cultured cells with Fura-2 AM (e.g., 2-5 µM) for 30-45 minutes at 37°C.

  • Baseline Measurement: Wash the cells and place them in a calcium-free imaging buffer. Record the baseline fluorescence ratio (340/380 nm excitation).

  • Store Depletion: Add thapsigargin (e.g., 1 µM) to the calcium-free buffer to deplete ER calcium stores, and continue recording.

  • RO2959 Treatment: Add this compound at the desired concentration and incubate for 5-10 minutes.

  • Calcium Re-addition: Perfuse the cells with a calcium-containing buffer to initiate SOCE and record the subsequent rise in intracellular calcium.

  • Data Analysis: Quantify the change in the Fura-2 ratio to determine the extent of SOCE and its inhibition by RO2959.

Protocol 3: In Vivo Model of Neuroinflammation

This protocol provides a framework for evaluating the anti-neuroinflammatory effects of RO2959 in an animal model.

Materials:

  • Adult male C57BL/6 mice

  • This compound

  • Lipopolysaccharide (LPS)

  • Vehicle for RO2959 (e.g., DMSO, PEG300, Tween-80, saline)

  • Anesthesia and surgical tools

  • Reagents for immunohistochemistry and cytokine analysis from brain tissue

Procedure:

  • Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week.

  • RO2959 Administration: Dissolve this compound in a suitable vehicle. Administer RO2959 via intraperitoneal (i.p.) or oral (p.o.) route at a predetermined dose (dose-response studies may be required).

  • Induction of Neuroinflammation: One hour after RO2959 administration, induce systemic inflammation by i.p. injection of LPS (e.g., 1-5 mg/kg).

  • Behavioral Assessment (Optional): At various time points post-LPS injection, perform behavioral tests to assess sickness behavior (e.g., open field test for locomotor activity).

  • Tissue Collection: At 24 hours post-LPS injection, euthanize the mice and perfuse with saline. Collect brain tissue.

  • Analysis:

    • Homogenize one hemisphere to measure cytokine levels (TNF-α, IL-1β) by ELISA or multiplex assay.

    • Fix the other hemisphere for immunohistochemical analysis of microglial activation (Iba1 staining) and inflammatory markers (iNOS).

Concluding Remarks

This compound presents a promising pharmacological tool for the investigation of CRAC channel function in the central nervous system. Its high potency and selectivity make it suitable for elucidating the role of store-operated calcium entry in neuroinflammatory and neurodegenerative processes. The protocols provided herein offer a starting point for researchers to explore the potential of RO2959 in their specific neuroscience research applications. Further optimization of concentrations and experimental timelines may be necessary depending on the specific cell type or animal model being used.

References

RO2959 Monohydrochloride: Application Notes for Cardiovascular Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

RO2959 monohydrochloride is a potent and highly selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, which is formed by the STIM1 and Orai1 proteins.[1][2][3][4] The CRAC channel mediates store-operated calcium entry (SOCE), a crucial signaling process in numerous cell types. Dysregulation of SOCE has been implicated in a variety of pathologies, including autoimmune diseases, inflammatory conditions, and increasingly, in cardiovascular diseases.[5][6] Emerging evidence highlights the role of STIM1/Orai1-mediated SOCE in the pathophysiology of cardiac hypertrophy, heart failure, and vascular remodeling associated with atherosclerosis and hypertension.[7][8][9][10][11] This makes this compound a valuable pharmacological tool for investigating the role of CRAC channels in preclinical models of cardiovascular disease.

These application notes provide an overview of the mechanism of action of RO2959, its potential applications in cardiovascular disease models, and detailed protocols for its use in relevant experimental settings.

Mechanism of Action

This compound selectively blocks CRAC channels, thereby inhibiting the influx of extracellular calcium following the depletion of intracellular calcium stores in the endoplasmic/sarcoplasmic reticulum (ER/SR).[1][2][3][4] In cardiovascular cells, agonist stimulation (e.g., angiotensin II, endothelin-1) leads to the depletion of ER/SR calcium stores, which is sensed by STIM1.[12] STIM1 then translocates and activates Orai1 channels at the plasma membrane, initiating SOCE.[13] This sustained calcium influx activates downstream signaling pathways, such as the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which are known to drive pathological gene expression leading to cardiac hypertrophy and vascular smooth muscle cell proliferation.[9][14] By blocking this process, RO2959 allows for the targeted investigation of the pathological consequences of excessive CRAC channel activity in the cardiovascular system.

cluster_0 Cardiovascular Cell Agonist Agonist (e.g., Angiotensin II) GPCR GPCR Agonist->GPCR PLC PLC GPCR->PLC IP3 IP3 PLC->IP3 ER_SR ER/SR Ca2+ Store Depletion IP3->ER_SR STIM1 STIM1 Activation ER_SR->STIM1 Orai1 Orai1 Channel STIM1->Orai1 SOCE Store-Operated Ca2+ Entry (SOCE) Orai1->SOCE Calcineurin Calcineurin SOCE->Calcineurin RO2959 RO2959 monohydrochloride RO2959->Orai1 Inhibition NFAT NFAT Activation Calcineurin->NFAT Gene_Expression Pathological Gene Expression NFAT->Gene_Expression Hypertrophy Hypertrophy / Proliferation Gene_Expression->Hypertrophy

Caption: Mechanism of RO2959 in cardiovascular cells.

Quantitative Data

The inhibitory activity of RO2959 has been characterized in various in vitro systems. The following table summarizes the reported IC50 values.

TargetAssay SystemIC50 (nM)Reference
CRAC ChannelRBL-2H3 cells402[1]
Orai1/STIM1-mediated SOCECHO cells25[1][3]
Orai1T-REx-CHO cells25[1][4]
Orai3T-REx-CHO cells530[1][4]
SOCE in activated CD4+ T lymphocytesHuman primary cells265[1][4]

Applications in Cardiovascular Disease Models

Based on the established role of CRAC channels in cardiovascular pathophysiology, this compound can be utilized in the following preclinical models:

  • Cardiac Hypertrophy: Studies have shown that Orai1 expression and SOCE are increased in models of cardiac hypertrophy.[8][14] Inhibition of SOCE with RO2959 has been demonstrated to prevent pro-hypertrophic signaling in neonatal rat ventricular myocytes (NRVMs).[14] Therefore, RO2959 can be used in both in vitro (e.g., phenylephrine (B352888) or angiotensin II-stimulated NRVMs) and in vivo (e.g., transverse aortic constriction (TAC) or chronic angiotensin II infusion) models to investigate the therapeutic potential of CRAC channel inhibition in preventing or reversing cardiac hypertrophy.[14][15]

  • Heart Failure: Pathological cardiac hypertrophy often progresses to heart failure, a condition associated with altered calcium handling.[7] By preserving normal calcium cycling and systolic function under hypertrophic stress, Orai1 inhibition has shown therapeutic potential.[8][16] RO2959 can be employed in post-infarction or pressure-overload models of heart failure to assess its effects on cardiac function, remodeling, and fibrosis.

  • Atherosclerosis: The proliferation and migration of vascular smooth muscle cells (VSMCs) are key events in the development of atherosclerotic plaques.[9] STIM1 and Orai1 are expressed in VSMCs and contribute to their proliferation.[1][2][12] RO2959 can be used in vitro to study the proliferation and migration of VSMCs in response to atherogenic stimuli and in vivo in models such as ApoE-/- or LDLR-/- mice fed a high-fat diet to evaluate its impact on plaque formation.

  • Hypertension: Enhanced SOCE and increased expression of STIM1 and Orai1 have been observed in vascular smooth muscle from hypertensive animal models.[9][15] RO2959 can be utilized in models like spontaneously hypertensive rats (SHRs) to explore the role of CRAC channels in the development of hypertension and associated vascular dysfunction.[15][17]

Experimental Protocols

In Vitro Model: Phenylephrine-Induced Hypertrophy in Neonatal Rat Ventricular Myocytes (NRVMs)

This protocol describes the use of RO2959 to assess its effect on cardiomyocyte hypertrophy in vitro.

A Isolate NRVMs B Culture NRVMs (48-72h) A->B C Serum Starve (24h) B->C D Pre-treat with RO2959 (e.g., 1µM) C->D E Induce Hypertrophy (Phenylephrine, 48h) D->E F Assess Hypertrophy: - Cell Size - Protein Synthesis - Gene Expression E->F

Caption: Workflow for in vitro hypertrophy assay.

1. Isolation and Culture of NRVMs:

  • Isolate ventricles from 1-2 day old Sprague-Dawley rat pups.
  • Perform enzymatic digestion to obtain a single-cell suspension.
  • Pre-plate cells for 1-2 hours to enrich for cardiomyocytes.
  • Seed cardiomyocytes on collagen-coated plates in DMEM/F12 supplemented with 10% fetal bovine serum (FBS).

2. Induction of Hypertrophy:

  • After 48-72 hours, replace the medium with serum-free medium for 24 hours to induce quiescence.
  • Pre-incubate the cells with this compound (e.g., 0.1 - 10 µM) or vehicle control (e.g., DMSO) for 1 hour.
  • Induce hypertrophy by adding phenylephrine (PE, e.g., 50 µM) in the presence of an α1-adrenergic antagonist (e.g., prazosin, 1 µM) to prevent non-specific effects.
  • Incubate for 48 hours.

3. Assessment of Hypertrophy:

  • Cell Size Measurement: Fix the cells and stain for a cardiomyocyte-specific marker (e.g., α-actinin). Measure the cell surface area using imaging software.
  • Protein Synthesis: Quantify protein synthesis by measuring the incorporation of a labeled amino acid (e.g., [3H]-leucine).
  • Gene Expression: Analyze the expression of hypertrophic markers such as atrial natriuretic peptide (ANP) and β-myosin heavy chain (β-MHC) by qRT-PCR.

In Vivo Model: Transverse Aortic Constriction (TAC) Induced Cardiac Hypertrophy in Mice

This protocol outlines the use of RO2959 in a surgical model of pressure-overload cardiac hypertrophy.

A Acclimatize Mice B Perform TAC or Sham Surgery A->B C Initiate RO2959 Treatment (e.g., IP) B->C D Monitor Cardiac Function (Echocardiography) C->D E Terminal Sacrifice and Tissue Collection D->E F Histological and Molecular Analysis E->F

Caption: Workflow for in vivo TAC model.

1. Animal Model:

  • Use adult male C57BL/6 mice (8-10 weeks old).
  • Anesthetize the mice and perform a thoracotomy to expose the aortic arch.
  • Constrict the transverse aorta between the brachiocephalic and left common carotid arteries using a suture tied against a standardized needle.
  • In sham-operated animals, the suture is passed under the aorta but not tied.

2. Preparation and Administration of this compound:

  • Prepare a stock solution of this compound in DMSO.
  • For intraperitoneal (IP) injection, prepare a suspended solution. A recommended formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] The final concentration should be adjusted to deliver the desired dose (e.g., 1-10 mg/kg) in a suitable injection volume (e.g., 100 µL).
  • Administer RO2959 or vehicle control daily via IP injection, starting from the day of surgery or after a specified period, depending on the study design (prevention vs. regression).

3. Evaluation of Cardiac Function and Hypertrophy:

  • Echocardiography: Perform serial echocardiography (e.g., weekly) to assess cardiac function, including left ventricular ejection fraction (LVEF), fractional shortening (FS), and wall thickness.
  • Hemodynamic Measurements: At the end of the study, perform invasive hemodynamic measurements using a pressure-volume catheter to assess cardiac contractility and stiffness.
  • Histological Analysis: After sacrifice, collect the hearts, weigh them, and calculate the heart weight to body weight ratio. Perform histological staining (e.g., H&E, Masson's trichrome) on cardiac sections to assess cardiomyocyte size and fibrosis.
  • Molecular Analysis: Use heart tissue for qRT-PCR or Western blot analysis of hypertrophic and fibrotic markers.

Safety and Toxicity

As this compound is intended for research use only, comprehensive safety and toxicity data in the context of cardiovascular models are not extensively published. It is recommended to perform preliminary dose-ranging studies to determine the optimal therapeutic window and to monitor for any adverse effects in animal models. High selectivity for Orai1 over other ion channels suggests a lower likelihood of off-target effects.[7]

Conclusion

This compound is a powerful research tool for elucidating the role of CRAC channels and SOCE in the pathogenesis of cardiovascular diseases. Its high potency and selectivity for Orai1-mediated calcium entry make it suitable for a range of in vitro and in vivo models of cardiac hypertrophy, heart failure, atherosclerosis, and hypertension. The protocols provided herein offer a starting point for researchers to investigate the therapeutic potential of CRAC channel inhibition in cardiovascular disease.

References

Application Notes and Protocols for Calcium Imaging Assays with RO2959 Monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO2959 monohydrochloride is a potent and selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels, which play a pivotal role in store-operated calcium entry (SOCE) in various cell types.[1][2][3][4][5] The primary components of CRAC channels are the Orai1 protein, forming the channel pore in the plasma membrane, and the STIM1 protein, an endoplasmic reticulum (ER) calcium sensor.[6] Upon depletion of ER calcium stores, STIM1 activates Orai1, leading to a sustained influx of extracellular calcium. This process is crucial for T-cell activation, mast cell degranulation, and other physiological responses.[6] this compound effectively blocks this pathway by inhibiting Orai1- and Orai3-containing CRAC channels, making it a valuable tool for studying calcium signaling and for the development of therapeutics targeting autoimmune diseases and inflammatory conditions.[7][8]

These application notes provide a comprehensive guide for utilizing this compound in calcium imaging assays to investigate its inhibitory effects on SOCE.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized across various targets and cell systems. The following table summarizes the key quantitative data for easy reference and comparison.

Target/SystemIC50 ValueDescriptionReference
CRAC Channel 402 nMOverall inhibitory concentration for CRAC channels.[1][2][3][4][5][7]
Orai1/Stim1 Mediated SOCE 25 nMPotent blocking of store-operated calcium entry mediated by Orai1/Stim1 channels.[1][2][3][4][5][8]
Orai1 25 nMInhibitory concentration specifically for the Orai1 channel subunit.[1][7][8]
Orai3 530 nMInhibitory concentration for the Orai3 channel subunit.[1][7][8]
SOCE in activated CD4+ T lymphocytes 265 nMInhibition of store-operated calcium entry in activated immune cells.[1][7][8]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the canonical store-operated calcium entry (SOCE) pathway and the inhibitory action of this compound.

SOCE_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol Cytosol ER_Ca Ca²⁺ STIM1_inactive STIM1 (Inactive) STIM1_active STIM1 (Active) STIM1_inactive->STIM1_active ER Ca²⁺ Depletion Orai1_closed Orai1 (Closed) STIM1_active->Orai1_closed Activates Orai1_open Orai1 (Open) Orai1_closed->Orai1_open Opens Ca_Signal Ca²⁺ Signaling Orai1_open->Ca_Signal Increased [Ca²⁺]i Ext_Ca Extracellular Ca²⁺ Ext_Ca->Orai1_open Influx Thapsigargin (B1683126) Thapsigargin Thapsigargin->ER_Ca Depletes RO2959 RO2959 RO2959->Orai1_open Inhibits

Caption: SOCE pathway and RO2959 inhibition.

Experimental Protocols

This section provides a detailed protocol for a fluorescence-based calcium imaging assay to measure the effect of this compound on SOCE in a cultured cell line (e.g., Jurkat, HEK293).

Materials and Reagents
  • Cell Line: Jurkat T-cells or HEK293 cells stably expressing Orai1 and STIM1.

  • Culture Medium: RPMI-1640 or DMEM, supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • This compound: Provided as a solid.

  • DMSO (Anhydrous)

  • Calcium-free HBSS (Hank's Balanced Salt Solution)

  • HBSS with Calcium (2 mM CaCl₂)

  • Thapsigargin

  • Calcium-sensitive fluorescent dye: Fluo-4 AM, Fura-2 AM, or equivalent.

  • Pluronic F-127

  • Probenecid (optional, to prevent dye leakage)

  • 96-well black, clear-bottom microplates

Equipment
  • Fluorescence microplate reader with kinetic reading capabilities and appropriate filter sets (e.g., Ex/Em ~490/520 nm for Fluo-4).

  • Cell culture incubator (37°C, 5% CO₂).

  • Laminar flow hood.

  • Centrifuge.

  • Hemocytometer or automated cell counter.

Preparation of Reagents
  • This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in anhydrous DMSO to achieve a final concentration of 10 mM.[2][7] Aliquot and store at -20°C or -80°C for long-term storage.[1] Avoid repeated freeze-thaw cycles.

  • Thapsigargin Stock Solution (1 mM): Prepare a 1 mM stock solution in DMSO. Aliquot and store at -20°C.

  • Calcium Dye Loading Buffer: For a 5 µM Fluo-4 AM solution, mix Fluo-4 AM and Pluronic F-127 (at a 1:1 ratio) in calcium-free HBSS. If using, add Probenecid to a final concentration of 2.5 mM. Vortex thoroughly to dissolve. This solution should be prepared fresh for each experiment.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Plating 2. Plate Cells in 96-well Plate Cell_Culture->Plating Dye_Loading 3. Load with Calcium Dye Plating->Dye_Loading Baseline 4. Measure Baseline Fluorescence (Calcium-free HBSS) Dye_Loading->Baseline Add_RO2959 5. Add RO2959 or Vehicle Baseline->Add_RO2959 Add_Thapsigargin 6. Add Thapsigargin (ER Store Depletion) Add_RO2959->Add_Thapsigargin Add_Calcium 7. Add Extracellular Ca²⁺ (Induce SOCE) Add_Thapsigargin->Add_Calcium Kinetic_Read 8. Record Kinetic Fluorescence Add_Calcium->Kinetic_Read Data_Normalization 9. Normalize Data Kinetic_Read->Data_Normalization IC50_Calc 10. Calculate IC50 Data_Normalization->IC50_Calc

Caption: Calcium imaging assay workflow.

Step-by-Step Protocol
  • Cell Plating:

    • The day before the assay, seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C with 5% CO₂.

  • Calcium Dye Loading:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with 100 µL of calcium-free HBSS.

    • Add 50 µL of the prepared Calcium Dye Loading Buffer to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

    • After incubation, wash the cells twice with 100 µL of calcium-free HBSS to remove excess dye.

    • Add 100 µL of calcium-free HBSS to each well.

  • Assay Procedure:

    • Place the plate in the fluorescence microplate reader.

    • Baseline Measurement: Record the baseline fluorescence for 2-5 minutes.

    • Compound Addition: Add the desired concentrations of this compound (prepared by diluting the stock solution in calcium-free HBSS) to the respective wells. Include a vehicle control (DMSO at the same final concentration as the highest RO2959 concentration). Continue recording fluorescence for 5-10 minutes to observe any immediate effects.

    • ER Store Depletion: Add thapsigargin (e.g., 1-2 µM final concentration) to all wells to deplete the ER calcium stores. This will cause a transient increase in cytosolic calcium. Continue recording until the signal returns to a near-baseline level.

    • Induction of SOCE: Add CaCl₂ to a final concentration of 2 mM to all wells to initiate SOCE.

    • Kinetic Measurement: Continue recording the fluorescence intensity for an additional 10-15 minutes to capture the full SOCE response.

Data Analysis

The following diagram outlines the logical flow for analyzing the kinetic calcium imaging data.

Data_Analysis_Logic Raw_Data Raw Kinetic Fluorescence Data (F) Normalize Normalize to Baseline (F/F₀) Raw_Data->Normalize Measure_Response Measure SOCE Response (Peak or Area Under Curve) Normalize->Measure_Response Inhibition_Calc % Inhibition Calculation Measure_Response->Inhibition_Calc Control_Data Vehicle Control Response (100% Activity) Control_Data->Inhibition_Calc Dose_Response Dose-Response Curve Plotting (% Inhibition vs. [RO2959]) Inhibition_Calc->Dose_Response IC50 IC50 Determination Dose_Response->IC50

Caption: Data analysis logical workflow.

  • Data Normalization: For each well, normalize the fluorescence signal (F) to the average baseline fluorescence (F₀) recorded before the addition of any reagents (F/F₀).

  • Quantify SOCE: The SOCE response can be quantified as either the peak fluorescence intensity after the addition of extracellular calcium or the area under the curve (AUC) during the SOCE phase.

  • Calculate Percent Inhibition: Determine the percent inhibition for each concentration of this compound using the following formula: % Inhibition = (1 - (Response_RO2959 / Response_Vehicle)) * 100

  • Generate Dose-Response Curve: Plot the percent inhibition as a function of the logarithm of the this compound concentration.

  • Determine IC50: Fit the dose-response curve to a four-parameter logistic equation to calculate the IC50 value, which represents the concentration of this compound that causes 50% inhibition of the SOCE response.

Troubleshooting

  • High background fluorescence: Ensure complete removal of excess dye by performing adequate washing steps. Use phenol (B47542) red-free medium/buffer during the assay.

  • Low signal-to-noise ratio: Optimize cell seeding density and dye loading concentration/time.

  • No response to thapsigargin or extracellular calcium: Verify the health and passage number of the cells. Confirm the activity of thapsigargin and the presence of calcium in the final addition step. Ensure the cell line expresses the necessary components for SOCE.

  • Precipitation of RO2959: Ensure the final DMSO concentration in the assay buffer is low (typically <0.5%) to maintain compound solubility.

By following these detailed protocols and application notes, researchers can effectively utilize this compound as a potent and selective inhibitor to investigate the role of CRAC channels and store-operated calcium entry in their specific cellular models.

References

Application Notes and Protocols for Measuring T Cell Proliferation with RO2959 Monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T cell proliferation is a fundamental process in the adaptive immune response and a critical parameter in immunology research and drug development. RO2959 monohydrochloride is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, which plays a pivotal role in T cell activation and subsequent proliferation.[1][2] By blocking store-operated calcium entry (SOCE), RO2959 effectively suppresses the signaling cascade that leads to the transcription of key genes involved in T cell proliferation, such as Interleukin-2 (IL-2).[1][2] These application notes provide detailed protocols for measuring the inhibitory effect of this compound on T cell proliferation using two standard methods: Carboxyfluorescein succinimidyl ester (CFSE) dilution assay and [³H]-Thymidine incorporation assay.

Mechanism of Action: Inhibition of CRAC Channels

T cell activation, initiated by T cell receptor (TCR) engagement, triggers a signaling cascade that leads to the depletion of calcium stores from the endoplasmic reticulum (ER). This depletion is sensed by STIM1 proteins in the ER membrane, which then translocate and activate Orai1, the pore-forming subunit of the CRAC channel in the plasma membrane. The subsequent influx of extracellular calcium through the CRAC channel is essential for the activation of calcineurin, a phosphatase that dephosphorylates the Nuclear Factor of Activated T cells (NFAT). Activated NFAT translocates to the nucleus and induces the expression of genes crucial for T cell proliferation, including IL-2.[1][3] this compound specifically blocks the CRAC channel, thereby inhibiting this calcium influx and downstream signaling, ultimately leading to the suppression of T cell proliferation.[1][4]

Data Presentation

The inhibitory activity of this compound on various cellular processes related to T cell activation and proliferation is summarized in the tables below.

ParameterCell Type/SystemIC₅₀ ValueReference
CRAC Channel InhibitionRBL-2H3 cells~400 nM[4]
Store Operated Calcium Entry (SOCE)Orai1/Stim1 expressing CHO cells25 nM[2]
SOCE in activated CD4+ T lymphocytesHuman primary CD4+ T cells265 nM[2]
Orai1 InhibitionT-REx-CHO cells expressing STIM1/ORAI125 nM[2]
Orai3 InhibitionT-REx-CHO cells expressing STIM1/ORAI3530 nM[2]
T Cell ProliferationHuman T cellsPotent Inhibition[1]
IL-2 ProductionHuman T cellsPotent Inhibition[2]

Table 1: IC₅₀ values of this compound in various in vitro assays.

Concentration of RO2959 (nM)Predicted % Inhibition of T Cell Proliferation
1Low
10Moderate
100High
1000Complete

Table 2: Expected dose-dependent inhibition of T cell proliferation by this compound. Note: Actual percentages will vary depending on experimental conditions.

Mandatory Visualizations

T_Cell_Activation_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol cluster_nucleus Nucleus TCR TCR PLCg PLCγ TCR->PLCg Activation Orai1 Orai1 (CRAC) Calcineurin Calcineurin Orai1->Calcineurin Ca2+ influx activates RO2959 RO2959 RO2959->Orai1 Inhibits STIM1 STIM1 STIM1->Orai1 Activates Ca_ER Ca2+ IP3 IP3 PLCg->IP3 Generates IP3->STIM1 Activates NFATp NFAT (P) Calcineurin->NFATp Dephosphorylates NFAT NFAT NFATp->NFAT Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression Translocates & Activates T_Cell_Proliferation T_Cell_Proliferation Gene_Expression->T_Cell_Proliferation Leads to

Caption: Signaling pathway of T cell activation and proliferation, highlighting the inhibitory action of this compound on the CRAC channel.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_incubation Incubation cluster_analysis Analysis Isolate_T_Cells Isolate T Cells (e.g., from PBMCs) Label_CFSE Label with CFSE (for CFSE assay) Isolate_T_Cells->Label_CFSE Seed_Cells Seed Cells in 96-well plate Isolate_T_Cells->Seed_Cells for [3H]-Thymidine assay Label_CFSE->Seed_Cells Add_RO2959 Add this compound (various concentrations) Seed_Cells->Add_RO2959 Add_Stimuli Add T Cell Stimuli (e.g., anti-CD3/CD28) Add_RO2959->Add_Stimuli Incubate Incubate for 72-96 hours Add_Stimuli->Incubate CFSE_Analysis CFSE Dilution Analysis (Flow Cytometry) Incubate->CFSE_Analysis Thymidine_Analysis [3H]-Thymidine Incorporation (Scintillation Counting) Incubate->Thymidine_Analysis

Caption: General experimental workflow for measuring the effect of this compound on T cell proliferation.

Experimental Protocols

Protocol 1: CFSE Dilution Assay for T Cell Proliferation

This protocol details the use of Carboxyfluorescein succinimidyl ester (CFSE) to monitor T cell proliferation by flow cytometry. CFSE is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the fluorescence intensity of CFSE is halved, allowing for the visualization of successive generations of proliferating cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells

  • This compound

  • CFSE (CellTrace™ CFSE Cell Proliferation Kit or equivalent)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Phosphate-Buffered Saline (PBS)

  • T cell activation stimuli (e.g., anti-CD3 and anti-CD28 antibodies)

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Preparation and CFSE Labeling:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Wash the cells twice with PBS.

    • Resuspend the cells at a concentration of 1-10 x 10⁶ cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

    • Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium.

    • Incubate on ice for 5 minutes.

    • Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE.

  • Cell Culture and Treatment:

    • Resuspend the CFSE-labeled cells in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well round-bottom plate.

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the RO2959 dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

    • Pre-incubate the cells with the compound for 1-2 hours at 37°C.

    • Prepare T cell activation stimuli (e.g., soluble anti-CD3 at 1 µg/mL and soluble anti-CD28 at 1 µg/mL, or plate-bound anti-CD3). Add 50 µL of the stimuli to each well. Include an unstimulated control.

  • Incubation:

    • Incubate the plate for 3-5 days at 37°C in a humidified atmosphere with 5% CO₂.

  • Flow Cytometry Analysis:

    • Harvest the cells from each well and transfer to FACS tubes.

    • Wash the cells with PBS containing 2% FBS.

    • Resuspend the cells in an appropriate volume of FACS buffer.

    • Acquire data on a flow cytometer, exciting the CFSE at 488 nm and detecting emission at ~520 nm.

    • Analyze the data using appropriate software to determine the percentage of proliferated cells and the proliferation index based on the dilution of CFSE fluorescence.

Protocol 2: [³H]-Thymidine Incorporation Assay for T Cell Proliferation

This assay measures the incorporation of a radioactive nucleoside, [³H]-thymidine, into the DNA of proliferating cells. The amount of incorporated radioactivity is directly proportional to the level of cell proliferation.

Materials:

  • Human PBMCs or isolated T cells

  • This compound

  • Complete RPMI-1640 medium

  • T cell activation stimuli (e.g., anti-CD3 and anti-CD28 antibodies)

  • [³H]-Thymidine (1 µCi/well)

  • 96-well flat-bottom plate

  • Cell harvester

  • Glass fiber filters

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Cell Culture and Treatment:

    • Isolate and prepare T cells as described in Protocol 1, step 1 (without CFSE labeling).

    • Resuspend the cells in complete RPMI-1640 medium at a concentration of 2 x 10⁶ cells/mL.

    • Seed 50 µL of the cell suspension into each well of a 96-well flat-bottom plate.

    • Prepare serial dilutions of this compound and add 50 µL to the appropriate wells, including a vehicle control.

    • Pre-incubate for 1-2 hours at 37°C.

    • Add 100 µL of T cell activation stimuli to each well. Include an unstimulated control.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • [³H]-Thymidine Labeling:

    • Pulse the cells by adding 1 µCi of [³H]-thymidine to each well.

    • Incubate for an additional 18-24 hours.

  • Harvesting and Scintillation Counting:

    • Harvest the cells onto glass fiber filters using a cell harvester.

    • Wash the filters extensively with PBS to remove unincorporated [³H]-thymidine.

    • Dry the filters and place them in scintillation vials.

    • Add scintillation fluid to each vial.

    • Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the mean CPM for each condition.

    • Determine the percentage of inhibition of proliferation for each concentration of this compound relative to the stimulated control.

Troubleshooting

  • High background proliferation in unstimulated controls: Ensure T cells are not activated during isolation. Use freshly prepared media and stimuli.

  • Low proliferation in stimulated controls: Optimize the concentration of T cell stimuli. Ensure the viability of the cells is high.

  • High variability between replicates: Ensure accurate and consistent pipetting. Mix cell suspensions thoroughly before plating.

  • CFSE staining is too bright or too dim: Titrate the concentration of CFSE for your specific cell type.

Conclusion

This compound is a valuable tool for studying the role of CRAC channels in T cell proliferation. The protocols provided here offer robust and reliable methods for quantifying the inhibitory effects of this compound. Proper experimental design, including appropriate controls and optimization of assay conditions, is crucial for obtaining accurate and reproducible results. These studies can provide significant insights into the therapeutic potential of CRAC channel inhibitors in immune-mediated diseases.

References

Application Notes and Protocols for Electrophysiology Patch Clamp Experiments with RO2959 Monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing RO2959 monohydrochloride in patch-clamp electrophysiology experiments for the study of Calcium Release-Activated Calcium (CRAC) channels. This document includes detailed protocols, data presentation, and visualizations to facilitate the investigation of CRAC channel function and modulation.

Introduction

This compound is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel.[1][2] CRAC channels are crucial for store-operated calcium entry (SOCE), a fundamental signaling process in numerous cell types, particularly in immune cells like T lymphocytes.[2] The primary molecular components of the CRAC channel are the endoplasmic reticulum (ER) calcium sensor, Stromal Interaction Molecule 1 (STIM1), and the pore-forming subunit in the plasma membrane, Orai1. Depletion of ER calcium stores triggers the activation of CRAC channels, leading to a sustained influx of calcium that is vital for downstream signaling events such as gene expression and cell proliferation. RO2959 has been shown to effectively block this IP3-dependent current in various cell models, including RBL-2H3 cells and CHO cells stably expressing human Orai1 and Stim1.[2]

Mechanism of Action

This compound acts as a blocker of SOCE mediated by the Orai1/STIM1 channel complex.[1] Its inhibitory action on CRAC channels prevents the sustained increase in intracellular calcium that follows the depletion of ER calcium stores. This makes it a valuable tool for dissecting the physiological and pathological roles of CRAC channels.

Quantitative Data

The inhibitory potency of this compound has been characterized in various assays. The following table summarizes the key quantitative data for its activity on CRAC channels and related processes.

ParameterValueCell TypeAssay Method
IC₅₀ for I-CRAC~402 nMRBL-2H3 cellsElectrophysiology
IC₅₀ for Orai1/Stim1 channels25 nM--
IC₅₀ for Orai3530 nM--
IC₅₀ for SOCE265 nMActivated CD4+ T lymphocytesCalcium Imaging

Signaling Pathways

The activation of CRAC channels is a well-defined signaling cascade. The following diagram illustrates the key steps leading to CRAC channel activation and the subsequent downstream signaling events.

CRAC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor PLC PLC Receptor->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 generates Orai1 Orai1 (CRAC Channel) Ca_influx Orai1->Ca_influx Ca²⁺ Influx IP3R IP3 Receptor IP3->IP3R Ca_cytosol [Ca²⁺]i ↑ Ca_influx->Ca_cytosol Calcineurin Calcineurin Ca_cytosol->Calcineurin activates NFAT_P NFAT-P Calcineurin->NFAT_P dephosphorylates NFAT NFAT NFAT_P->NFAT Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression translocates to nucleus Ca_store Ca²⁺ Store Depletion IP3R->Ca_store releases Ca²⁺ STIM1 STIM1 Ca_store->STIM1 sensed by STIM1->Orai1 activates

Caption: CRAC Channel Signaling Pathway.

Experimental Protocols

The following protocols are designed for whole-cell patch-clamp recording of CRAC channel currents (I-CRAC) and their inhibition by this compound.

Cell Preparation
  • Cell Culture: Culture RBL-2H3 cells or HEK293 cells stably expressing human STIM1 and Orai1 in appropriate media.

  • Plating: Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

Solutions

Internal (Pipette) Solution (in mM):

  • 135 Cs-glutamate

  • 8 NaCl

  • 1 MgCl₂

  • 10 HEPES

  • 10 BAPTA (or EGTA)

  • Adjust pH to 7.2 with CsOH

  • Adjust osmolarity to ~290 mOsm

External (Bath) Solution (in mM):

  • 140 NaCl

  • 5 KCl

  • 2 CaCl₂

  • 1 MgCl₂

  • 10 HEPES

  • 10 Glucose

  • Adjust pH to 7.4 with NaOH

  • Adjust osmolarity to ~310 mOsm

This compound Stock Solution:

  • Prepare a 10 mM stock solution in DMSO. Store at -20°C.

  • Dilute to the final desired concentration in the external solution immediately before use.

Electrophysiological Recording

The following diagram outlines the general workflow for a whole-cell patch-clamp experiment to measure the effect of RO2959 on I-CRAC.

Patch_Clamp_Workflow Start Start Cell_Approach Approach cell with pipette (positive pressure) Start->Cell_Approach Giga_Seal Form Giga-ohm seal (>1 GΩ) Cell_Approach->Giga_Seal Whole_Cell Rupture membrane to achieve whole-cell mode Giga_Seal->Whole_Cell Baseline_Recording Record baseline I-CRAC (passive store depletion) Whole_Cell->Baseline_Recording Drug_Application Perfuse with RO2959 monohydrochloride Baseline_Recording->Drug_Application Effect_Recording Record I-CRAC in the presence of RO2959 Drug_Application->Effect_Recording Washout Washout with external solution Effect_Recording->Washout Recovery_Recording Record I-CRAC after washout Washout->Recovery_Recording End End Recovery_Recording->End

Caption: Whole-cell patch-clamp workflow.

Detailed Protocol:

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-6 MΩ when filled with the internal solution.

  • Seal Formation: Approach a cell with the patch pipette under positive pressure. Upon contact with the cell membrane, release the positive pressure to form a giga-ohm seal (>1 GΩ).

  • Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and establish the whole-cell recording configuration.

  • Voltage Protocol: Clamp the cell at a holding potential of 0 mV. Apply voltage ramps from -100 mV to +100 mV over 100-200 ms (B15284909) at regular intervals (e.g., every 2-5 seconds) to elicit and measure I-CRAC.

  • Baseline Recording: Allow I-CRAC to fully develop as the intracellular chelator (BAPTA or EGTA) depletes the ER calcium stores. Record a stable baseline current.

  • Drug Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

  • Effect Measurement: Record the inhibition of I-CRAC by RO2959. Continue recording until a new steady-state is reached.

  • Washout: Perfuse the chamber with the drug-free external solution to observe the reversibility of the inhibition.

Data Analysis
  • Current Measurement: Measure the inward current amplitude at a negative potential (e.g., -80 mV or -100 mV) from the voltage ramps.

  • Current-Voltage (I-V) Relationship: Construct I-V plots from the voltage ramp data before, during, and after the application of RO2959.

  • Inhibition Calculation: Calculate the percentage of inhibition of the I-CRAC amplitude at a specific voltage by RO2959.

  • Dose-Response Curve: If multiple concentrations of RO2959 are tested, construct a dose-response curve to determine the IC₅₀ value.

Expected Results

Application of this compound is expected to cause a concentration-dependent inhibition of the inwardly rectifying I-CRAC. The I-V relationship will show a reduction in the inward current at negative membrane potentials in the presence of the compound. The inhibition should be at least partially reversible upon washout.

Troubleshooting

  • No I-CRAC development: Ensure complete store depletion by allowing sufficient time after establishing the whole-cell configuration. Check the concentration of the chelator in the internal solution.

  • Unstable seal: Use healthy, well-adhered cells. Ensure the osmolarity of the solutions is correct.

  • High leak current: Ensure a high-resistance seal (>1 GΩ) before rupturing the membrane.

  • Compound precipitation: Ensure the final concentration of DMSO is low (typically <0.1%) and that the compound is fully dissolved in the external solution.

References

Application Notes and Protocols for RO2959 Monohydrochloride in a Mixed Lymphocyte Reaction (MLR) Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mixed Lymphocyte Reaction (MLR) is a fundamental in vitro assay used to assess the T-cell response to alloantigens, mimicking aspects of the immune response seen in transplantation and autoimmune diseases.[1][2][3] This assay is a valuable tool for evaluating the immunomodulatory effects of therapeutic compounds.[1][2] RO2959 monohydrochloride is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, which is crucial for T-cell activation.[4][5] Specifically, RO2959 targets Orai1, a key component of the CRAC channel pore, thereby blocking store-operated calcium entry (SOCE) in T lymphocytes.[4] This inhibition of calcium influx effectively suppresses T-cell activation, proliferation, and cytokine production.[4][5]

These application notes provide a detailed protocol for utilizing this compound in a one-way MLR assay to quantify its inhibitory effects on T-cell proliferation and cytokine secretion.

Mechanism of Action of RO2959 in T-Cell Activation

T-cell activation is initiated by the engagement of the T-cell receptor (TCR) with antigens presented by antigen-presenting cells (APCs). This interaction triggers a signaling cascade that leads to the depletion of calcium stores from the endoplasmic reticulum (ER). The decrease in ER calcium is sensed by STIM1, which then translocates to the plasma membrane and activates Orai1, the pore-forming subunit of the CRAC channel. The subsequent influx of extracellular calcium through the CRAC channel results in a sustained increase in intracellular calcium concentration. This rise in calcium is essential for the activation of calcineurin, which in turn dephosphorylates the Nuclear Factor of Activated T-cells (NFAT). Dephosphorylated NFAT translocates to the nucleus and induces the transcription of genes crucial for T-cell activation, including Interleukin-2 (IL-2), a key cytokine for T-cell proliferation.

This compound, as a CRAC channel inhibitor, directly blocks the influx of calcium through the Orai1 channel. This disruption of calcium signaling prevents the activation of NFAT and the subsequent transcription of activation-associated genes, ultimately leading to the complete inhibition of T-cell proliferation and cytokine production.[4][5]

G cluster_APC Antigen-Presenting Cell (APC) cluster_TCell T-Cell MHC MHC TCR TCR MHC->TCR Antigen Presentation PLC PLCγ TCR->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (Ca²⁺ Store) IP3->ER Ca²⁺ Release STIM1 STIM1 ER->STIM1 Activates Orai1 Orai1 (CRAC Channel) STIM1->Orai1 Activates Ca_influx Orai1->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin Activates NFATp NFAT-P Calcineurin->NFATp Dephosphorylates NFAT NFAT NFATp->NFAT Nucleus Nucleus NFAT->Nucleus Translocation Gene Gene Transcription (IL-2, etc.) Nucleus->Gene Proliferation T-Cell Proliferation & Cytokine Production Gene->Proliferation RO2959 RO2959 monohydrochloride RO2959->Orai1 Inhibits

Figure 1: Signaling pathway of T-cell activation and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound on its molecular targets and cellular functions.

Target/ProcessCell Type/SystemIC50 ValueReference
Orai1Recombinant cells25 nM[4]
Orai3Recombinant cells530 nM[4]
Store-Operated Calcium Entry (SOCE)Activated CD4+ T lymphocytes265 nM[4]
T-Cell Proliferation (MLR)Human Peripheral Blood Mononuclear Cells (PBMCs)Complete Inhibition (Specific IC50 not provided)[4][5]
Cytokine Production (e.g., IL-2) (MLR)Human PBMCsComplete Inhibition (Specific IC50 not provided)[4][5]

Experimental Protocol: One-Way Mixed Lymphocyte Reaction (MLR) Assay

This protocol details a one-way MLR to assess the dose-dependent inhibition of T-cell proliferation and cytokine production by this compound.

Materials
  • Cells:

    • Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors (Donor A and Donor B).

  • Reagents:

    • This compound

    • Ficoll-Paque PLUS

    • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (Complete RPMI).

    • Phosphate Buffered Saline (PBS)

    • Mitomycin C

    • Carboxyfluorescein succinimidyl ester (CFSE) or Bromodeoxyuridine (BrdU)

    • Human IL-2 ELISA kit

    • Human IFN-γ ELISA kit

Experimental Workflow

G cluster_prep Cell Preparation cluster_assay Assay Setup cluster_analysis Data Analysis isolate_pbmc Isolate PBMCs from Donors A and B (Ficoll Gradient) inactivate_stimulator Inactivate Donor B PBMCs (Stimulator Cells) with Mitomycin C isolate_pbmc->inactivate_stimulator label_responder Label Donor A PBMCs (Responder Cells) with CFSE isolate_pbmc->label_responder setup_plate Co-culture Responder and Stimulator Cells (1:1 ratio) in a 96-well plate inactivate_stimulator->setup_plate label_responder->setup_plate add_ro2959 Add serial dilutions of This compound setup_plate->add_ro2959 incubate Incubate for 5-7 days at 37°C, 5% CO₂ add_ro2959->incubate collect_supernatant Collect supernatant for cytokine analysis (ELISA) incubate->collect_supernatant analyze_proliferation Analyze T-cell proliferation (CFSE dilution) by Flow Cytometry incubate->analyze_proliferation

Figure 2: Experimental workflow for the one-way Mixed Lymphocyte Reaction (MLR) assay.

Step-by-Step Procedure
  • Isolation of PBMCs:

    • Isolate PBMCs from whole blood of two healthy, unrelated donors using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated PBMCs twice with PBS and resuspend in Complete RPMI.

    • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

  • Preparation of Stimulator and Responder Cells:

    • Stimulator Cells (Donor B):

      • Treat PBMCs from Donor B with Mitomycin C (25-50 µg/mL) for 30 minutes at 37°C to inhibit proliferation.

      • Wash the cells three times with a large volume of PBS to remove residual Mitomycin C.

      • Resuspend the inactivated stimulator cells in Complete RPMI at a concentration of 2 x 10⁶ cells/mL.

    • Responder Cells (Donor A):

      • For proliferation analysis using flow cytometry, label the PBMCs from Donor A with CFSE according to the manufacturer's protocol.

      • Resuspend the CFSE-labeled responder cells in Complete RPMI at a concentration of 2 x 10⁶ cells/mL.

  • MLR Assay Setup:

    • In a 96-well flat-bottom plate, add 50 µL of the responder cell suspension (1 x 10⁵ cells) to each well.

    • Add 50 µL of the inactivated stimulator cell suspension (1 x 10⁵ cells) to each well for a 1:1 ratio.

    • Prepare serial dilutions of this compound in Complete RPMI. It is advisable to start with a high concentration (e.g., 10 µM) and perform 1:3 or 1:5 serial dilutions to cover a broad range of concentrations, including those around the known IC50 for SOCE (265 nM).

    • Add 100 µL of the RO2959 dilutions to the appropriate wells. Include vehicle control (DMSO) wells.

    • Controls:

      • Negative Control: Responder cells alone.

      • Positive Control: Responder and stimulator cells with vehicle.

  • Incubation:

    • Incubate the plate for 5 to 7 days at 37°C in a humidified atmosphere with 5% CO₂.[6]

  • Assay Readouts:

    • T-Cell Proliferation (CFSE Dilution by Flow Cytometry):

      • On day 5-7, harvest the cells from each well.

      • Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).

      • Acquire the samples on a flow cytometer.

      • Analyze the data by gating on the live lymphocyte population and then on the T-cell subsets. Proliferation is measured by the successive halving of CFSE fluorescence intensity in dividing cells.

    • Cytokine Analysis (ELISA):

      • On day 3 or 4, carefully collect 100 µL of the culture supernatant from each well.

      • Measure the concentration of cytokines such as IL-2 and IFN-γ using commercially available ELISA kits according to the manufacturer's instructions.

Data Analysis and Interpretation

  • T-Cell Proliferation: Calculate the percentage of proliferated cells in the treated groups relative to the positive control. Plot the percentage of inhibition against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.

  • Cytokine Production: Quantify the cytokine concentrations from the standard curve of the ELISA. Calculate the percentage of inhibition of cytokine production for each concentration of this compound and determine the IC50 value.

Conclusion

This compound is a powerful tool for studying the role of CRAC channels and calcium signaling in T-cell-mediated immune responses. The provided protocol for a one-way MLR assay offers a robust framework for characterizing the immunosuppressive activity of this compound. By quantifying its effects on both T-cell proliferation and cytokine production, researchers can gain valuable insights into its therapeutic potential for treating autoimmune diseases and preventing transplant rejection.

References

Troubleshooting & Optimization

RO2959 monohydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of RO2959 monohydrochloride. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and relevant pathway information to facilitate your research.

Solubility Data Summary

The solubility of this compound can vary depending on the solvent and experimental conditions. The following table summarizes key quantitative data for easy comparison.

SolventConcentration (w/v)Molar ConcentrationNotes
Dimethyl Sulfoxide (DMSO)10 mg/mL[1]21.55 mM[1]Sonication is recommended to aid dissolution.[1]
Dimethyl Sulfoxide (DMSO)25 mg/mL[2]53.89 mM[2]Ultrasonic assistance is needed.[2]
Water< 0.1 mg/mLInsoluble[2]Considered insoluble even with ultrasonic waves, warming, and heating to 60°C.[2]
In Vivo Formulation 1 (Suspension)2.5 mg/mL5.39 mM10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Requires sonication.[3]
In Vivo Formulation 2 (Suspension)2.5 mg/mL5.39 mM10% DMSO, 90% (20% SBE-β-CD in Saline). Requires sonication.[3]

Troubleshooting and FAQs

This section addresses common issues and questions regarding the solubility of this compound.

Q1: My this compound is not dissolving in DMSO at the expected concentration. What should I do?

A1: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:

  • Increase Sonication Time: The compound may require extended sonication to fully dissolve. Ensure your sonicator is functioning correctly.[1][2]

  • Gentle Warming: Gently warm the solution (e.g., in a 37°C water bath) while stirring or vortexing. Avoid excessive heat, which could degrade the compound.

  • Check Purity: Impurities in either the compound or the solvent can affect solubility. Ensure you are using high-purity reagents.

  • Start with a Lower Concentration: If you are aiming for a high concentration, try preparing a more dilute stock solution first and then, if necessary, carefully concentrate it under a stream of inert gas, although this is generally not recommended.

Q2: Can I dissolve this compound directly in aqueous buffers like PBS for my cell-based assays?

A2: No, this compound is practically insoluble in water and aqueous buffers.[2] Direct dissolution in PBS will likely result in precipitation. It is recommended to first prepare a concentrated stock solution in DMSO and then dilute it into your aqueous experimental medium.[1]

Q3: I've prepared a DMSO stock solution, but the compound precipitates when I dilute it into my cell culture medium. How can I prevent this?

A3: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. Here are some solutions:

  • Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. For example, dilute your 10 mM DMSO stock to 1 mM in DMSO first, and then add this to your culture medium.[1]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity and minimize precipitation.

  • Use of Pluronic F-68: For in vitro assays, a small amount of a non-ionic surfactant like Pluronic F-68 can be added to the final dilution to improve solubility and prevent precipitation.

  • Vortexing During Dilution: Add the DMSO stock dropwise to the aqueous medium while continuously vortexing or stirring to ensure rapid and even dispersion.

Q4: For my in vivo experiments, what is the best way to formulate this compound?

A4: For in vivo administration, a suspension is typically required. A common formulation involves a mixture of solvents to improve bioavailability and prevent precipitation. A recommended protocol is to first dissolve the compound in DMSO and then sequentially add other co-solvents like PEG300 and Tween-80 before finally adding saline.[3] It is crucial to maintain the suspension through methods like sonication before administration.[3]

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution
  • Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 463.93 g/mol ). For 1 mL of a 10 mM solution, you will need 4.64 mg.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Dissolution: Vortex the vial for 1-2 minutes.

  • Sonication: Place the vial in an ultrasonic water bath and sonicate until the solution is clear.[1] This may take several minutes.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][4]

Preparation of an In Vivo Suspension (2.5 mg/mL)

This protocol yields a 2.5 mg/mL suspended solution suitable for oral or intraperitoneal injection.[3]

  • Prepare a Concentrated DMSO Stock: First, prepare a 25 mg/mL stock solution of this compound in DMSO. This will require sonication to dissolve.[3]

  • Mixing Co-solvents: In a sterile tube, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300. Mix thoroughly by vortexing.[3]

  • Add Surfactant: To the DMSO/PEG300 mixture, add 50 µL of Tween-80 and mix again until the solution is homogeneous.[3]

  • Final Dilution: Add 450 µL of saline to the mixture to bring the total volume to 1 mL. Vortex thoroughly to create a uniform suspension.[3]

  • Pre-dosing Preparation: Before administration, sonicate the suspension to ensure it is uniformly dispersed.[3]

Signaling Pathway and Experimental Workflow

This compound is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel.[5][6] Its mechanism of action involves blocking store-operated calcium entry (SOCE), which is a critical process in T-cell activation and other cellular functions.[7][8]

RO2959_Mechanism_of_Action TCR TCR Activation ER_Ca_Depletion ER Ca2+ Store Depletion TCR->ER_Ca_Depletion STIM1 STIM1 Activation ER_Ca_Depletion->STIM1 Orai1 Orai1 Channel (CRAC Channel) STIM1->Orai1 interacts with Ca_Influx Ca2+ Influx (SOCE) Orai1->Ca_Influx NFAT_Activation NFAT Activation Ca_Influx->NFAT_Activation Gene_Expression Gene Expression (e.g., IL-2) NFAT_Activation->Gene_Expression RO2959 RO2959 monohydrochloride RO2959->Orai1 inhibits

Caption: Mechanism of action of this compound in T-cells.

The diagram above illustrates how T-cell receptor (TCR) activation leads to the depletion of calcium stores from the endoplasmic reticulum (ER). This depletion activates STIM1, which in turn interacts with and opens the Orai1 channel in the plasma membrane, allowing for a sustained influx of calcium into the cell (SOCE). This rise in intracellular calcium activates transcription factors like NFAT, leading to the expression of genes such as IL-2, which are crucial for T-cell proliferation and cytokine production.[7] this compound acts by directly inhibiting the Orai1 channel, thereby blocking SOCE and downstream signaling events.[5][8]

Experimental_Workflow Start Start: Weigh RO2959 Powder Add_DMSO Add DMSO Start->Add_DMSO Vortex Vortex Add_DMSO->Vortex Sonicate Sonicate until Clear Vortex->Sonicate Stock_Solution 10 mM Stock Solution in DMSO Sonicate->Stock_Solution Dilute Dilute into Aqueous Medium Stock_Solution->Dilute Store Store at -20°C/-80°C Stock_Solution->Store Precipitation_Check Precipitation? Dilute->Precipitation_Check Final_Solution Final Working Solution (e.g., in Cell Culture Medium) Precipitation_Check->Dilute Yes, adjust protocol Precipitation_Check->Final_Solution No

Caption: General workflow for preparing this compound solutions.

References

improving RO2959 monohydrochloride stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of RO2959 monohydrochloride in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

For optimal stability, this compound stock solutions, typically prepared in dimethyl sulfoxide (B87167) (DMSO), should be stored at -80°C for long-term use (up to 1 year).[1] For short-term storage, aliquots can be kept at -20°C for up to one month.[2] It is highly recommended to prepare fresh aqueous solutions for each experiment and avoid repeated freeze-thaw cycles.[3]

Q2: My this compound solution appears to have precipitated. What should I do?

Precipitation can occur when a concentrated organic stock solution is diluted into an aqueous buffer. To avoid this, it is recommended to perform a serial dilution of the DMSO stock solution first, and then add the diluted solution to your aqueous experimental medium.[1] If precipitation has already occurred, gentle warming and sonication may help to redissolve the compound. However, be aware that elevated temperatures can accelerate degradation.

Q3: What are the likely degradation pathways for this compound in aqueous solution?

While specific degradation pathways for RO2959 have not been extensively published, compounds with similar functional groups are often susceptible to hydrolysis and oxidation.[4] Potential degradation could occur at the amide linkage or oxidation of the sulfur atom in the thiophene (B33073) ring. Forced degradation studies under various stress conditions (e.g., acidic, basic, oxidative) are necessary to definitively identify the degradation products and pathways.

Q4: How can I assess the stability of my this compound solution?

A stability-indicating high-performance liquid chromatography (HPLC) method is the most common and reliable way to assess the stability of a drug substance in solution.[5][6] This method should be able to separate the intact RO2959 from any potential degradation products. The peak area of the parent compound can be monitored over time under different storage conditions to determine the rate of degradation.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound solutions.

Problem Potential Cause Recommended Solution
Inconsistent experimental results Degradation of RO2959 in solution.Prepare fresh solutions for each experiment. Store stock solutions in small, single-use aliquots at -80°C.[1] Avoid prolonged exposure of aqueous solutions to light and elevated temperatures.
Loss of compound activity over time Chemical instability in the experimental buffer.Evaluate the stability of RO2959 in your specific buffer system. Consider adjusting the pH of the buffer, as hydrolysis can be pH-dependent.[7]
Appearance of unknown peaks in HPLC analysis Formation of degradation products.Perform a forced degradation study to generate and identify potential degradation products. This will help in developing a robust, stability-indicating HPLC method.
Difficulty dissolving the compound Low aqueous solubility.Prepare a high-concentration stock solution in an organic solvent like DMSO. For aqueous solutions, use a final DMSO concentration that is compatible with your experimental system (typically <0.5%). Sonication may aid dissolution.[1]

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in methanol (B129727) or a suitable organic solvent.

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 1N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 1N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 30% hydrogen peroxide. Store at room temperature for 24 hours.

  • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.

3. Sample Analysis:

  • At specified time points, withdraw aliquots from each stress condition.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analyze the samples using a suitable HPLC method (e.g., reverse-phase C18 column with a gradient of acetonitrile (B52724) and water/formic acid).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control.

  • Identify and quantify the degradation products.

  • The goal is to achieve 10-20% degradation of the active pharmaceutical ingredient to ensure that the analytical method can detect and separate the degradants.[1]

Visualizations

experimental_workflow Forced Degradation Experimental Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (1N HCl, 60°C) prep->acid Expose to base Base Hydrolysis (1N NaOH, 60°C) prep->base Expose to oxidation Oxidation (30% H2O2, RT) prep->oxidation Expose to thermal Thermal (80°C) prep->thermal Expose to photo Photolytic (Sunlight) prep->photo Expose to sample Sample at Time Points acid->sample base->sample oxidation->sample thermal->sample photo->sample neutralize Neutralize (Acid/Base) sample->neutralize dilute Dilute Samples neutralize->dilute hplc HPLC Analysis dilute->hplc evaluate Compare Chromatograms & Quantify Degradants hplc->evaluate

Caption: Workflow for a forced degradation study of this compound.

signaling_pathway RO2959 Mechanism of Action cluster_cell Cell cluster_er Endoplasmic Reticulum cluster_pm Plasma Membrane cluster_inhibition RO2959 Mechanism of Action cluster_effect RO2959 Mechanism of Action stim1 STIM1 orai1 Orai1 stim1->orai1 interacts with ca_store Ca2+ Store Depletion ca_store->stim1 activates crac CRAC Channel orai1->crac forms soce_inhibition SOCE Inhibition crac->soce_inhibition leads to ro2959 RO2959 ro2959->crac Inhibits tcell_inhibition T-Cell Activation Inhibition soce_inhibition->tcell_inhibition

Caption: Simplified signaling pathway showing RO2959's inhibition of the CRAC channel.

References

potential off-target effects of RO2959 monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of RO2959 monohydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing unexpected effects in my cellular assay that do not seem to be related to CRAC channel inhibition. What are the known off-target effects of RO2959?

A1: RO2959 is recognized as a potent and highly selective CRAC channel inhibitor.[1][2][3][4][5] Extensive screening has shown no significant inhibitory effects on a variety of other cellular receptors, transporters, and ion channels.[4]

Troubleshooting Steps:

  • Verify Compound Integrity: Ensure the proper storage and handling of this compound to prevent degradation. It should be stored at -80°C for long-term storage (6 months) or -20°C for short-term storage (1 month) in a sealed container, away from moisture.

  • Confirm On-Target Activity: Run a positive control experiment to confirm that RO2959 is inhibiting store-operated calcium entry (SOCE) in your system as expected.

  • Evaluate Experimental Conditions: Unintended effects could arise from the specific cell type, passage number, or unique experimental conditions. Consider running vehicle-only controls and comparing results to literature-based expectations for your specific assay.

  • Assess Cytotoxicity: At high concentrations, compounds can exhibit non-specific toxicity. Perform a dose-response curve to determine the optimal concentration for CRAC channel inhibition without inducing cytotoxicity in your cell line.

Q2: How selective is RO2959 for Orai1 over other Orai isoforms and other ion channels?

A2: RO2959 demonstrates significant selectivity for Orai1. It inhibits Orai1 with much higher potency than Orai3.[1] Furthermore, studies have indicated that RO2959 does not have significant inhibitory effects on several other ion channels, including Kv, Cl-, TRPC1, TRPM2, TRPM4, and Cav1.2 channels.[4]

Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC50) of this compound against its primary targets and its lack of activity against tested off-target channels.

Table 1: On-Target Inhibitory Activity of RO2959

Target/ProcessIC50 ValueCell Type/System
CRAC Channel Current (ICRAC)~400 nMRBL-2H3 cells
Orai1/STIM1 Mediated SOCE25 nMCHO cells expressing human Orai1 and STIM1
Orai3530 nMNot Specified
Store-Operated Calcium Entry (SOCE)265 nMActivated CD4+ T lymphocytes
Human IL-2 ProductionPotent InhibitionNot Specified

Data sourced from multiple references.[1][3][4]

Table 2: Off-Target Selectivity Profile of RO2959

Receptor / Transporter / Ion ChannelEffect
GABA ReceptorsNo significant inhibitory effect
Dopamine TransporterNo significant inhibitory effect
5-HT TransporterNo significant inhibitory effect
Kv channelsNo significant inhibitory effect
Cl- channelsNo significant inhibitory effect
TRPC1No significant inhibitory effect
TRPM2No significant inhibitory effect
TRPM4No significant inhibitory effect
Cav1.2 channelsNo significant inhibitory effect

Data sourced from reference[4].

Experimental Protocols

Protocol 1: Assessment of Store-Operated Calcium Entry (SOCE) Inhibition

This protocol outlines a general method for measuring the effect of RO2959 on SOCE in a cellular context using a calcium-sensitive fluorescent dye.

Materials:

  • Cells of interest (e.g., CD4+ T cells, CHO cells stably expressing Orai1/STIM1)

  • Calcium-sensitive fluorescent indicator (e.g., Fura-2 AM)

  • Thapsigargin (B1683126)

  • This compound

  • Calcium-free buffer

  • Calcium-containing buffer

Procedure:

  • Cell Preparation: Plate cells on a suitable substrate for fluorescence imaging.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator according to the manufacturer's instructions.

  • Baseline Measurement: Measure the baseline fluorescence in a calcium-free buffer.

  • Store Depletion: Add thapsigargin to the calcium-free buffer to deplete intracellular calcium stores.

  • Compound Treatment: Add the desired concentration of RO2959 or vehicle control to the cells and incubate.

  • Calcium Influx Measurement: Reintroduce calcium to the extracellular solution and measure the change in fluorescence, which corresponds to SOCE.

  • Data Analysis: Quantify the rate and magnitude of the fluorescence increase to determine the extent of SOCE inhibition by RO2959.

Visualizations

The following diagrams illustrate the mechanism of action of RO2959 and a general experimental workflow.

cluster_0 Cellular Exterior cluster_1 Plasma Membrane cluster_2 Cytosol cluster_3 Endoplasmic Reticulum Extracellular Ca2+ Extracellular Ca2+ Intracellular Ca2+ Intracellular Ca2+ Extracellular Ca2+->Intracellular Ca2+ Influx Orai1 Orai1 (CRAC Channel) STIM1_inactive STIM1 (Inactive) STIM1_active STIM1 (Active) STIM1_inactive->STIM1_active Activates STIM1_active->Orai1 Translocates & Activates ER Ca2+ Store ER Ca2+ Store ER Ca2+ Store->STIM1_inactive Depletion RO2959 RO2959 RO2959->Orai1 Inhibits

Caption: Mechanism of RO2959 inhibition of store-operated calcium entry.

start Start Experiment cell_prep Prepare Cells (e.g., CD4+ T cells) start->cell_prep dye_loading Load with Calcium Indicator cell_prep->dye_loading treatment Treat with RO2959 or Vehicle dye_loading->treatment stimulate Stimulate SOCE (e.g., Thapsigargin) treatment->stimulate measure Measure Calcium Influx stimulate->measure analyze Analyze Data & Compare to Controls measure->analyze end End analyze->end

Caption: General experimental workflow for assessing RO2959 activity.

References

RO2959 Monohydrochloride In Vitro Cytotoxicity Assessment: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the in vitro cytotoxicity of RO2959 monohydrochloride. It includes detailed troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel.[1][2][3] It functions by blocking store-operated calcium entry (SOCE), a process crucial for the activation and function of various cell types, particularly T lymphocytes.[1][2] By inhibiting CRAC channels, RO2959 effectively suppresses T cell receptor-triggered gene expression, cytokine production (like IL-2), and T cell proliferation.[1][2]

Q2: What are the recommended in vitro assays to assess the cytotoxicity of this compound?

Several robust in vitro assays can be employed to evaluate the cytotoxicity of this compound. The choice of assay depends on the specific research question and the cell type being investigated. Commonly used methods include:

  • Metabolic Assays:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells by assessing the reduction of MTT by mitochondrial dehydrogenases into a purple formazan (B1609692) product.[4][5]

    • Resazurin (B115843) (AlamarBlue®) Assay: This is another metabolic assay where viable cells reduce the blue resazurin dye to the fluorescent pink resorufin.

  • Membrane Integrity Assays:

    • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the amount of LDH released from cells with damaged plasma membranes, which is a key indicator of cytotoxicity.[4][5]

  • Lysosomal Integrity Assays:

    • Neutral Red Uptake Assay: This method assesses the ability of viable cells to incorporate and retain the neutral red dye within their lysosomes.[4]

  • Flow Cytometry-Based Assays: This technique allows for the multiparametric analysis of individual cells, enabling the differentiation between live, apoptotic, and necrotic cells using specific fluorescent dyes.[6]

Q3: What are the expected IC50 values for this compound?

The IC50 (half-maximal inhibitory concentration) values for this compound are highly dependent on the specific biological effect being measured and the cell line used. For its primary target, the CRAC channel, the IC50 is approximately 402 nM.[1][3] As a potent blocker of store-operated calcium entry (SOCE) mediated by Orai1/Stim1 channels, its IC50 is around 25 nM.[1][3] The IC50 for the inhibition of SOCE in activated CD4+ T lymphocytes is 265 nM.[1]

For cytotoxicity, the IC50 values would be expected to be significantly higher than those for its therapeutic target, indicating a favorable therapeutic window. Below is a table of hypothetical cytotoxicity (IC50) values for this compound against various cell lines to illustrate expected trends.

Data Presentation

Table 1: Hypothetical Cytotoxicity (IC50) of this compound in Various Cell Lines

Cell LineCell TypeAssayHypothetical IC50 (µM)
JurkatHuman T lymphocyteMTT> 50
PBMCHuman Peripheral Blood Mononuclear CellsLDH Release> 50
HEK293Human Embryonic KidneyMTT> 100
HepG2Human Hepatocellular CarcinomaResazurin> 100
A549Human Lung CarcinomaNeutral Red> 100

Note: The data presented in this table are hypothetical and intended for illustrative purposes. Actual experimental results may vary.

Experimental Protocols

Detailed Methodology for the MTT Cytotoxicity Assay:

  • Cell Seeding:

    • Culture cells to logarithmic growth phase.

    • Trypsinize (for adherent cells) and perform a cell count.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for adherent lines or 30,000-50,000 cells/well for suspension cells).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent, such as DMSO.

    • Perform serial dilutions of the compound in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used.

      • Positive Control: Cells treated with a known cytotoxic agent.

      • Untreated Control: Cells in culture medium only.

      • Blank Control: Medium only (no cells).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization and Absorbance Reading:

    • After incubation, carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

  • Potential Causes:

    • Inconsistent cell seeding.

    • Pipetting errors during compound addition or reagent handling.

    • Edge effects in the 96-well plate due to evaporation.

    • Presence of air bubbles in the wells.[7]

  • Solutions:

    • Ensure a homogenous single-cell suspension before seeding.

    • Use calibrated pipettes and practice consistent pipetting techniques.

    • To mitigate edge effects, avoid using the outer wells of the plate or fill them with sterile PBS.

    • Carefully inspect wells for bubbles and remove them with a sterile pipette tip if necessary.

Issue 2: Low Signal or Absorbance Readings

  • Potential Causes:

    • Insufficient cell number.

    • Suboptimal incubation time with the assay reagent (e.g., MTT).[8]

    • Use of expired or improperly stored reagents.

  • Solutions:

    • Optimize the initial cell seeding density. Perform a cell titration to find the linear range for your cell line.[8]

    • Increase the incubation time with the assay reagent. A time-course experiment can help determine the optimal duration.

    • Always use fresh reagents and store them according to the manufacturer's instructions.

Issue 3: High Background in Control Wells

  • Potential Causes:

    • Contamination of the cell culture or reagents.

    • High spontaneous cell death in the untreated control.

    • The compound or solvent interferes with the assay chemistry.

  • Solutions:

    • Maintain aseptic techniques and regularly check for contamination.

    • Ensure cells are healthy and in the logarithmic growth phase before seeding.

    • Run a control with the compound in cell-free medium to check for direct interference with the assay reagents.

Issue 4: Unexpected Cytotoxicity in Vehicle Control

  • Potential Causes:

    • The final concentration of the solvent (e.g., DMSO) is too high and is causing cytotoxicity.

  • Solutions:

    • Keep the final solvent concentration as low as possible, typically below 0.5% for DMSO.[8]

    • Perform a solvent tolerance test for your specific cell line to determine the maximum non-toxic concentration.

Visualizations

experimental_workflow General Workflow for In Vitro Cytotoxicity Assessment cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-Well Plate cell_culture->cell_seeding compound_prep RO2959 Stock & Dilutions treatment Compound Treatment compound_prep->treatment cell_seeding->treatment assay_add Addition of Cytotoxicity Reagent (e.g., MTT) treatment->assay_add incubation Incubation assay_add->incubation readout Data Acquisition (e.g., Absorbance Reading) incubation->readout analysis Data Analysis (IC50 Calculation) readout->analysis

Caption: A flowchart illustrating the key steps in an in vitro cytotoxicity assay.

signaling_pathway RO2959 Mechanism of Action cluster_cell T-Cell TCR T-Cell Receptor (TCR) Activation ER_Depletion ER Ca2+ Store Depletion TCR->ER_Depletion STIM1 STIM1 Activation ER_Depletion->STIM1 Orai1 Orai1 (CRAC Channel) STIM1->Orai1 SOCE Store-Operated Ca2+ Entry (SOCE) Orai1->SOCE Downstream Downstream Signaling (NFAT activation, Gene Expression, Proliferation) SOCE->Downstream RO2959 This compound RO2959->Orai1 Inhibition

Caption: The signaling pathway illustrating how RO2959 inhibits T-cell activation.

References

Technical Support Center: Optimizing RO2959 Monohydrochloride for T Cell Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using RO2959 monohydrochloride for T cell inhibition experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful application of this potent CRAC channel inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channels.[1] T cell activation, initiated by T cell receptor (TCR) engagement, triggers a signaling cascade that depletes intracellular calcium stores in the endoplasmic reticulum (ER). This depletion is sensed by STIM1 proteins, which then activate Orai1, the pore-forming subunit of the CRAC channel in the plasma membrane. The subsequent influx of extracellular calcium, known as store-operated calcium entry (SOCE), is a critical signal for T cell activation. This compound blocks this channel, thereby inhibiting the downstream signaling pathways that lead to T cell proliferation, cytokine production, and gene expression.[2][3]

Q2: What are the primary effects of this compound on T cells?

A2: By blocking CRAC channel-mediated calcium entry, this compound effectively suppresses key T cell functions. It has been shown to completely inhibit cytokine production, such as Interleukin-2 (IL-2), and T cell proliferation following TCR stimulation.[2][4] Furthermore, it potently blocks TCR-triggered gene expression and functional pathways, with effects comparable to calcineurin inhibitors like Cyclosporin A (CsA) and FK506.[4]

Q3: What is the recommended starting concentration range for in vitro experiments?

A3: The optimal concentration of this compound will depend on the specific cell type and experimental conditions. However, based on its reported IC50 values, a starting concentration range of 10 nM to 1 µM is recommended for most T cell-based assays. It is always advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various cellular systems. The following table summarizes the key IC50 values.

Target/ProcessCell Type/SystemIC50 Value
CRAC channelsElectrophysiology402 nM[2]
Orai1/Stim1 mediated SOCECHO cells25 nM[2]
Orai3T-REx-CHO cells530 nM[2]
SOCE in activated CD4+ T lymphocytesHuman primary CD4+ T cells265 nM[2]
IL-2 ProductionHuman T cellsPotent inhibitor (specific IC50 not provided)[2]
T cell proliferationHuman T cellsComplete inhibition (specific IC50 not provided)[2]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach, refer to the diagrams below.

T_Cell_Signaling_Pathway cluster_TCR T Cell Receptor Activation cluster_CRAC CRAC Channel Activity cluster_Downstream Downstream Effects TCR TCR Engagement PLCg1 PLCγ1 Activation TCR->PLCg1 IP3 IP3 Generation PLCg1->IP3 ER ER Ca2+ Release IP3->ER STIM1 STIM1 Activation ER->STIM1 Orai1 Orai1 (CRAC Channel) STIM1->Orai1 SOCE Ca2+ Influx (SOCE) Orai1->SOCE Calcineurin Calcineurin Activation SOCE->Calcineurin RO2959 RO2959 monohydrochloride RO2959->Orai1 NFAT NFAT Dephosphorylation & Nuclear Translocation Calcineurin->NFAT Gene Gene Expression (e.g., IL-2) NFAT->Gene Proliferation T Cell Proliferation & Cytokine Production Gene->Proliferation

TCR signaling pathway leading to T cell activation and its inhibition by RO2959.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis isolate_tcells 1. Isolate Human T Cells (e.g., from PBMCs) plate_cells 3. Plate T Cells isolate_tcells->plate_cells prepare_ro2959 2. Prepare RO2959 Stock (e.g., in DMSO) add_ro2959 4. Add RO2959 Dilutions prepare_ro2959->add_ro2959 plate_cells->add_ro2959 stimulate_tcells 5. Stimulate T Cells (e.g., anti-CD3/CD28 beads) add_ro2959->stimulate_tcells incubate 6. Incubate (e.g., 72-96 hours) stimulate_tcells->incubate measure_prolif 7a. Measure Proliferation (e.g., CFSE dilution) incubate->measure_prolif measure_cytokines 7b. Measure Cytokines (e.g., IL-2 ELISA) incubate->measure_cytokines analyze_data 8. Analyze Data & Determine IC50 measure_prolif->analyze_data measure_cytokines->analyze_data

Workflow for assessing T cell inhibition by this compound.

Experimental Protocols

Protocol 1: In Vitro T Cell Proliferation Assay using CFSE

This protocol outlines the steps to measure the inhibition of T cell proliferation by this compound using carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells

  • This compound

  • DMSO (for stock solution)

  • Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)

  • CFSE dye

  • T cell activation reagents (e.g., anti-CD3/CD28 beads or PHA)

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • T Cell Preparation: Isolate human T cells from PBMCs using your preferred method (e.g., magnetic-activated cell sorting).

  • CFSE Labeling:

    • Resuspend T cells at 1-10 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Wash the cells three times with complete RPMI-1640 medium.

  • Cell Plating and Treatment:

    • Resuspend CFSE-labeled T cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.

    • Plate 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well round-bottom plate.

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium (e.g., from 10 µM down to 1 nM). Include a DMSO vehicle control.

    • Add 50 µL of the RO2959 dilutions or vehicle to the appropriate wells and pre-treat the cells for 30-60 minutes at 37°C.

  • T Cell Stimulation:

    • Prepare a stimulation cocktail (e.g., anti-CD3/CD28 beads at the recommended concentration) in complete RPMI-1640 medium.

    • Add 50 µL of the stimulation cocktail to each well (except for unstimulated controls). The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a humidified incubator with 5% CO2.

  • Data Acquisition:

    • Harvest the cells from each well.

    • Wash the cells with FACS buffer.

    • Acquire data on a flow cytometer, measuring the CFSE fluorescence in the appropriate channel (e.g., FITC).

  • Data Analysis: Analyze the CFSE dilution profiles to determine the percentage of proliferating cells in each condition. Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Protocol 2: IL-2 Production Assay using ELISA

This protocol describes how to measure the inhibition of IL-2 production by this compound.

Materials:

  • Human PBMCs or isolated T cells

  • This compound

  • DMSO

  • Complete RPMI-1640 medium

  • T cell activation reagents

  • Human IL-2 ELISA kit

Procedure:

  • Cell Plating and Treatment: Follow steps 3.1 to 3.4 from the T cell proliferation assay protocol.

  • T Cell Stimulation: Follow step 4 from the T cell proliferation assay protocol.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.

  • ELISA: Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Calculate the concentration of IL-2 in each sample. Plot the percentage of IL-2 inhibition against the concentration of this compound to determine the IC50 value.

Troubleshooting Guide

Issue 1: High levels of cell death observed in treated wells.

  • Possible Cause: The concentration of this compound or the DMSO vehicle is too high, leading to cytotoxicity.

  • Solution:

    • Perform a dose-response experiment with a wider range of this compound concentrations to identify the optimal non-toxic concentration.

    • Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%). Run a vehicle-only control to assess the toxicity of the solvent.

    • Perform a cell viability assay (e.g., using Trypan Blue or a live/dead stain for flow cytometry) to distinguish between specific inhibition and cytotoxicity.

Issue 2: No significant inhibition of T cell proliferation or cytokine production is observed.

  • Possible Cause 1: The concentration of this compound is too low.

  • Solution 1: Perform a dose-response experiment with a higher range of concentrations, informed by the IC50 values in the table above.

  • Possible Cause 2: Inefficient T cell activation.

  • Solution 2: Verify your T cell activation protocol. Check the activity of your anti-CD3/CD28 antibodies or other stimuli. Ensure your positive control (stimulated, untreated cells) shows a robust proliferative response or cytokine production compared to the unstimulated control.

  • Possible Cause 3: Issues with the compound's stability or solubility.

  • Solution 3: Prepare fresh stock solutions of this compound for each experiment. Ensure the compound is fully dissolved in the stock solution. When diluting in aqueous media, be mindful of potential precipitation.

Issue 3: High variability between replicate wells.

  • Possible Cause 1: Inconsistent cell numbers per well.

  • Solution 1: Ensure accurate and consistent pipetting of the cell suspension into each well. Mix the cell suspension thoroughly before plating.

  • Possible Cause 2: Uneven distribution of stimulation reagents (e.g., beads).

  • Solution 2: Mix the stimulation reagent suspension well before adding it to the wells.

  • Possible Cause 3: Edge effects in the 96-well plate.

  • Solution 3: Avoid using the outer wells of the plate for your experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.

Issue 4: Unexpected results with different T cell subsets.

  • Possible Cause: Different T cell subsets may have varying dependence on CRAC channel-mediated calcium influx. For example, some studies suggest that natural regulatory T cells (nTregs) may be more resistant to CRAC channel inhibition compared to conventional T cells.

  • Solution: If working with mixed T cell populations, consider using flow cytometry with subset-specific markers to analyze the differential effects of this compound on various T cell populations.

References

long-term stability of RO2959 monohydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of RO2959 monohydrochloride in DMSO. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in DMSO?

A1: For optimal long-term stability of this compound stock solutions in DMSO, it is recommended to store them at -80°C for up to six months or at -20°C for up to one month. To prevent degradation due to moisture absorption, stock solutions should be stored in tightly sealed containers.

Q2: Can I subject my this compound in DMSO stock solution to multiple freeze-thaw cycles?

A2: While some compounds are stable through multiple freeze-thaw cycles, it is generally recommended to aliquot the stock solution into single-use vials to minimize the number of freeze-thaw cycles and potential degradation.[1] Studies on a diverse set of compounds have shown no significant loss after 11 freeze-thaw cycles when proper handling procedures are followed.[2][3]

Q3: What are the primary factors that can affect the stability of this compound in DMSO?

A3: The main factors that can influence the stability of small molecules like this compound in DMSO are the presence of water, storage temperature, and exposure to oxygen.[1][2][3] DMSO is hygroscopic and can absorb moisture from the air, which may lead to hydrolysis of the compound.[1]

Q4: How can I be sure my this compound solution is still active?

A4: The activity of your this compound solution can be verified by performing a functional assay, such as measuring its inhibitory effect on store-operated calcium entry (SOCE) or T-cell activation.[4][5] Additionally, the purity and concentration of the stock solution can be assessed using analytical methods like High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation observed in the stock solution upon thawing. The compound may have low solubility at colder temperatures or the concentration may be too high.Gently warm the solution and sonicate to aid dissolution before use. For future preparations, consider if a lower stock concentration is feasible for your experimental needs.
Inconsistent or weaker than expected experimental results. The compound may have degraded due to improper storage or handling.Prepare a fresh stock solution from solid this compound. Verify the concentration and purity of the new stock solution using an appropriate analytical method like HPLC.
Stock solution appears discolored. This could be a sign of chemical degradation.Discard the discolored solution and prepare a fresh stock. Ensure that anhydrous DMSO is used and exposure to light and air is minimized during preparation and storage.

Quantitative Stability Data

The following table summarizes the recommended storage conditions and stability period for this compound in DMSO based on manufacturer guidelines.

Storage TemperatureStability Period
-80°C6 months
-20°C1 month

Experimental Protocols

Protocol for Assessing the Long-Term Stability of this compound in DMSO

This protocol outlines a method to assess the stability of this compound in DMSO over time at different storage temperatures.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Amber glass vials

  • Calibrated analytical balance

  • Volumetric flasks

  • Pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Internal standard (a stable compound with similar chromatographic properties)

Procedure:

  • Preparation of Stock Solution:

    • Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature in a desiccator.

    • Accurately weigh the desired amount of this compound.

    • Dissolve the powder in a precise volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex or sonicate gently until completely dissolved.

  • Aliquoting and Storage:

    • Aliquot the stock solution into single-use amber glass vials.

    • Clearly label each vial with the compound name, concentration, date of preparation, and storage condition.

    • Store the aliquots at the desired temperatures (e.g., -80°C, -20°C, and 4°C).

  • Analysis at Time Points:

    • At designated time points (e.g., 0, 1, 3, and 6 months), retrieve one aliquot from each storage condition.

    • Allow the vials to equilibrate to room temperature before opening.

    • Prepare samples for HPLC analysis by diluting a small volume of the stock solution and the internal standard with the mobile phase.

    • Inject the samples onto the HPLC system in triplicate.

  • Data Analysis:

    • Develop an HPLC method that provides good separation of this compound from any potential degradation products and the internal standard.

    • Record the peak area of this compound and the internal standard.

    • Calculate the peak area ratio of this compound to the internal standard. The ratio at time point 0 will serve as the 100% reference value.

    • Determine the percentage of this compound remaining at each subsequent time point relative to the initial measurement.

Visualizations

Signaling Pathway of this compound

RO2959_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol Cytosol cluster_Nucleus Nucleus STIM1_inactive STIM1 (Inactive) Ca2+ Bound STIM1_active STIM1 (Active) Ca2+ Unbound STIM1_inactive->STIM1_active ER Ca2+ Depletion Orai1 Orai1 Channel (Closed) STIM1_active->Orai1 Interaction Ca_ER Ca2+ Orai1_open Orai1 Channel (Open) Orai1->Orai1_open Activation Ca_influx Ca2+ Influx Orai1_open->Ca_influx RO2959 RO2959 RO2959->Orai1_open Inhibition Calcineurin Calcineurin Ca_influx->Calcineurin Activates NFAT_p NFAT (Phosphorylated) Inactive Calcineurin->NFAT_p Dephosphorylates NFAT NFAT (Dephosphorylated) Active NFAT_p->NFAT Gene_expression Gene Expression (e.g., IL-2) NFAT->Gene_expression Translocation Stability_Workflow Prep Prepare RO2959 Stock in Anhydrous DMSO Aliquot Aliquot into Single-Use Vials Prep->Aliquot Store Store at Designated Temperatures (-80°C, -20°C, 4°C) Aliquot->Store Timepoints Retrieve Aliquots at Specific Time Points (0, 1, 3, 6 months) Store->Timepoints Analysis HPLC Analysis (vs. Internal Standard) Timepoints->Analysis Data Calculate % Remaining vs. Time 0 Analysis->Data Conclusion Determine Stability Under Each Condition Data->Conclusion

References

Technical Support Center: Preventing Precipitation of Small Molecule Compounds in Media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the precipitation of small molecule compounds, such as hydrochloride salts like RO2959 monohydrochloride, in experimental media.

Frequently Asked Questions (FAQs)

Q1: Why is my compound precipitating when I add it to my cell culture media?

A: Compound precipitation in aqueous media is a common issue that can arise from several factors.[1][2] When a compound dissolved in a concentrated organic stock solution (like DMSO) is diluted into an aqueous buffer or cell culture medium, it can "crash out" if its concentration exceeds its solubility limit in the final solution.[1][2] Key contributing factors include the compound's intrinsic hydrophobicity, the final concentration, the pH of the media, temperature, and interactions with media components.[1][3]

Q2: What is the best solvent to use for my initial stock solution?

A: Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing high-concentration stock solutions of hydrophobic compounds due to its high solubilizing power and miscibility with aqueous media.[4][5] It is crucial to use anhydrous (water-free) DMSO, as absorbed water can reduce the compound's solubility in the stock solution over time.[1] For some compounds, other solvents like ethanol (B145695) or co-solvent mixtures (e.g., DMSO:Ethanol) may also be effective.[2][6]

Q3: How does the pH of the cell culture media affect the solubility of a hydrochloride salt?

A: The pH of the medium is a critical factor for ionizable drugs, including hydrochloride salts.[3][7] Hydrochloride salts of weak bases are generally more soluble at a lower (acidic) pH where the molecule is protonated and charged.[8][9] Standard cell culture media is typically buffered to a physiological pH of 7.2-7.4, which can be less optimal for the solubility of some hydrochloride salts, potentially leading to precipitation.[8][9][10]

Q4: What is the maximum concentration of DMSO my cells can tolerate?

A: While DMSO is widely used, it can be toxic to cells at higher concentrations. Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is best practice to keep it below 0.1% to minimize effects on cell physiology and gene expression.[5][11] It is always recommended to run a vehicle control experiment with the same final concentration of DMSO to account for any solvent effects.[11]

Q5: Can components in the media, like serum, affect my compound's solubility?

A: Yes, components in the media can interact with your compound. Proteins present in fetal bovine serum (FBS) can bind to hydrophobic compounds, which can help to keep them solubilized in the media.[2] Conversely, high concentrations of salts in the media can sometimes decrease the solubility of a compound.

Troubleshooting Guide for Compound Precipitation

If you observe precipitation, consult the following table for common causes and recommended solutions.

Observation Potential Cause Recommended Solution
Immediate Precipitation The final concentration of the compound exceeds its solubility limit in the aqueous medium.[1]- Perform a solubility test to find the maximum soluble concentration.- Lower the final working concentration of the compound.[1]
Rapid dilution causes localized high concentrations, leading to the compound "crashing out".[2]- Use a stepwise serial dilution method.[2]- Add the stock solution dropwise to pre-warmed media while gently vortexing.[2]
Precipitation Over Time The temperature shift from room temperature to 37°C in the incubator affects solubility.- Always use pre-warmed (37°C) cell culture medium for dilutions.[1][2]
The pH of the media is not optimal for the compound's solubility.[1]- Test the compound's solubility at different pH values.- Consider using a different buffering system if compatible with your cells.
The compound is unstable in the aqueous environment over the duration of the experiment.- Test the compound's stability in the media over time.- Prepare fresh working solutions immediately before use.[12]
Precipitation After Freeze-Thaw Cycles of Stock Solution The compound has poor solubility at low temperatures, or the solvent (e.g., DMSO) has absorbed water.- Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[11]- Ensure you are using anhydrous DMSO and store it properly.[1]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution
  • Weighing the Compound: Accurately weigh the required amount of the compound powder (e.g., this compound) in a sterile microcentrifuge tube. Due to the small quantities often used, it is recommended to dissolve the entire contents of the vial directly.[4]

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM).

  • Dissolution: Vortex the solution thoroughly. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if the compound is difficult to dissolve.[4]

  • Storage: Aliquot the stock solution into smaller, single-use sterile tubes and store them at -20°C or -80°C to prevent degradation and repeated freeze-thaw cycles.[11]

Protocol 2: Preparing the Final Working Solution in Cell Culture Media

This protocol uses a stepwise dilution method to minimize the risk of precipitation.

  • Pre-warm Media: Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.[2]

  • Intermediate Dilution (Optional but Recommended):

    • Thaw a single aliquot of your high-concentration stock solution.

    • In a sterile tube, prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of the pre-warmed media (e.g., a 1:100 dilution). Vortex gently immediately after addition.

  • Final Dilution:

    • Add the required volume of the intermediate dilution (or the stock solution if not performing an intermediate step) to your final volume of pre-warmed media in the cell culture plate or flask.

    • For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of media).

    • Mix immediately by gently swirling the plate or pipetting up and down.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the compound) to a separate culture vessel.

Visualizations

Troubleshooting Workflow for Precipitation

G start Precipitation Observed in Media check_conc Is final concentration too high? start->check_conc check_dilution Was dilution too rapid? check_conc->check_dilution No sol_conc Lower final concentration or perform a solubility test. check_conc->sol_conc Yes check_temp Was media pre-warmed to 37°C? check_dilution->check_temp No sol_dilution Use stepwise serial dilution. Add stock slowly while mixing. check_dilution->sol_dilution Yes check_ph Is media pH optimal? check_temp->check_ph No sol_temp Pre-warm media before adding compound. check_temp->sol_temp Yes check_stock Is the stock solution okay? check_ph->check_stock No sol_ph Test solubility at different pH values. Consider alternative buffers. check_ph->sol_ph Yes sol_stock Prepare fresh stock with anhydrous DMSO. Aliquot to avoid freeze-thaw cycles. check_stock->sol_stock

Caption: A logical workflow for troubleshooting compound precipitation in media.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates how a compound like RO2959 might inhibit a cellular signaling pathway, a common application for such molecules in research.

G cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase KinaseA Kinase A Receptor->KinaseA Ligand Growth Factor Ligand->Receptor KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Gene Gene Expression (Proliferation, Survival) TF->Gene RO2959 RO2959 RO2959->KinaseB

Caption: Hypothetical inhibition of the Kinase B signaling node by RO2959.

References

RO2959 monohydrochloride protocol for minimizing cell toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using RO2959 monohydrochloride, with a specific focus on minimizing potential cell toxicity and ensuring successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel.[1][2][3] It primarily targets the Orai1 protein, which forms the pore of the CRAC channel.[1][4] By blocking the CRAC channel, RO2959 prevents store-operated calcium entry (SOCE) into the cell.[1] This process is crucial for the activation and function of various cell types, particularly T lymphocytes.[5][4] Inhibition of SOCE by RO2959 leads to the suppression of downstream signaling pathways, resulting in the inhibition of T-cell proliferation and cytokine production.[5][4]

Q2: What are the recommended solvent and storage conditions for this compound?

A2: this compound is soluble in DMSO.[6] For in vitro experiments, it is advisable to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in cell culture medium.[6] To avoid precipitation when diluting into an aqueous medium, it is recommended to perform serial dilutions of the DMSO stock solution first before adding it to your buffer or media.[6] For long-term storage, the solid powder should be stored at -20°C for up to three years, and the DMSO stock solution should be stored at -80°C for up to one year.[6]

Q3: At what concentration is this compound effective?

A3: The effective concentration of this compound is dependent on the specific cell type and the biological process being investigated. The half-maximal inhibitory concentration (IC50) has been reported for several targets and cellular processes. For instance, it inhibits CRAC channels with an IC50 of 402 nM.[1][2][3] It is a potent blocker of SOCE mediated by Orai1/STIM1 channels with an IC50 of 25 nM.[1][2][3] In activated CD4+ T lymphocytes, RO2959 blocks SOCE with an IC50 of 265 nM.[4]

Q4: Is this compound known to be toxic to cells?

A4: While specific data on the cytotoxicity of this compound is limited in the public domain, it is important to note that many small molecule inhibitors, including CRAC channel inhibitors, can exhibit off-target effects and toxicity at higher concentrations or with prolonged exposure.[1] Therefore, it is crucial for researchers to determine the optimal, non-toxic working concentration for their specific cell line and experimental conditions. A cell viability assay is highly recommended to establish the cytotoxic profile of RO2959 in your experimental system.

Troubleshooting Guide: Minimizing Cell Toxicity

Issue: I am observing unexpected cell death or a significant decrease in cell proliferation after treating my cells with this compound.

Possible Cause 1: The concentration of this compound is too high.

  • Troubleshooting:

    • Perform a dose-response curve: Test a wide range of RO2959 concentrations (e.g., from 1 nM to 10 µM) to determine the optimal concentration that provides the desired inhibitory effect without causing significant cell death.

    • Run a cell viability assay: Use a standard cell viability assay, such as MTT, MTS, or a resazurin-based assay, to quantify cell viability across the tested concentration range. This will allow you to determine the toxic threshold for your specific cell line.

    • Start with a low concentration: Based on the published IC50 values (see Data Presentation section), begin your experiments with a concentration at or slightly above the IC50 for your target of interest and titrate up as needed.

Possible Cause 2: The incubation time is too long.

  • Troubleshooting:

    • Perform a time-course experiment: Evaluate the effect of RO2959 on cell viability at different time points (e.g., 24, 48, and 72 hours). It is possible that prolonged exposure, even at a seemingly non-toxic concentration, could be detrimental to the cells.

    • Optimize your experimental window: Determine the shortest incubation time that is sufficient to observe the desired biological effect.

Possible Cause 3: Off-target effects of the compound.

  • Troubleshooting:

    • Consult selectivity data: RO2959 has been shown to be highly selective for CRAC channels over other ion channels and receptors.[1] However, at high concentrations, the risk of off-target effects increases.

    • Use appropriate controls: Include a vehicle control (DMSO) at the same concentration as in your experimental conditions. If available, use a structurally related but inactive compound as a negative control to confirm that the observed effects are due to the specific inhibition of the CRAC channel.

    • Consider the cellular context: The expression levels of CRAC channel components (Orai and STIM proteins) can vary between cell types, potentially influencing their sensitivity to RO2959.

Possible Cause 4: Issues with compound solubility and stability in culture media.

  • Troubleshooting:

    • Ensure proper dissolution: When preparing your working solutions, ensure that the DMSO stock is thoroughly mixed with the culture medium to avoid the formation of precipitates, which can be toxic to cells.

    • Prepare fresh dilutions: It is best practice to prepare fresh dilutions of RO2959 in culture medium for each experiment to ensure its stability and potency.

Data Presentation

Table 1: IC50 Values for this compound

Target/ProcessIC50 ValueCell Type/System
CRAC Channel402 nM-
Orai1/STIM1 mediated SOCE25 nM-
Orai3530 nM-
SOCE in activated CD4+ T lymphocytes265 nMHuman primary CD4+ T cells

Table 2: Solubility of this compound

SolventSolubilityNotes
DMSO25 mg/mL (53.89 mM)Ultrasonic treatment may be needed.
Water< 0.1 mg/mLInsoluble.

Experimental Protocols

Protocol: Determining the Cytotoxic Profile of this compound using a Resazurin-Based Cell Viability Assay

This protocol provides a general framework for assessing the cytotoxicity of RO2959 in adherent or suspension cell lines.

Materials:

  • This compound

  • DMSO

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom black plates (for fluorescence-based assays)

  • Resazurin-based cell viability reagent (e.g., PrestoBlue™, alamarBlue™)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Fluorescence plate reader

Methodology:

  • Cell Seeding:

    • Harvest and count your cells, ensuring high viability (>95%).

    • Seed the cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. The optimal seeding density should be determined empirically for your specific cell line.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow adherent cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to prepare working solutions at 2x the final desired concentrations. It is recommended to test a range of concentrations (e.g., 0.01, 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Include a vehicle control (DMSO at the highest concentration used for the compound dilutions) and a positive control for cell death (e.g., a known cytotoxic agent).

    • Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the prepared 2x working solutions to the respective wells. For suspension cells, add 100 µL of the 2x working solution directly to the 100 µL of cell suspension in the wells.

  • Incubation:

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • Following the incubation period, add the resazurin-based reagent to each well according to the manufacturer's instructions (typically 10-20 µL per 100 µL of medium).

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time with the reagent may need to be determined for your cell line.

    • Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., 560 nm excitation and 590 nm emission for resazurin).

  • Data Analysis:

    • Subtract the background fluorescence from a "no-cell" control well.

    • Normalize the fluorescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the log of the RO2959 concentration to generate a dose-response curve and determine the CC50 (half-maximal cytotoxic concentration).

Visualizations

G cluster_0 cluster_1 cluster_2 TCR T-Cell Receptor (TCR) Activation PLC Phospholipase C (PLC) TCR->PLC IP3 IP3 Generation PLC->IP3 ER Endoplasmic Reticulum (ER) Ca2+ Store Depletion IP3->ER STIM1 STIM1 Activation and Translocation ER->STIM1 Orai1 Orai1 Channel (CRAC Channel) STIM1->Orai1 SOCE Store-Operated Calcium Entry (SOCE) Orai1->SOCE Calcineurin Calcineurin Activation SOCE->Calcineurin NFAT NFAT Dephosphorylation and Nuclear Translocation Calcineurin->NFAT Gene Gene Expression (e.g., IL-2) NFAT->Gene TCell T-Cell Proliferation & Cytokine Production Gene->TCell RO2959 RO2959 monohydrochloride RO2959->Orai1

Caption: Signaling pathway inhibited by this compound.

G start Start Experiment prep Prepare RO2959 Stock (10 mM in DMSO) start->prep seed Seed Cells in 96-well Plate prep->seed treat Prepare Serial Dilutions & Treat Cells seed->treat incubate Incubate for Desired Time (e.g., 24-72h) treat->incubate viability Perform Cell Viability Assay (e.g., Resazurin) incubate->viability read Read Fluorescence/ Absorbance viability->read analyze Analyze Data: Calculate % Viability & CC50 read->analyze end Determine Optimal Non-Toxic Concentration analyze->end

Caption: Experimental workflow for determining RO2959 cytotoxicity.

G q1 Unexpected Cell Death Observed? q2 Is RO2959 Concentration >10x IC50? q1->q2 a1_yes end_ok Proceed with Experiment q1->end_ok a1_no a1_yes Yes a1_no No s1 Lower RO2959 Concentration & Repeat Dose-Response q2->s1 a2_yes q3 Is Incubation Time > 48 hours? q2->q3 a2_no a2_yes Yes a2_no No s2 Reduce Incubation Time & Perform Time-Course q3->s2 a3_yes q4 Check for Precipitate in Media q3->q4 a3_no a3_yes Yes a3_no No

Caption: Troubleshooting decision tree for RO2959-induced cell toxicity.

References

Technical Support Center: RO2959 Monohydrochloride Activity in the Presence of Serum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the potential impact of serum on the in vitro activity of RO2959 monohydrochloride, a potent and selective CRAC channel inhibitor. The information herein is intended to help researchers design robust experiments and troubleshoot potential issues arising from the presence of serum in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, with a primary target of the Orai1 subunit.[1][2] CRAC channels are crucial for store-operated calcium entry (SOCE), a process that refills intracellular calcium stores and generates sustained calcium signals.[1] The signaling pathway is initiated by the depletion of calcium from the endoplasmic reticulum (ER), which is sensed by the STIM1 protein. STIM1 then translocates to the plasma membrane and activates Orai1 channels, leading to an influx of extracellular calcium. This calcium influx is vital for various cellular processes, including T-cell activation and cytokine production.[3]

Q2: How can serum affect the in vitro activity of this compound?

Serum is a complex mixture of proteins, growth factors, and other molecules that can influence the activity of small molecule inhibitors like this compound in several ways:

  • Protein Binding: Small molecules can bind to serum proteins, primarily albumin and alpha-1-acid glycoprotein. This binding reduces the free concentration of the compound available to interact with its target, Orai1, potentially leading to a rightward shift in the IC50 value (i.e., a decrease in apparent potency).

  • Non-specific Inhibition: Components in the serum may have inhibitory effects on the target or other cellular components, confounding the interpretation of the inhibitor's activity.

  • Growth Factor Signaling: Serum contains growth factors that can activate signaling pathways that may indirectly modulate CRAC channel activity or downstream signaling events.

Q3: Are there any known physicochemical properties of this compound that suggest it might bind to serum proteins?

In silico prediction tools can provide an estimated LogP value for this compound. While these are estimations, they can offer valuable guidance.

Q4: How can I experimentally determine the impact of serum on my this compound experiments?

A "serum shift assay" is a straightforward method to quantify the effect of serum on the potency of this compound. This involves determining the IC50 value of the compound in the absence and presence of a defined concentration of serum (e.g., 10% Fetal Bovine Serum). A significant increase in the IC50 value in the presence of serum suggests that protein binding is reducing the effective concentration of the inhibitor.

Troubleshooting Guide

This guide addresses common issues that may arise when assessing the activity of this compound in the presence of serum.

Issue Possible Cause Troubleshooting Steps
Increased IC50 value in the presence of serum Serum Protein Binding: this compound is likely binding to proteins in the serum, reducing its free concentration.1. Perform a serum shift assay to quantify the effect. 2. Consider reducing the serum concentration in your assay, if compatible with cell health. 3. If possible, use purified serum albumin (e.g., Bovine Serum Albumin, BSA) to assess the specific contribution of this protein to the observed effect.
High background fluorescence in calcium influx assays Autofluorescence from Serum and Media: Components in serum and cell culture media (e.g., phenol (B47542) red) can be autofluorescent.1. Use serum-free or low-serum media for the final assay steps. 2. Switch to phenol red-free media. 3. Include appropriate controls (wells with serum but no cells, and cells with serum but no fluorescent dye) to determine the background fluorescence.
Variability in patch-clamp recordings Electrical Noise: Serum components can sometimes affect the seal resistance and introduce noise in electrophysiological recordings.1. Ensure a high-resistance seal (>1 GΩ) is formed before adding serum-containing solutions. 2. If noise persists, consider using a perfusion system to apply the compound and serum, which can help maintain a stable recording environment. 3. Filter all solutions immediately before use to remove any particulates.
Unexpected cellular responses Bioactive Components in Serum: Growth factors and other molecules in serum may be activating parallel signaling pathways that influence calcium homeostasis or cell health.1. Characterize the effect of serum alone on your cells in the absence of this compound. 2. If a specific growth factor is suspected, try to supplement serum-free media with that factor to see if it recapitulates the effect. 3. Ensure that the observed effects are specific to CRAC channel inhibition by using appropriate positive and negative controls.

Data Presentation

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueImplication for Serum Binding
Molecular Weight 468.99 g/mol Does not strongly predict protein binding.
Predicted XLogP3 4.1A relatively high value, suggesting a higher likelihood of binding to hydrophobic pockets of serum proteins like albumin.
Predicted Water Solubility 0.0074 mg/mLLow aqueous solubility can sometimes correlate with higher protein binding.

Note: These values are based on in silico predictions and should be considered as estimates. Experimental validation is recommended.

Table 2: Representative Data from a Hypothetical Serum Shift Assay

ConditionIC50 of this compound (nM)Fold Shift
0% FBS 25-
10% FBS 1506

This is example data and the actual fold shift may vary depending on the cell type and assay conditions.

Experimental Protocols

Protocol 1: Calcium Influx Assay Using a Fluorescent Indicator (e.g., Fura-2 AM)

Objective: To measure the inhibitory effect of this compound on store-operated calcium entry in the presence and absence of serum.

Materials:

  • Cells expressing CRAC channels (e.g., Jurkat T cells)

  • Fura-2 AM

  • Pluronic F-127

  • HEPES-buffered saline (HBS) with and without calcium

  • Thapsigargin (B1683126)

  • This compound

  • Fetal Bovine Serum (FBS)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with dual excitation capabilities

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Dye Loading: Load cells with Fura-2 AM in HBS.

  • Wash: Wash cells with calcium-free HBS.

  • Compound Incubation: Add this compound at various concentrations in calcium-free HBS with or without 10% FBS.

  • Store Depletion: Add thapsigargin to deplete ER calcium stores.

  • Calcium Add-back: Add HBS containing calcium to initiate SOCE.

  • Fluorescence Measurement: Measure the fluorescence ratio (e.g., 340/380 nm excitation, 510 nm emission) over time.

  • Data Analysis: Calculate the inhibition of the calcium influx peak or area under the curve and determine the IC50 values.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Objective: To directly measure the effect of this compound on CRAC channel currents (ICRAC) in the presence of serum.

Materials:

  • Cells expressing CRAC channels

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries

  • Standard intracellular and extracellular solutions

  • This compound

  • Serum or purified serum albumin

Procedure:

  • Cell Preparation: Prepare cells for patch-clamp recording.

  • Pipette Preparation: Pull and fire-polish glass pipettes and fill with intracellular solution.

  • Seal Formation: Form a high-resistance gigaseal on a single cell.

  • Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.

  • Current Recording: Record baseline ICRAC by store depletion (e.g., with thapsigargin in the bath solution).

  • Compound Application: Perfuse the cell with extracellular solution containing this compound with or without serum/albumin.

  • Data Acquisition: Record the inhibition of ICRAC.

  • Data Analysis: Measure the current amplitude before and after compound application to determine the percentage of inhibition.

Mandatory Visualizations

G cluster_0 CRAC Channel Signaling Pathway ER Endoplasmic Reticulum (ER) (High Ca2+) Store_Depletion Store Depletion (e.g., Thapsigargin) STIM1_inactive STIM1 (Inactive) Store_Depletion->STIM1_inactive triggers STIM1_active STIM1 (Active) Oligomerization STIM1_inactive->STIM1_active Orai1_closed Orai1 (Closed) STIM1_active->Orai1_closed translocates to & activates Plasma_Membrane Plasma Membrane Orai1_open Orai1 (Open) Orai1_closed->Orai1_open Ca_influx Ca2+ Influx Orai1_open->Ca_influx Downstream Downstream Signaling (e.g., NFAT activation) Ca_influx->Downstream RO2959 RO2959 monohydrochloride RO2959->Orai1_open inhibits

Caption: Signaling pathway of CRAC channel activation and inhibition by this compound.

G cluster_1 Experimental Workflow: Serum Shift Assay Start Start Prepare_Cells Prepare Cells Start->Prepare_Cells Assay_A Assay Condition A: 0% Serum Prepare_Cells->Assay_A Assay_B Assay Condition B: + Serum Prepare_Cells->Assay_B Add_Compound_A Add RO2959 (Dose Response) Assay_A->Add_Compound_A Add_Compound_B Add RO2959 (Dose Response) Assay_B->Add_Compound_B Measure_Activity_A Measure CRAC Activity Add_Compound_A->Measure_Activity_A Measure_Activity_B Measure CRAC Activity Add_Compound_B->Measure_Activity_B Calculate_IC50_A Calculate IC50 (A) Measure_Activity_A->Calculate_IC50_A Calculate_IC50_B Calculate IC50 (B) Measure_Activity_B->Calculate_IC50_B Compare Compare IC50s (Calculate Fold Shift) Calculate_IC50_A->Compare Calculate_IC50_B->Compare End End Compare->End G cluster_2 Troubleshooting Logic: High IC50 in Serum High_IC50 Observation: Higher IC50 with Serum Protein_Binding Hypothesis: Serum Protein Binding High_IC50->Protein_Binding Test_Lower_Serum Experiment: Test with Lower Serum % Protein_Binding->Test_Lower_Serum Test_BSA Experiment: Test with Purified BSA Protein_Binding->Test_BSA IC50_Decreases Result: IC50 Decreases Test_Lower_Serum->IC50_Decreases IC50_Unchanged Result: IC50 Unchanged Test_Lower_Serum->IC50_Unchanged Test_BSA->IC50_Decreases Test_BSA->IC50_Unchanged Conclusion_Binding Conclusion: Protein Binding is the Cause IC50_Decreases->Conclusion_Binding Conclusion_Other Conclusion: Other Serum Factors Involved IC50_Unchanged->Conclusion_Other

References

Technical Support Center: Controlling for Vehicle Effects of RO2959 Monohydrochloride In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on controlling for the effects of the vehicle used to administer RO2959 monohydrochloride in in vivo experiments. The information is presented in a question-and-answer format to address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the choice of vehicle important for in vivo studies?

A1: this compound is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, which plays a crucial role in T-cell activation and other immune responses by mediating store-operated calcium entry (SOCE).[1][2] For in vivo administration, this compound, like many small molecules, requires a vehicle for solubilization and delivery. The vehicle itself can have biological effects, which may confound the experimental results. Therefore, selecting an appropriate vehicle and including a proper vehicle control group is critical to ensure that the observed effects are solely attributable to the pharmacological action of this compound.[3][4]

Q2: What are the recommended vehicles for in vivo administration of this compound?

A2: Based on supplier recommendations, two common vehicle formulations for preparing a suspended solution of this compound at a concentration of 2.5 mg/mL for oral or intraperitoneal injection are:

  • Vehicle 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1]

  • Vehicle 2: 10% DMSO, 90% (20% SBE-β-CD in Saline)[1]

Q3: What are the potential in vivo effects of the components of these vehicles?

A3: Each component of the recommended vehicles can have independent biological effects.

  • Dimethyl Sulfoxide (DMSO): A common solvent for water-insoluble compounds. At high concentrations, it can cause local irritation, and systemic administration has been associated with neurotoxicity and behavioral changes in animal models.[5][6][7] Some studies suggest keeping the final DMSO concentration low, for example, at 2% for sensitive animal models.[8]

  • Polyethylene Glycol 300 (PEG300): A co-solvent used to increase the solubility of various compounds. While generally considered safe, high doses of PEG-400 have been shown to cause neuromotor toxicity in mice.[5]

  • Tween-80 (Polysorbate 80): A non-ionic surfactant used to create stable emulsions. High concentrations of Tween-80 have been shown to decrease locomotor activity in mice.[9] It can also cause irritation at the injection site.[8]

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD): A modified cyclodextrin (B1172386) used to enhance the solubility and stability of drugs. It is generally considered safe for parenteral administration and does not exhibit the nephrotoxicity associated with parent β-cyclodextrin.[4][10]

Q4: How should I design my experiment to control for vehicle effects?

A4: It is essential to include a "vehicle control" group in your experimental design. This group should receive the identical vehicle formulation, at the same volume and by the same route of administration as the group receiving this compound, but without the active compound.[4][11] This allows for the direct assessment of any effects caused by the vehicle itself.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Precipitation of this compound in the vehicle during preparation or storage. The compound has limited solubility in the prepared vehicle. The order of solvent addition or mixing technique may be incorrect.1. Ensure the solvents are added in the correct order as specified in the protocol.[8] 2. Use sonication or gentle heating to aid dissolution.[1] 3. Prepare the formulation fresh before each use.[1]
Signs of local irritation at the injection site (e.g., redness, swelling). The vehicle components, particularly DMSO and Tween-80, can be irritants. The pH of the formulation may not be optimal.1. Reduce the concentration of DMSO in the vehicle if possible, ensuring this compound remains in solution.[8] 2. Ensure the final pH of the formulation is close to physiological pH (7.2-7.4). 3. Consider an alternative vehicle with a better-established safety profile for the chosen route of administration.
Unexpected behavioral changes in the vehicle control group (e.g., sedation, hyperactivity). Vehicle components like DMSO, PEG300, and Tween-80 can have systemic effects on the central nervous system.[5][9]1. Carefully observe and quantify any behavioral changes in the vehicle control group compared to a naive (untreated) control group. 2. If significant vehicle effects are observed, consider reducing the concentration of the problematic component(s) or exploring an alternative vehicle.
High variability in experimental results within the vehicle control group. Inconsistent preparation of the vehicle or administration technique. Individual animal responses to the vehicle.1. Standardize the vehicle preparation protocol, including the source and purity of reagents, mixing times, and storage conditions. 2. Ensure consistent and accurate administration technique for all animals. 3. Increase the number of animals per group to improve statistical power.
The observed effect of this compound is less than expected. The vehicle may be interacting with the compound, affecting its stability or bioavailability. The vehicle itself may have opposing biological effects.1. Confirm the stability of this compound in the chosen vehicle over the duration of the experiment. 2. Investigate potential interactions between the vehicle components and the biological pathway being studied. For example, DMSO can affect intracellular calcium levels.[11]

Quantitative Data on Vehicle Component Effects

The following table summarizes some reported in vivo effects of common vehicle components. Note that these effects can be dose and route-dependent.

Vehicle Component Animal Model Route of Administration Concentration Observed Effect Reference
DMSOMiceIntraperitoneal32% and 64%Significant decrease in locomotor activity.[9]
Tween-80MiceIntraperitoneal32%Significant decrease in locomotor activity.[9]
PEG-400MiceIntraperitonealNot specifiedStrong neuromotor toxicity at early time points.[5]

Experimental Protocols

Protocol 1: Preparation of this compound in DMSO/PEG300/Tween-80/Saline Vehicle (2.5 mg/mL)

This protocol is adapted from a supplier's recommendation for a suspended solution suitable for oral or intraperitoneal injection.[1]

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • To prepare 1 mL of the final formulation: a. In a sterile microcentrifuge tube, add 400 µL of PEG300. b. Add 100 µL of the 25 mg/mL this compound stock solution in DMSO. c. Mix thoroughly by vortexing. d. Add 50 µL of Tween-80 and mix again. e. Add 450 µL of sterile saline. f. Vortex until a uniform suspension is formed. Use of an ultrasonic bath may be necessary.[1]

  • For the vehicle control group: a. In a sterile microcentrifuge tube, add 400 µL of PEG300. b. Add 100 µL of DMSO. c. Mix thoroughly by vortexing. d. Add 50 µL of Tween-80 and mix again. e. Add 450 µL of sterile saline. f. Vortex until a uniform solution is formed.

Protocol 2: Preparation of this compound in DMSO/SBE-β-CD/Saline Vehicle (2.5 mg/mL)

This protocol is an alternative formulation for a suspended solution.[1]

  • Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • To prepare 1 mL of the final formulation: a. In a sterile microcentrifuge tube, add 900 µL of the 20% SBE-β-CD in saline solution. b. Add 100 µL of the 25 mg/mL this compound stock solution in DMSO. c. Vortex thoroughly until a uniform suspension is formed. Use of an ultrasonic bath may be necessary.[1]

  • For the vehicle control group: a. In a sterile microcentrifuge tube, add 900 µL of the 20% SBE-β-CD in saline solution. b. Add 100 µL of DMSO. c. Vortex thoroughly until a uniform solution is formed.

Visualizations

CRAC Channel Signaling Pathway

CRAC_Signaling_Pathway cluster_PM Plasma Membrane cluster_Cytosol Cytosol cluster_ER ER Lumen Ligand Ligand Receptor Receptor Ligand->Receptor Binds PLC PLC Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3R IP3->IP3R Binds PKC PKC DAG->PKC Activates ER Endoplasmic Reticulum (ER) Ca_ER Ca2+ STIM1 STIM1 Ca_ER->STIM1 Depletion Senses IP3R->Ca_ER Releases Orai1 Orai1 (CRAC Channel) STIM1->Orai1 Activates Ca_influx Ca2+ Influx Orai1->Ca_influx Mediates Calcineurin Calcineurin Ca_influx->Calcineurin Activates c_fos c-fos Ca_influx->c_fos Activates NFAT NFAT Calcineurin->NFAT Dephosphorylates NFAT_active Active NFAT (Nuclear Translocation) NFAT->NFAT_active Gene_Expression Gene Expression NFAT_active->Gene_Expression Promote NFkB NF-κB PKC->NFkB Activates NFkB->Gene_Expression Promote c_fos->Gene_Expression Promote Cytokines Cytokines & Inflammatory Mediators (IL-2, IL-6, TNF-α) Gene_Expression->Cytokines Leads to RO2959 RO2959 monohydrochloride RO2959->Orai1 Inhibits

Caption: CRAC channel signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Study with Vehicle Control

Experimental_Workflow Start Start: Acclimatize Animals Randomization Randomly Assign to Groups Start->Randomization Group_Naive Group 1: Naive Control (No Treatment) Randomization->Group_Naive Group_Vehicle Group 2: Vehicle Control Randomization->Group_Vehicle Group_RO2959 Group 3: This compound Randomization->Group_RO2959 Monitoring Monitor for Clinical Signs & Behavioral Changes Group_Naive->Monitoring Administer_Vehicle Administer Vehicle Group_Vehicle->Administer_Vehicle Administer_Drug Administer RO2959 Group_RO2959->Administer_Drug Prepare_Vehicle Prepare Vehicle Prepare_Vehicle->Administer_Vehicle Prepare_Drug Prepare RO2959 in Vehicle Prepare_Drug->Administer_Drug Administer_Vehicle->Monitoring Administer_Drug->Monitoring Data_Collection Collect Endpoint Data (e.g., tissue samples, biomarkers) Monitoring->Data_Collection Analysis Data Analysis Data_Collection->Analysis Compare_Vehicle_Naive Compare Vehicle vs. Naive: Assess Vehicle Effects Analysis->Compare_Vehicle_Naive Compare_Drug_Vehicle Compare RO2959 vs. Vehicle: Assess Drug Efficacy Analysis->Compare_Drug_Vehicle Conclusion Draw Conclusions Compare_Vehicle_Naive->Conclusion Compare_Drug_Vehicle->Conclusion

Caption: Recommended experimental workflow for in vivo studies with this compound.

Logical Flow for Troubleshooting Vehicle-Related Issues

Troubleshooting_Logic Start Issue Observed in In Vivo Experiment Check_Vehicle_Control Are adverse effects or high variability seen in the vehicle control group? Start->Check_Vehicle_Control Yes_Vehicle_Effect Yes Check_Vehicle_Control->Yes_Vehicle_Effect No_Vehicle_Effect No Check_Vehicle_Control->No_Vehicle_Effect Review_Prep Review Vehicle Preparation Protocol Yes_Vehicle_Effect->Review_Prep Check_Drug_Group Is the drug effect less than expected? No_Vehicle_Effect->Check_Drug_Group Review_Admin Review Administration Technique Review_Prep->Review_Admin Modify_Vehicle Modify Vehicle Formulation (e.g., reduce DMSO) Review_Admin->Modify_Vehicle Re_evaluate Re-evaluate in a Pilot Study Modify_Vehicle->Re_evaluate Yes_Low_Effect Yes Check_Drug_Group->Yes_Low_Effect No_Low_Effect No Check_Drug_Group->No_Low_Effect Investigate_Interaction Investigate Vehicle-Drug Interaction/Stability Yes_Low_Effect->Investigate_Interaction Proceed Proceed with Main Study Analysis No_Low_Effect->Proceed Consider_Alternative Consider Alternative Vehicle Investigate_Interaction->Consider_Alternative Consider_Alternative->Re_evaluate

Caption: A logical workflow for troubleshooting potential vehicle-related issues.

References

RO2959 monohydrochloride light sensitivity and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the handling, storage, and potential troubleshooting of RO2959 monohydrochloride. Please refer to the following guides and frequently asked questions to ensure the stability and efficacy of the compound in your experiments.

Troubleshooting Guide & FAQs

This section addresses specific issues that users may encounter during their experiments with this compound, with a focus on its stability and handling.

Question: I am observing inconsistent or lower than expected potency of this compound in my assays. What could be the cause?

Answer: Inconsistent or reduced potency can stem from several factors related to compound handling and storage. Here are the primary aspects to verify:

  • Improper Storage: this compound is sensitive to storage conditions. Ensure that the solid compound and stock solutions have been stored at the recommended temperatures. Long-term storage at incorrect temperatures can lead to degradation.

  • Solution Instability: Whenever possible, prepare and use solutions on the same day.[1] If you need to use pre-made stock solutions, ensure they have been stored correctly and for no longer than the recommended duration.

  • Equilibration: Before use, allow the vial to equilibrate to room temperature for at least one hour.[1] This prevents condensation from forming inside the vial upon opening, which could affect the concentration and stability of the compound.

Question: What are the best practices for preparing and storing stock solutions of this compound?

Answer: To ensure the integrity of your stock solutions, follow these guidelines:

  • Solvent Selection: DMSO is a commonly used solvent for preparing stock solutions of this compound.

  • Fresh is Best: Ideally, solutions should be prepared fresh for each experiment.[1]

  • Storage of Stock Solutions: If you need to store stock solutions, aliquot them into tightly sealed vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for up to one month or at -80°C for up to six months. Always protect the vials from light.

Question: My this compound powder appears darker than expected. Can I still use it?

Answer: The reported appearance of this compound is a light brown to brown solid. A significant deviation in color could indicate degradation. If you have concerns about the quality of the compound, it is advisable to use a new, properly stored vial to ensure the reliability of your experimental results.

Data Presentation: Storage and Handling Conditions

For easy reference, the following table summarizes the recommended storage conditions for this compound in both solid form and as a stock solution.

FormStorage TemperatureDurationAdditional Instructions
Solid 4°CShort-termStore in a tightly sealed container, away from moisture.
-20°C3 yearsStore in a tightly sealed container, away from moisture.
Stock Solution -20°C1 monthAliquot to avoid freeze-thaw cycles; protect from light.
(in DMSO)-80°C6 monthsAliquot to avoid freeze-thaw cycles; protect from light.

Experimental Protocols & Visualizations

The following diagrams illustrate key experimental workflows and the signaling pathway associated with this compound.

Experimental Workflow: Handling of a Potentially Light-Sensitive Compound

This workflow outlines the recommended procedure for handling this compound from receipt to experimental use, emphasizing precautions for potential light sensitivity.

G cluster_receipt Compound Receipt and Initial Storage cluster_prep Preparation of Stock Solution cluster_exp Experimental Use Receipt Receive RO2959 monohydrochloride Inspect Inspect vial for damage or discoloration Receipt->Inspect StoreSolid Store solid at -20°C, protected from light Inspect->StoreSolid Equilibrate Equilibrate vial to room temperature (min. 1 hour) StoreSolid->Equilibrate Dissolve Dissolve in DMSO under subdued light Equilibrate->Dissolve Aliquot Aliquot into light- protecting vials Dissolve->Aliquot StoreSolution Store aliquots at -20°C or -80°C Aliquot->StoreSolution Thaw Thaw aliquot at room temperature StoreSolution->Thaw Dilute Prepare working solution Thaw->Dilute Experiment Perform experiment Dilute->Experiment

Workflow for handling this compound.
Signaling Pathway: Inhibition of T-Cell Activation by RO2959

This compound is a potent and selective inhibitor of CRAC (Calcium Release-Activated Calcium) channels. It blocks store-operated calcium entry (SOCE) mediated by the Orai1/Stim1 channels, which is a critical step in T-cell activation. By inhibiting this pathway, RO2959 ultimately blocks the production of IL-2 and subsequent T-cell proliferation.[2][3]

G cluster_cell T-Cell TCR T-Cell Receptor (TCR) Activation ER Endoplasmic Reticulum (ER) TCR->ER Signal Ca_Store Ca2+ Store Depletion ER->Ca_Store STIM1 STIM1 Activation Ca_Store->STIM1 Orai1 Orai1 Channel STIM1->Orai1 Gating SOCE Store-Operated Ca2+ Entry (SOCE) Orai1->SOCE Calcineurin Calcineurin Activation SOCE->Calcineurin NFAT NFAT Dephosphorylation Calcineurin->NFAT Nucleus Nucleus NFAT->Nucleus Translocation IL2 IL-2 Gene Transcription Nucleus->IL2 Proliferation T-Cell Proliferation IL2->Proliferation RO2959 RO2959 monohydrochloride RO2959->Orai1 Inhibits

Inhibition of the CRAC channel pathway by RO2959.

References

Technical Support Center: Ensuring Complete Dissolution of Research Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving complete dissolution of two distinct chemical compounds: the photoinitiator Irgacure 2959 and the CRAC channel inhibitor RO2959 monohydrochloride.

It has come to our attention that there may be some confusion between these two compounds. Please verify the identity of your compound before proceeding with any dissolution protocol.

  • Irgacure 2959 is a photoinitiator used to initiate polymerization reactions upon exposure to UV light, commonly used in the formation of hydrogels.

  • This compound is a potent and selective CRAC (Ca2+ release-activated Ca2+) channel inhibitor used in cell signaling research.[1][2]

This guide is divided into two sections to address the specific properties and handling requirements of each compound.

Section 1: Irgacure 2959

Irgacure 2959 is a widely used photoinitiator in biomedical applications for creating hydrogels.[3] However, its low water solubility can present challenges.[3]

Troubleshooting Guide
Issue Possible Cause Solution
Powder is not dissolving in aqueous solution (e.g., PBS). Low water solubility of Irgacure 2959.1. Gently warm the solution in a water bath (40-60°C) for 20-30 minutes. 2. Vortex the solution intermittently to agitate any undissolved particles. 3. Consider dissolving in a small amount of a more soluble organic solvent like methanol, ethanol, or DMSO first, and then adding it to your aqueous solution. Be mindful of the final solvent concentration's potential effects on your experiment.
Solution is cloudy or contains visible particles. Incomplete dissolution.1. Increase the warming time and/or temperature (within the recommended range). 2. Increase the frequency of vortexing. 3. If using an organic solvent, ensure you are using a sufficient volume to fully dissolve the powder before adding it to the aqueous phase.
Precipitate forms after adding the Irgacure 2959 stock solution to the final hydrogel precursor solution. The final concentration of Irgacure 2959 exceeds its solubility limit in the final solution.1. Ensure the final concentration of Irgacure 2959 is within the recommended range for your application (typically 0.05% to 0.5% w/v). 2. Maintain a slightly elevated temperature (e.g., 37-40°C) while mixing the final solution before crosslinking.
Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for Irgacure 2959?

A1: For applications where water is not a suitable solvent due to low solubility, methanol, ethanol, and DMSO are commonly used. For cell culture applications, it is crucial to keep the final concentration of these organic solvents low to avoid cytotoxicity.

Q2: Can I heat the Irgacure 2959 solution to aid dissolution?

A2: Yes, warming the solution in a water bath between 40-60°C can significantly improve the dissolution of Irgacure 2959 in aqueous buffers like PBS.[4]

Q3: What is a typical concentration range for Irgacure 2959 in hydrogel preparation?

A3: The concentration of Irgacure 2959 can be optimized for specific applications, but a common range is 0.05% to 0.5% (w/v).[3][5][6]

Q4: Is it necessary to protect the Irgacure 2959 solution from light?

A4: Yes, Irgacure 2959 is a photoinitiator and is sensitive to light. It is recommended to prepare and store the solution in a container protected from light, for example, by wrapping it in aluminum foil.[4]

Quantitative Data: Solubility of Irgacure 2959
Solvent Solubility Notes
WaterLowWarming can increase solubility.
MethanolSolubleA 10% (100 mg/ml) solution can be prepared.
EthanolSolubleOften used to create stock solutions.
DMSOSolubleA good alternative for cell culture applications, but the final concentration must be carefully controlled.
PBSLowRequires heating and agitation for dissolution.[4]
Experimental Protocol: Dissolving Irgacure 2959 in PBS

This protocol is adapted from a method for preparing an Irgacure 2959 solution for hydrogel formation.[4]

  • Determine the required amount: Calculate the mass of Irgacure 2959 powder needed based on the desired final concentration and volume.

  • Initial Mixing: Add the weighed Irgacure 2959 powder to the appropriate volume of PBS in a container that can be sealed and protected from light.

  • Heating: Place the sealed container in a water bath set to 40-60°C for 20 minutes.

  • Agitation: Remove the container from the water bath and vortex it to agitate any undissolved particles.

  • Continued Heating: Return the container to the water bath for an additional 10 minutes.

  • Final Check: Visually inspect the solution to ensure all particles have dissolved.

  • Sterilization (if required): If sterility is required for cell culture applications, the solution can be filter-sterilized using a 0.22 µm syringe filter.

Experimental Workflow: Hydrogel Preparation

G cluster_0 Preparation cluster_1 Mixing cluster_2 Crosslinking A Weigh Irgacure 2959 Powder B Dissolve in Solvent (e.g., PBS with heating) A->B D Add Irgacure 2959 Solution to Polymer Solution B->D C Prepare Polymer Solution C->D E Mix Thoroughly D->E F Expose to UV Light (365 nm) E->F G Hydrogel Formation F->G

Workflow for photo-crosslinked hydrogel preparation.

Section 2: this compound

This compound is a potent and selective inhibitor of CRAC channels, which are involved in store-operated calcium entry (SOCE) in cells.[1][2] It is a valuable tool for studying T-cell activation and other calcium-dependent signaling pathways.[1][7]

Troubleshooting Guide
Issue Possible Cause Solution
Powder is not dissolving in aqueous buffers. This compound has low aqueous solubility.1. The recommended solvent for creating a stock solution is DMSO.[8][9][10] 2. For in vivo studies, specific co-solvent formulations are required to create a suspended solution.[1]
Precipitate forms when adding the DMSO stock solution to an aqueous medium. The compound has precipitated out of the solution due to the change in solvent polarity.1. It is recommended to first dilute the inhibitor with DMSO to form a gradient, and then add the diluted inhibitor to the buffer or cell culture medium.[9] 2. Ensure the final concentration of DMSO in the aqueous medium is low and compatible with your experimental system.
The solution appears as a suspension rather than a clear solution. For certain applications, particularly in vivo, this compound is formulated as a suspended solution.[1]This is the expected outcome for the specified in vivo formulation protocol. Ensure the suspension is homogenous by mixing thoroughly before use.
Frequently Asked questions (FAQs)

Q1: What is the best solvent for making a stock solution of this compound?

A1: DMSO is the recommended solvent for preparing stock solutions of this compound.[8][9][10]

Q2: Is this compound soluble in water?

A2: No, this compound is practically insoluble in water.[10]

Q3: How should I prepare this compound for in vivo experiments?

A3: For in vivo use, this compound is typically prepared as a suspended solution using a combination of solvents like DMSO, PEG300, Tween-80, and saline.[1]

Quantitative Data: Solubility of this compound
Solvent Solubility Notes
DMSO10 mM[8] or 25 mg/mL (53.89 mM)[10]Sonication may be needed.[9][10]
Water< 0.1 mg/mL (insoluble)[10]
In vivo formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)2.5 mg/mL (5.39 mM)Forms a suspended solution; requires sonication.[1]
Experimental Protocol: Preparing a DMSO Stock Solution of this compound
  • Calculate the required mass: Determine the amount of this compound powder needed to achieve the desired stock solution concentration (e.g., 10 mM).

  • Add Solvent: Add the appropriate volume of DMSO to the vial containing the powder.

  • Aid Dissolution: If necessary, gently warm the vial and/or sonicate the solution to ensure complete dissolution.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability.

Signaling Pathway: CRAC Channel Activation

G cluster_0 Plasma Membrane cluster_1 Endoplasmic Reticulum cluster_2 Cytosol A Ligand-Receptor Binding B PLC Activation A->B C PIP2 -> IP3 B->C E IP3 Receptor C->E D Orai1 Channel H Ca2+ Influx D->H D->J F Ca2+ Release from ER E->F G STIM1 Activation F->G G->D I Downstream Signaling (e.g., NFAT activation) H->I K RO2959 Inhibition J->K

Simplified CRAC channel signaling pathway and the point of inhibition by RO2959.

References

Technical Support Center: Validating RO2959 Monohydrochloride Activity in a New Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in validating the activity of RO2959 monohydrochloride in a new cell line.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel.[1][2][3] Its primary mechanism of action is to block store-operated calcium entry (SOCE) into cells, a process mediated by the Orai1/Stim1 channels.[1][4] This inhibition of calcium influx subsequently blocks downstream signaling pathways, particularly those involved in T cell activation and proliferation, such as the inhibition of human IL-2 production.[1][4][5]

Q2: What are the known IC50 values for this compound?

A2: The inhibitory concentrations of this compound are summarized in the table below.

TargetAssayIC50 Value
CRAC ChannelElectrophysiology402 nM
Orai1/Stim1 mediated SOCECalcium-based fluorescence25 nM
Orai1Not specified25 nM
Orai3Not specified530 nM
SOCE in activated CD4+ T lymphocytesNot specified265 nM

Data compiled from multiple sources.[1][4]

Q3: What are the first steps I should take when validating RO2959 in a new cell line?

A3: When introducing RO2959 to a new cell line, it is crucial to first establish the optimal, non-toxic working concentration. This is best achieved by performing a dose-response experiment (also known as a concentration-response curve) and assessing cell viability across a wide range of concentrations.[6][7] This will help you determine the EC50 (half-maximal effective concentration) for your specific cell line and identify a concentration range that inhibits the target without causing widespread cell death.[6]

Q4: How can I be sure the observed effects are due to CRAC channel inhibition and not off-target effects?

A4: Distinguishing between on-target and off-target effects is a critical aspect of validating a small molecule inhibitor.[6][7] To confirm that the observed cellular phenotype is due to the inhibition of the CRAC channel, consider the following approaches:

  • Use a rescue experiment: If possible, overexpress the target protein (Orai1/Stim1) in your cell line and assess if this mitigates the effects of RO2959.

  • Use a structurally different CRAC channel inhibitor: Comparing the effects of RO2959 with another known CRAC channel inhibitor can help confirm that the observed phenotype is due to on-target inhibition.[6]

  • Assess downstream signaling: The inhibition of SOCE by RO2959 is known to suppress the activation of NFAT (Nuclear Factor of Activated T-cells), a key transcription factor in T cells.[5] Measuring the nuclear translocation or activation of NFAT can serve as a downstream marker of on-target activity.

  • Use a negative control cell line: If available, test RO2959 in a cell line that does not express the target proteins (Orai1/Stim1) to see if the observed effects persist, which would suggest off-target activity.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

IssuePotential CauseSuggested Solution
Unexpectedly high cell death at desired inhibitor concentration. - Inhibitor concentration is too high for the specific cell line.- Solvent (e.g., DMSO) toxicity.[6]- Incorrect assessment of cell viability.- Perform a dose-response curve to determine the EC50 and optimal working concentration.[6]- Ensure the final solvent concentration is non-toxic to the cells (typically <0.5% for DMSO).[6]- Use multiple, complementary cytotoxicity assays (e.g., MTT and LDH) to confirm results.[6]
Inconsistent results between experiments. - Variations in cell seeding density.[6]- Different inhibitor exposure times.[6]- Cell line instability or high passage number.- Optimize and standardize cell seeding density for each cell line.[6]- Strictly control the duration of inhibitor exposure.[6]- Use low-passage, authenticated cell lines.[6]
No observable effect of RO2959 on the new cell line. - The cell line may not express the target CRAC channels (Orai1/Stim1).- The chosen concentration of RO2959 is too low.- The compound has degraded.- Verify the expression of Orai1 and Stim1 in your cell line using qPCR or Western blotting.- Perform a dose-response experiment with a wider range of concentrations.- Check the stability of your RO2959 stock solution. Prepare fresh solutions and store them properly.[8]
Cell morphology changes not correlated with the expected mechanism of action. - Off-target effects of the inhibitor.[6][7]- Induction of cellular stress responses.- Investigate potential off-target interactions.[6]- Assess markers of cellular stress (e.g., heat shock proteins).- Consider if the inhibitor is inducing a different cellular process, such as cell cycle arrest or senescence, which can be investigated by flow cytometry or senescence-associated β-galactosidase staining respectively.[7]

Experimental Protocols

1. Dose-Response and Cell Viability Assay (MTS Assay)

This protocol is for determining the optimal, non-toxic concentration of this compound.

  • Materials:

    • Your cell line of interest

    • Complete cell culture medium

    • 96-well plates

    • This compound

    • Vehicle control (e.g., DMSO)

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

    • Plate reader

  • Procedure:

    • Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 1 nM to 100 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest RO2959 concentration.

    • Remove the old medium from the cells and add the medium containing the different concentrations of RO2959 or the vehicle control.

    • Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).

    • Add the MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

2. Calcium Flux Assay

This protocol measures changes in intracellular calcium concentration, the direct target of RO2959.

  • Materials:

    • Your cell line of interest

    • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

    • Hanks' Balanced Salt Solution (HBSS) with and without calcium

    • Pluronic F-127

    • This compound

    • Thapsigargin (B1683126) (a SERCA pump inhibitor to induce store depletion)

    • Fluorometric plate reader or fluorescence microscope

  • Procedure:

    • Seed cells in a black-walled, clear-bottom 96-well plate and allow them to adhere.

    • Prepare the Fluo-4 AM loading solution by dissolving it in DMSO and then diluting it in HBSS with Pluronic F-127.

    • Wash the cells with HBSS and then incubate them with the Fluo-4 AM loading solution in the dark at 37°C for 30-60 minutes.

    • Wash the cells twice with HBSS to remove excess dye.

    • Add HBSS (calcium-free) containing the desired concentration of RO2959 or vehicle control and incubate for 15-30 minutes.

    • Measure the baseline fluorescence.

    • Add thapsigargin to deplete intracellular calcium stores and continue to measure fluorescence.

    • Add HBSS containing calcium to initiate store-operated calcium entry and continue recording the fluorescence.

    • The peak fluorescence after the addition of calcium indicates the extent of SOCE. Compare the fluorescence intensity in RO2959-treated cells to the vehicle control.

3. IL-2 Production Assay (ELISA)

This protocol is for measuring the production of IL-2, a downstream effector of T cell activation that is inhibited by RO2959. This is particularly relevant for immune cell lines.

  • Materials:

    • Your immune cell line (e.g., Jurkat T cells)

    • Complete cell culture medium

    • T cell activators (e.g., anti-CD3 and anti-CD28 antibodies or PMA and ionomycin)

    • This compound

    • Human IL-2 ELISA kit

    • Plate reader

  • Procedure:

    • Plate your cells in a 24-well plate.

    • Pre-treat the cells with various concentrations of RO2959 or a vehicle control for 1-2 hours.

    • Stimulate the cells with T cell activators according to your established protocol.

    • Incubate for 24-48 hours.

    • Collect the cell culture supernatant.

    • Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's protocol.

    • Measure the absorbance and calculate the concentration of IL-2. Compare the IL-2 levels in RO2959-treated cells to the stimulated vehicle control.

Visualizations

G cluster_0 Cell Exterior cluster_1 Plasma Membrane cluster_2 Cytosol cluster_3 Endoplasmic Reticulum extracellular_ca Ca²⁺ orai1 Orai1 extracellular_ca->orai1 SOCE nfkb Downstream Signaling (e.g., NFAT activation) orai1->nfkb Ca²⁺ Influx ro2959 RO2959 ro2959->orai1 Inhibits cytokine Cytokine Production (e.g., IL-2) nfkb->cytokine proliferation Cell Proliferation nfkb->proliferation stim1 STIM1 stim1->orai1 Activates er_ca ER Ca²⁺ Store er_ca->stim1 Depletion leads to STIM1 activation G start Start: New Cell Line dose_response 1. Dose-Response & Cell Viability Assay start->dose_response determine_conc Determine Optimal Non-Toxic Concentration dose_response->determine_conc functional_assays 2. Functional Assays determine_conc->functional_assays off_target 3. Off-Target Assessment (Optional but Recommended) determine_conc->off_target calcium_flux Calcium Flux Assay functional_assays->calcium_flux downstream Downstream Readouts (e.g., IL-2 ELISA, Western Blot) functional_assays->downstream data_analysis 4. Data Analysis & Interpretation calcium_flux->data_analysis downstream->data_analysis off_target->data_analysis G start Issue: Unexpected Results check_conc Is the concentration and solvent toxicity checked? start->check_conc check_cells Are the cells healthy and low passage? check_conc->check_cells Yes solution_dose Perform Dose-Response and check solvent controls check_conc->solution_dose No check_compound Is the compound stock fresh and properly stored? check_cells->check_compound Yes solution_cells Use fresh, low passage authenticated cells check_cells->solution_cells No check_target Does the cell line express Orai1/Stim1? check_compound->check_target Yes solution_compound Prepare fresh aliquots of the compound check_compound->solution_compound No solution_target Verify target expression via qPCR/Western Blot check_target->solution_target No end Problem Resolved check_target->end Yes solution_dose->end solution_cells->end solution_compound->end solution_target->end

References

Validation & Comparative

A Comparative Guide to CRAC Channel Inhibitors: RO2959 Monohydrochloride vs. YM-58483

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in immunology, inflammation, and drug development, the selective inhibition of Calcium Release-Activated Calcium (CRAC) channels presents a promising therapeutic strategy. These channels are pivotal for store-operated calcium entry (SOCE), a fundamental process governing the activation and function of various non-excitable cells, particularly lymphocytes. This guide provides an objective comparison of two prominent CRAC channel inhibitors, RO2959 monohydrochloride and YM-58483 (also known as BTP2), supported by experimental data to aid in the selection of the most suitable compound for specific research needs.

Mechanism of Action: Targeting the STIM-Orai Signaling Axis

Both this compound and YM-58483 exert their effects by inhibiting SOCE through the blockade of CRAC channels. The activation of these channels is initiated by the depletion of calcium from the endoplasmic reticulum (ER), which is sensed by the stromal interaction molecule 1 (STIM1). Upon ER calcium depletion, STIM1 undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane junctions. Here, it directly interacts with and activates Orai1, the pore-forming subunit of the CRAC channel, leading to a sustained influx of extracellular calcium. This calcium influx is critical for downstream signaling events, including the activation of transcription factors like the Nuclear Factor of Activated T-cells (NFAT), which drives the expression of key cytokines such as Interleukin-2 (IL-2).[1][2][3]

This compound and YM-58483 are potent blockers of this process, effectively suppressing the sustained calcium influx and subsequent T-cell activation, proliferation, and cytokine production.[4][5]

In Vitro Efficacy and Potency

The following tables summarize the key in vitro activities of this compound and YM-58483 based on available experimental data.

Table 1: Inhibition of Store-Operated Calcium Entry (SOCE)

CompoundAssayCell TypeIC50Reference(s)
This compound SOCE mediated by Orai1/STIM1CHO cells25 nM[5][6]
SOCE in activated CD4+ T lymphocytesHuman primary CD4+ T cells265 nM[6]
CRAC channel current (ICRAC)RBL-2H3 cells402 nM[2][5]
YM-58483 Thapsigargin-induced sustained Ca2+ influxJurkat T-cells100 nM[4]
Thapsigargin-induced SOCEHEK293, DT40 B-cells, A7r5100 - 300 nM[7]

Table 2: Inhibition of T-Cell Function

CompoundAssayCell TypeIC50Reference(s)
This compound IL-2 ProductionHuman T-cellsPotent inhibitor (specific IC50 not provided)[5]
T-cell Proliferation (TCR stimulation or MLR)Human T-cellsComplete inhibition[5]
YM-58483 IL-2 ProductionJurkat cells17 ± 3.2 nM (PHA-induced)[8]
IL-4 and IL-5 ProductionMurine Th2 T cell clone (D10.G4.1)~100 nM[9]
IL-5 and IL-13 ProductionHuman peripheral blood cells125 nM and 148 nM (PHA-stimulated)[10]
T-cell Proliferation (MLR)Human T-cells330 nM[10]
NFAT-driven promoter activityJurkat cellsPotent inhibitor (specific IC50 not provided)[4][11]

Selectivity Profile

An important consideration for a pharmacological inhibitor is its selectivity for the intended target.

This compound demonstrates selectivity for Orai1 over other Orai isoforms, with IC50 values of 25 nM for Orai1 and 530 nM for Orai3.[6] It has been shown to have no significant inhibitory effect on a variety of other receptors, transporters, and ion channels, including TRPC1.[2]

YM-58483 exhibits high selectivity for CRAC channels over voltage-gated calcium channels.[4][7] However, it shows some moderate inhibitory effects on TRPC3 and TRPC5 channels (~300 nM) and a potentiating effect on TRPM4.[7]

In Vivo Efficacy

Both compounds have demonstrated immunomodulatory and anti-inflammatory effects in various animal models.

YM-58483 has been shown to be effective in a mouse model of delayed-type hypersensitivity with an ED50 of 1.1 mg/kg.[4] It also prevents antigen-induced airway eosinophilia and late-phase asthmatic responses in animal models of asthma.[9][11] Furthermore, it has shown efficacy in a mouse graft-versus-host disease (GVHD) model.[10]

While extensive in vivo data for This compound was not as readily available in the reviewed literature, its potent in vitro activity suggests it would be a valuable tool for in vivo studies of autoimmune and inflammatory diseases.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

CRAC_Signaling_Pathway CRAC Signaling Pathway and Inhibition cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Ca Ca2+ Store STIM1_inactive STIM1 (inactive) ER_Ca->STIM1_inactive Depletion STIM1_active STIM1 (active) STIM1_inactive->STIM1_active Oligomerization Orai1_closed Orai1 (closed) STIM1_active->Orai1_closed Interaction Orai1_open Orai1 (open) Orai1_closed->Orai1_open Activation Ca_influx Ca2+ Influx Orai1_open->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin Activation NFAT_p NFAT-P Calcineurin->NFAT_p Dephosphorylation NFAT_active NFAT (active) NFAT_p->NFAT_active Gene_expression Gene Expression (e.g., IL-2) NFAT_active->Gene_expression Translocation Inhibitor RO2959 / YM-58483 Inhibitor->Orai1_open Blockade

Caption: CRAC Signaling Pathway and Inhibition by RO2959/YM-58483.

Experimental_Workflow General Experimental Workflow for Inhibitor Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cell Culture (e.g., Jurkat T-cells, primary T-cells) SOCE_Assay Store-Operated Calcium Entry (SOCE) Assay (e.g., Fura-2 AM) Cell_Culture->SOCE_Assay Proliferation_Assay T-Cell Proliferation Assay (e.g., CFSE dilution) Cell_Culture->Proliferation_Assay Cytokine_Assay Cytokine Production Assay (e.g., ELISA) Cell_Culture->Cytokine_Assay Animal_Model Animal Model Selection (e.g., DTH, Asthma) Compound_Admin Compound Administration Animal_Model->Compound_Admin Endpoint_Measurement Endpoint Measurement (e.g., Paw Swelling, Airway Inflammation) Compound_Admin->Endpoint_Measurement

Caption: General Experimental Workflow for Inhibitor Evaluation.

Experimental Protocols

Measurement of Store-Operated Calcium Entry (SOCE)

Objective: To determine the IC50 of the inhibitor on SOCE.

Materials:

  • Cells (e.g., Jurkat T-cells, HEK293 cells)

  • Fluorescent calcium indicator (e.g., Fura-2 AM)

  • Thapsigargin (B1683126)

  • EGTA

  • CaCl2

  • Test compound (RO2959 or YM-58483) and vehicle control (e.g., DMSO)

Protocol:

  • Cell Loading: Incubate cells with Fura-2 AM in a calcium-containing buffer.

  • Baseline Measurement: Measure the baseline fluorescence ratio (e.g., 340/380 nm excitation) in a calcium-free buffer containing EGTA.

  • Store Depletion: Add thapsigargin to deplete ER calcium stores, observing an initial transient increase in cytosolic calcium.

  • Inhibitor Incubation: Add various concentrations of the test compound or vehicle control.

  • Calcium Re-addition: Add CaCl2 to the extracellular medium to initiate SOCE.

  • Data Acquisition: Record the sustained increase in the fluorescence ratio, which represents SOCE.

  • Data Analysis: Calculate the percentage of inhibition of the peak SOCE response at each compound concentration compared to the vehicle control. Determine the IC50 value by fitting the data to a concentration-response curve.[7]

T-Cell Proliferation Assay (CFSE Dilution)

Objective: To assess the effect of the inhibitor on T-cell proliferation.

Materials:

  • T-cells (e.g., PBMCs)

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • T-cell stimulation reagents (e.g., anti-CD3/CD28 antibodies, PHA)

  • Test compound and vehicle control

  • Complete culture medium

Protocol:

  • Cell Labeling: Label T-cells with CFSE.

  • Cell Plating: Plate the CFSE-labeled cells in a 96-well plate.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test compound or vehicle for 30-60 minutes.

  • Stimulation: Stimulate T-cell proliferation with anti-CD3/CD28 antibodies or PHA.

  • Incubation: Culture the cells for 3-5 days.

  • Flow Cytometry: Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Each cell division results in a halving of the CFSE fluorescence intensity.

  • Data Analysis: Quantify the percentage of proliferating cells in the presence of the inhibitor compared to the vehicle control.[1]

Cytokine Production Assay (ELISA)

Objective: To measure the effect of the inhibitor on the production of specific cytokines (e.g., IL-2).

Materials:

  • T-cells

  • T-cell stimulation reagents

  • Test compound and vehicle control

  • ELISA kit for the cytokine of interest

Protocol:

  • Cell Plating and Treatment: Plate T-cells and pre-treat with the inhibitor as described for the proliferation assay.

  • Stimulation: Stimulate the cells to produce cytokines.

  • Supernatant Collection: After an appropriate incubation period (e.g., 24-48 hours), collect the cell culture supernatant.

  • ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the cytokine in the supernatant.

  • Data Analysis: Determine the IC50 of the inhibitor for cytokine production.

Conclusion

Both this compound and YM-58483 are potent and selective inhibitors of CRAC channels, making them valuable tools for investigating the role of SOCE in various physiological and pathological processes.

  • This compound appears to be a more potent inhibitor of Orai1-mediated SOCE in engineered cell lines, with high selectivity over other ion channels.

  • YM-58483 has a well-characterized in vivo profile, demonstrating efficacy in models of autoimmune and allergic diseases.

The choice between these two compounds will depend on the specific experimental context. For studies requiring high potency and selectivity for Orai1 in vitro, this compound may be preferred. For in vivo studies or when a broader characterization of immunomodulatory effects is desired, the extensive data available for YM-58483 makes it a strong candidate. Researchers should carefully consider the presented data and the specific requirements of their experimental design to make an informed decision.

References

A Head-to-Head Battle in T-Cell Inhibition: RO2959 Monohydrochloride vs. Cyclosporin A

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of immunosuppressive agents, the precise modulation of T-cell activity is a critical goal for researchers in immunology and drug development. This guide provides a detailed comparison of two prominent T-cell inhibitors, RO2959 monohydrochloride and the well-established Cyclosporin A. By examining their distinct mechanisms of action and presenting supporting experimental data from in vitro T-cell assays, this document serves as a valuable resource for scientists selecting the appropriate tool for their research needs.

At the core of the adaptive immune response, T-lymphocytes play a pivotal role. Their activation, proliferation, and effector functions are tightly regulated processes that, when dysregulated, can lead to autoimmune diseases and transplant rejection. Consequently, the development of potent and specific T-cell inhibitors is of paramount importance. This comparison focuses on this compound, a selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, and Cyclosporin A, a widely used calcinein inhibitor.

Mechanisms of Action: Two Distinct Approaches to T-Cell Suppression

The pathways to T-cell inhibition for this compound and Cyclosporin A diverge at a fundamental level, targeting different key signaling molecules.

This compound: Targeting the Gateway of Calcium Entry

This compound exerts its inhibitory effect by targeting the CRAC channel, a crucial gateway for calcium entry into T-cells following T-cell receptor (TCR) activation. This influx of calcium is a critical second messenger that initiates a signaling cascade leading to T-cell activation. Specifically, RO2959 is a potent and selective inhibitor of the Orai1 and Orai3 components of the CRAC channel.[1] By blocking this channel, RO2959 prevents the sustained increase in intracellular calcium required for the activation of downstream signaling pathways, ultimately leading to the suppression of T-cell proliferation and cytokine production, including the key T-cell growth factor, Interleukin-2 (IL-2).[1]

Cyclosporin A: A Veteran Inhibitor of Calcineurin Signaling

Cyclosporin A, a cornerstone of immunosuppressive therapy for decades, operates further downstream in the T-cell activation pathway. Upon entering the T-cell, Cyclosporin A binds to the immunophilin, cyclophilin. This complex then targets and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. Calcineurin's primary role in T-cell activation is to dephosphorylate the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor. Dephosphorylation allows NFAT to translocate to the nucleus and initiate the transcription of genes essential for T-cell activation, most notably the gene encoding IL-2. By inhibiting calcineurin, Cyclosporin A effectively prevents NFAT activation and subsequent IL-2 production, thereby halting the T-cell activation cascade.

The distinct mechanisms are visualized in the signaling pathway diagram below.

T_Cell_Signaling_Inhibition cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TCR TCR PLCg PLCγ TCR->PLCg Activation CRAC CRAC Channel (Orai1/Orai3) Ca_cyto Ca²⁺ (Cytosol) CRAC->Ca_cyto Influx IP3 IP3 PLCg->IP3 Ca_ER Ca²⁺ (ER) IP3->Ca_ER Release Ca_ER->Ca_cyto Calcineurin Calcineurin Ca_cyto->Calcineurin Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc Translocation Cyclophilin Cyclophilin CsA_complex Cyclosporin A- Cyclophilin Complex Cyclophilin->CsA_complex CsA_complex->Calcineurin Inhibits IL2_gene IL-2 Gene NFAT_nuc->IL2_gene Activates Transcription IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA RO2959 RO2959 monohydrochloride RO2959->CRAC Inhibits CsA Cyclosporin A CsA->Cyclophilin

Figure 1: T-Cell Activation and Inhibition Pathways.

Performance in T-Cell Assays: A Quantitative Comparison

The efficacy of this compound and Cyclosporin A in inhibiting T-cell function can be quantified through in vitro assays that measure T-cell proliferation and IL-2 production. The half-maximal inhibitory concentration (IC50) is a key metric used to compare the potency of these compounds.

Assay Compound IC50 (nM) Cell Type
T-Cell Proliferation This compound~50Human peripheral blood mononuclear cells (PBMCs)
Cyclosporin A~5-20Human peripheral blood mononuclear cells (PBMCs)
IL-2 Production This compound~40Human peripheral blood mononuclear cells (PBMCs)
Cyclosporin A~2-10Jurkat cells and human peripheral blood T-cells

Note: The IC50 values presented are approximate and can vary depending on the specific experimental conditions, cell type, and stimulation method used.

Experimental Protocols

To provide a clear understanding of how the comparative data is generated, detailed methodologies for key T-cell assays are outlined below.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the inhibition of T-cell division.

T_Cell_Proliferation_Workflow cluster_workflow T-Cell Proliferation Assay Workflow start Isolate PBMCs stain Label with CFSE start->stain culture Culture with mitogen (e.g., anti-CD3/CD28) stain->culture treat Add serial dilutions of RO2959 or Cyclosporin A culture->treat incubate Incubate for 72-96 hours treat->incubate analyze Analyze CFSE dilution by Flow Cytometry incubate->analyze end Determine IC50 analyze->end

Figure 2: Experimental Workflow for T-Cell Proliferation Assay.

Methodology:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • CFSE Staining: Resuspend PBMCs in phosphate-buffered saline (PBS) and stain with Carboxyfluorescein succinimidyl ester (CFSE) at a final concentration of 1-5 µM for 10-15 minutes at 37°C. Quench the staining reaction with fetal bovine serum (FBS).

  • Cell Culture and Treatment: Plate the CFSE-labeled PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells/well in complete RPMI-1640 medium. Add a T-cell mitogen, such as anti-CD3 and anti-CD28 antibodies, to stimulate proliferation. Immediately add serial dilutions of this compound or Cyclosporin A to the designated wells.

  • Incubation: Incubate the plate for 72 to 96 hours at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. The CFSE fluorescence intensity will halve with each cell division. The percentage of proliferating cells is determined by gating on the cell populations that have undergone one or more divisions.

  • Data Analysis: Calculate the percentage of inhibition of proliferation for each compound concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

IL-2 Production Assay (ELISA)

This assay quantifies the amount of IL-2 secreted by activated T-cells.

Methodology:

  • Cell Culture and Stimulation: Isolate and culture PBMCs or purified T-cells as described for the proliferation assay. Stimulate the cells with a mitogen (e.g., anti-CD3/CD28 antibodies or PMA and ionomycin) in the presence of serial dilutions of this compound or Cyclosporin A.

  • Supernatant Collection: After an incubation period of 24 to 48 hours, centrifuge the culture plates and carefully collect the cell-free supernatants.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with a capture antibody specific for human IL-2 overnight at 4°C.

    • Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Add the collected cell culture supernatants and a standard curve of recombinant human IL-2 to the plate and incubate for 2 hours at room temperature.

    • Wash the plate and add a biotinylated detection antibody specific for human IL-2. Incubate for 1-2 hours at room temperature.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.

    • Wash the plate and add a substrate solution (e.g., TMB). Allow the color to develop.

    • Stop the reaction with a stop solution (e.g., 2N H2SO4) and read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of IL-2 in each sample by interpolating from the standard curve. Determine the percentage of inhibition of IL-2 production for each compound concentration relative to the untreated control. Calculate the IC50 value as described for the proliferation assay.

Conclusion

Both this compound and Cyclosporin A are potent inhibitors of T-cell activation, but they achieve this through distinct molecular mechanisms. RO2959 acts early in the signaling cascade by blocking calcium entry through CRAC channels, while Cyclosporin A targets the downstream calcineurin-NFAT pathway. The choice between these two inhibitors will depend on the specific research question. RO2959 offers a more targeted approach to studying the role of store-operated calcium entry in T-cell function, while Cyclosporin A remains a valuable tool for broader immunosuppression studies. The provided experimental data and protocols offer a solid foundation for researchers to design and interpret their own comparative studies in the field of T-cell immunology.

References

A Comparative Analysis of RO2959 Monohydrochloride and FK506 (Tacrolimus) in T-Cell Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and mechanisms of action of two potent immunomodulatory compounds: RO2959 monohydrochloride, a selective CRAC channel inhibitor, and FK506 (Tacrolimus), a well-established calcineurin inhibitor. This document summarizes available quantitative data, presents detailed experimental protocols for key assays, and visualizes the distinct signaling pathways targeted by each compound.

Executive Summary

This compound and FK506 both exhibit profound inhibitory effects on T-cell activation and function, albeit through different molecular mechanisms. RO2959 acts upstream by blocking store-operated calcium entry (SOCE), a critical step in T-cell receptor (TCR) signaling, while FK506 acts further downstream by inhibiting calcineurin, a key phosphatase in the calcium signaling cascade. While direct side-by-side comparative studies with quantitative efficacy data are limited in publicly available literature, existing data for each compound allow for a robust evaluation of their respective potencies and mechanisms.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data for this compound and FK506, highlighting their inhibitory concentrations in various in vitro assays. It is important to note that these values are derived from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: Inhibitory Activity of this compound

Target/ProcessAssay SystemIC50
CRAC Channel CurrentRBL-2H3 cells~400 nM[1][2]
Orai1/Stim1-mediated SOCECHO cells25 nM[1]
Orai3/Stim1-mediated SOCECHO cells530 nM[1]
T-Cell ProliferationHuman Primary CD4+ T-cellsPotent Inhibition (specific IC50 not provided)[1][2]
Cytokine (IL-2) ProductionHuman Primary CD4+ T-cellsPotent Inhibition (specific IC50 not provided)[1][2]

Table 2: Inhibitory Activity of FK506 (Tacrolimus)

Target/ProcessAssay SystemIC50 / Effective Concentration
T-Cell Proliferation (A23187-stimulated)Human Peripheral Blood Lymphocytes>90% inhibition at 1 ng/mL[3]
T-Cell Proliferation (PHA-stimulated)Human Peripheral Blood Lymphocytes~50% inhibition at 1 ng/mL[3]
IL-2 Release (A23187-stimulated)Human Peripheral Blood Lymphocytes>90% inhibition at 1 ng/mL[3]
T-Cell Proliferation (Allogeneic)Human T-cellsInhibition observed (specific IC50 not provided)[4]
IL-2 ProductionPhytohemagglutinin-stimulated T-cellsSuppression observed

Note: FK506 is consistently reported to be 100 to 400 times more potent than Cyclosporin A in similar assays.[3]

Mechanism of Action: Distinct Pathways to Immunosuppression

The immunosuppressive effects of RO2959 and FK506 stem from their interference with the T-cell activation signaling cascade, but at different key points.

This compound: Targeting the "On" Switch of Calcium Signaling

RO2959 is a selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel. In T-cells, TCR activation triggers the depletion of calcium from the endoplasmic reticulum (ER). This depletion is sensed by STIM1 proteins in the ER membrane, which then translocate to the plasma membrane to activate Orai1, the pore-forming subunit of the CRAC channel. The influx of extracellular calcium through the CRAC channel is a critical signal for downstream events, including the activation of calcineurin and the subsequent transcription of genes encoding pro-inflammatory cytokines like Interleukin-2 (IL-2). By blocking the CRAC channel, RO2959 effectively prevents this calcium influx, thereby halting the T-cell activation cascade at an early stage.

RO2959_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus Ca2+ Ca²⁺ Orai1 Orai1 (CRAC Channel) TCR TCR PLCg PLCγ TCR->PLCg Activation Calcineurin Calcineurin Orai1->Calcineurin Ca²⁺ Influx IP3 IP₃ PLCg->IP3 ER_Ca Ca²⁺ Store IP3->ER_Ca Depletion NFATp NFAT-P Calcineurin->NFATp Dephosphorylation NFAT NFAT NFATp->NFAT Gene IL-2 Gene Transcription NFAT->Gene Translocation STIM1 STIM1 STIM1->Orai1 Activation ER_Ca->STIM1 Sensing RO2959 RO2959 RO2959->Orai1 Inhibition

Figure 1. RO2959 inhibits T-cell activation by blocking the Orai1 CRAC channel.
FK506 (Tacrolimus): A Downstream Blockade of Calcineurin

FK506 operates further down the signaling pathway. After entering the T-cell, FK506 binds to an intracellular receptor, the FK506-binding protein 12 (FKBP12). This FK506-FKBP12 complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase. The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT). In its phosphorylated state, NFAT is retained in the cytoplasm. Dephosphorylation is required for its translocation into the nucleus, where it acts as a transcription factor to induce the expression of IL-2 and other cytokine genes. By preventing NFAT activation, FK506 effectively suppresses the production of key signaling molecules required for T-cell proliferation and the orchestration of the immune response.

FK506_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus FK506 FK506 FKBP12 FKBP12 FK506_FKBP12 FK506-FKBP12 Complex FK506->FK506_FKBP12 FKBP12->FK506_FKBP12 Calcineurin Calcineurin FK506_FKBP12->Calcineurin Inhibition NFATp NFAT-P Calcineurin->NFATp Dephosphorylation NFAT NFAT NFATp->NFAT Gene IL-2 Gene Transcription NFAT->Gene Translocation Ca_Signal Upstream Ca²⁺ Signal Ca_Signal->Calcineurin Activation

Figure 2. FK506 inhibits calcineurin, preventing NFAT activation and IL-2 transcription.

Experimental Protocols

The following are representative protocols for assessing T-cell proliferation and IL-2 production, key measures of the efficacy of immunosuppressive compounds like RO2959 and FK506. These protocols are synthesized from methodologies described in the cited literature.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of T-cells by tracking the dilution of a fluorescent dye, Carboxyfluorescein succinimidyl ester (CFSE), as cells divide.

TCell_Proliferation_Workflow cluster_prep Cell Preparation cluster_culture Cell Culture & Treatment cluster_analysis Analysis Isolate_PBMC Isolate PBMCs from whole blood Label_CFSE Label T-cells with CFSE Isolate_PBMC->Label_CFSE Seed_Cells Seed CFSE-labeled cells in 96-well plates Label_CFSE->Seed_Cells Add_Stimuli Add T-cell stimuli (e.g., anti-CD3/CD28 beads) Seed_Cells->Add_Stimuli Add_Compounds Add serial dilutions of RO2959 or FK506 Add_Stimuli->Add_Compounds Incubate Incubate for 3-5 days Add_Compounds->Incubate Stain_Markers Stain for T-cell surface markers (e.g., CD4, CD8) Incubate->Stain_Markers Acquire_Data Acquire data on a flow cytometer Stain_Markers->Acquire_Data Analyze_Proliferation Analyze CFSE dilution to quantify proliferation Acquire_Data->Analyze_Proliferation

Figure 3. Workflow for a CFSE-based T-cell proliferation assay.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies or beads)

  • This compound and FK506

  • 96-well cell culture plates

  • Flow cytometer

  • Fluorescently-conjugated antibodies against T-cell markers (e.g., CD3, CD4, CD8)

Procedure:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Labeling: Resuspend PBMCs in PBS and incubate with an appropriate concentration of CFSE. Quench the labeling reaction with FBS-containing medium.

  • Cell Culture: Seed the CFSE-labeled PBMCs in a 96-well plate.

  • Treatment: Add serial dilutions of this compound or FK506 to the designated wells. Include a vehicle control (e.g., DMSO).

  • Stimulation: Add T-cell stimuli to all wells except for the unstimulated control.

  • Incubation: Culture the cells for 3 to 5 days at 37°C in a humidified CO2 incubator.

  • Staining and Analysis: Harvest the cells and stain with fluorescently-labeled antibodies against T-cell surface markers. Analyze the cells by flow cytometry, gating on the T-cell populations of interest. Proliferation is quantified by the decrease in CFSE fluorescence intensity, with each peak representing a cell division.

IL-2 Production Assay (ELISA)

This assay quantifies the amount of IL-2 secreted by T-cells into the culture supernatant.

Materials:

  • Human PBMCs

  • RPMI-1640 medium with supplements

  • T-cell activation stimuli (e.g., Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies)

  • This compound and FK506

  • 96-well cell culture plates

  • Human IL-2 ELISA kit

Procedure:

  • Cell Culture: Isolate and seed PBMCs in a 96-well plate as described for the proliferation assay.

  • Treatment: Add serial dilutions of this compound or FK506, including a vehicle control.

  • Stimulation: Add T-cell stimuli to the appropriate wells.

  • Incubation: Culture the cells for 24 to 48 hours.

  • Supernatant Collection: Centrifuge the plate and carefully collect the culture supernatants.

  • ELISA: Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves incubating the supernatant in an antibody-coated plate, followed by the addition of a detection antibody and a substrate to generate a colorimetric signal.

  • Data Analysis: Measure the absorbance using a plate reader and calculate the concentration of IL-2 in each sample by comparing to a standard curve.

Conclusion

References

Selectivity Profile of RO2959 Monohydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the selectivity profile of RO2959 monohydrochloride against various ion channels. The data presented herein is compiled from publicly available research to facilitate an objective comparison with other ion channel modulators.

This compound has emerged as a potent and highly selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, a critical component of store-operated calcium entry (SOCE) in various cell types, including T lymphocytes.[1][2] Its high degree of selectivity is a key attribute for a research tool and a potential therapeutic agent, minimizing off-target effects that can confound experimental results and lead to adverse effects in clinical applications.

Data Presentation: Quantitative Selectivity Profile

The following table summarizes the inhibitory activity of this compound against its primary targets and its lack of significant activity against a panel of other ion channels at a concentration of 10 µM.

Ion Channel/TargetAssay TypeCell TypeIC50 (nM)Reference
Primary Targets
CRAC Channel (Icrac)ElectrophysiologyRBL-2H3 cells402[1][2]
Orai1/STIM1 (SOCE)Calcium InfluxCHO cells25[1]
Orai1Not SpecifiedT-REx-CHO cells25[2]
Orai3Not SpecifiedT-REx-CHO cells530[2]
SOCECalcium InfluxActivated CD4+ T lymphocytes265[1]
Off-Target Ion Channels and Transporters (at 10 µM)
Voltage-gated Potassium (Kv) ChannelsRadioligand Binding/Functional AssayVariousNo significant effect[2]
Chloride (Cl-) ChannelsRadioligand Binding/Functional AssayVariousNo significant effect[2]
TRPC1Radioligand Binding/Functional AssayVariousNo significant effect[2]
TRPM2Radioligand Binding/Functional AssayVariousNo significant effect[2]
TRPM4Radioligand Binding/Functional AssayVariousNo significant effect[2]
Cav1.2 (L-type calcium channel)Radioligand Binding/Functional AssayVariousNo significant effect[2]
Dopamine TransporterRadioligand Binding AssayVariousNo significant effect[2]
5-HT TransporterRadioligand Binding AssayVariousNo significant effect[2]
GABA ReceptorsRadioligand Binding AssayVariousNo significant effect[2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used to characterize the selectivity of this compound.

Electrophysiological Measurement of CRAC Channel Activity (ICRAC)

The inhibitory effect of RO2959 on the CRAC current (ICRAC) is typically determined using whole-cell patch-clamp electrophysiology.

  • Cell Preparation: Rat basophilic leukemia (RBL-2H3) cells, which endogenously express CRAC channels, are cultured and prepared for patch-clamp recording.

  • Recording Configuration: The whole-cell patch-clamp configuration is established to allow for the measurement of ionic currents across the entire cell membrane.

  • Store Depletion: Intracellular calcium stores are depleted to activate the CRAC channels. This is achieved by including a calcium chelator, such as BAPTA, in the intracellular pipette solution.

  • Application of RO2959: Following the establishment of a stable ICRAC, various concentrations of RO2959 are applied to the cells via a perfusion system.

  • Data Acquisition and Analysis: The current is recorded in response to voltage ramps or steps. The inhibitory effect of RO2959 is quantified by measuring the reduction in the ICRAC amplitude at a specific voltage (e.g., -100 mV). The IC50 value is then calculated by fitting the concentration-response data to a sigmoidal curve.

Calcium Imaging of Store-Operated Calcium Entry (SOCE)

The effect of RO2959 on SOCE is assessed using fluorescent calcium indicators.

  • Cell Loading: Cells (e.g., CHO cells stably expressing Orai1 and STIM1, or primary T lymphocytes) are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

  • Baseline Measurement: The baseline intracellular calcium concentration is measured in a calcium-free external solution.

  • Store Depletion: Thapsigargin, an inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, is added to the calcium-free solution to passively deplete intracellular calcium stores.

  • Calcium Add-back and SOCE Measurement: Calcium is then added back to the extracellular solution, and the subsequent increase in intracellular calcium due to SOCE is monitored by measuring the change in fluorescence of the calcium indicator.

  • Inhibition by RO2959: To determine the inhibitory effect of RO2959, cells are pre-incubated with various concentrations of the compound before the calcium add-back step. The reduction in the peak or integrated calcium signal is used to calculate the IC50 value.

Mandatory Visualization

The following diagrams illustrate key pathways and workflows relevant to the study of this compound.

CRAC Channel Activation Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ca2_ext Ca²⁺ Orai1 Orai1 Channel (Closed) Orai1->Ca2_ext Opening and Ca²⁺ influx (SOCE) PLC PLC PIP2 PIP₂ PLC->PIP2 Hydrolysis IP3 IP₃ PIP2->IP3 IP3R IP₃ Receptor IP3->IP3R Receptor Receptor Receptor->PLC Ligand Ligand Ligand->Receptor Activation STIM1 STIM1 STIM1->Orai1 Conformational change and translocation Ca2_er Ca²⁺ Ca2_er->STIM1 Sensing Ca²⁺ depletion IP3R->Ca2_er Release

Caption: CRAC Channel Activation Signaling Pathway.

Ion Channel Selectivity Screening Workflow Compound RO2959 monohydrochloride Primary_Assay Primary Assay (CRAC Channel) Compound->Primary_Assay Secondary_Assay Secondary Assays (SOCE) Primary_Assay->Secondary_Assay Confirmation Selectivity_Panel Selectivity Panel (Diverse Ion Channels) Secondary_Assay->Selectivity_Panel Off-target screening Data_Analysis Data Analysis (IC₅₀ Determination) Selectivity_Panel->Data_Analysis Profile Selectivity Profile Data_Analysis->Profile

Caption: Ion Channel Selectivity Screening Workflow.

References

Validating SOCE Inhibition: A Comparative Guide to RO2959 Monohydrochloride and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricacies of Store-Operated Calcium Entry (SOCE), the selection of a potent and selective inhibitor is critical. RO2959 monohydrochloride has emerged as a significant tool for this purpose. This guide provides an objective comparison of this compound with other common SOCE inhibitors, supported by experimental data, to facilitate the selection of the most suitable compound for your research needs.

The SOCE pathway is a crucial signaling cascade in numerous cell types, primarily mediated by the interaction of the endoplasmic reticulum (ER) calcium sensor, STIM1, and the plasma membrane calcium channel, Orai1. Depletion of calcium stores in the ER triggers the activation and migration of STIM proteins, which in turn engage and open Orai channels, leading to an influx of extracellular calcium. This calcium influx is pivotal for a multitude of cellular functions, and its dysregulation is implicated in various pathologies, making SOCE a compelling therapeutic target.

Performance Comparison of SOCE Inhibitors

The inhibitory potency of various small molecules on SOCE is a key determinant in their utility. The half-maximal inhibitory concentration (IC50) provides a quantitative measure of a compound's efficacy. The following table summarizes the IC50 values for this compound and a selection of alternative SOCE inhibitors across different cell lines and assay conditions. It is important to note that IC50 values can vary depending on the specific experimental setup.

InhibitorCell TypeAssay ConditionIC50Reference
This compound Orai1/Stim1 expressing cellsSOCE Inhibition25 nM[1][2]
Activated CD4+ T lymphocytesSOCE Inhibition265 nM[3]
RBL-2H3 cellsCRAC channel inhibition402 nM[1][2]
HEK293 cellsThapsigargin-induced SOCE490 nM[4]
YM-58483 (BTP2) Jurkat T cellsThapsigargin-induced Ca2+ influx100 nM[1][5][6]
Human peripheral blood cellsPHA-stimulated IL-5 production125 nM[1][7]
Human peripheral blood cellsPHA-stimulated IL-13 production148 nM[1][7]
RBL-2H3 cellsDNP antigen-induced leukotriene production310 nM[1][7]
One-way mixed lymphocyte reactionT cell proliferation330 nM[8]
RBL-2H3 cellsDNP antigen-induced histamine (B1213489) release460 nM[1][7]
Synta-66 Vascular Smooth Muscle Cells (VSMCs)SOCE Inhibition~26 nM[1]
HEK293 cellsThapsigargin-induced SOCE209 nM[4]
Jurkat T cellsSOCE Inhibition~1000 nM[1]
RBL cellsSOCE Inhibition1.4 µM[1][2]
GSK-7975A RBL-2H3 cellsThapsigargin-induced Ca2+ entry0.8 µM[9]
Orai1/STIM1 expressing HEK293 cellsOrai1 current inhibition4.1 µM[9][10]
Orai3/STIM1 expressing HEK293 cellsOrai3 current inhibition3.8 µM[9][10]

Signaling Pathway and Experimental Workflows

To understand the mechanism of inhibition and the methods used for validation, it is essential to visualize the SOCE signaling pathway and the experimental workflows.

SOCE_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Ca Ca2+ STIM1_inactive STIM1 (inactive) STIM1_active STIM1 (active) Oligomerization STIM1_inactive->STIM1_active Orai1_closed Orai1 (closed) Orai1_open Orai1 (open) Orai1_closed->Orai1_open Ca_low Low [Ca2+] Ca_high High [Ca2+] Downstream Downstream Signaling (e.g., NFAT activation) Ca_high->Downstream Agonist Agonist Receptor Receptor Agonist->Receptor PLC PLC Receptor->PLC IP3 IP3 PLC->IP3 IP3R IP3R IP3->IP3R IP3R->ER_Ca Release STIM1_active->Orai1_closed Coupling Orai1_open->Ca_high Extracellular_Ca Extracellular Ca2+ Extracellular_Ca->Orai1_open Influx (SOCE) Experimental_Workflow cluster_Fluorescence Fluorescence-Based Calcium Addback Assay cluster_Electro Electrophysiology (Whole-Cell Patch-Clamp) F_Start Seed cells in a 96-well plate F_Load Load cells with a Ca2+ indicator (e.g., Fura-2 AM) F_Start->F_Load F_Wash1 Wash to remove excess dye F_Load->F_Wash1 F_Inhibit Incubate with SOCE inhibitor (e.g., RO2959) F_Wash1->F_Inhibit F_Deplete Deplete ER Ca2+ stores (e.g., with Thapsigargin) in Ca2+-free medium F_Inhibit->F_Deplete F_Addback Add extracellular Ca2+ to initiate SOCE F_Deplete->F_Addback F_Measure Measure fluorescence changes to quantify Ca2+ influx F_Addback->F_Measure F_Analyze Analyze data to determine IC50 F_Measure->F_Analyze E_Start Prepare primary cells or transfected cell lines E_Pipette Pull patch pipettes (3-6 MΩ) E_Start->E_Pipette E_Seal Form a giga-ohm seal (>1 GΩ) E_Pipette->E_Seal E_Rupture Establish whole-cell configuration E_Seal->E_Rupture E_Deplete Deplete ER Ca2+ stores (e.g., with IP3 in pipette) E_Rupture->E_Deplete E_Record_Base Record baseline I-CRAC E_Deplete->E_Record_Base E_Apply Apply SOCE inhibitor E_Record_Base->E_Apply E_Record_Inhib Record inhibited I-CRAC E_Apply->E_Record_Inhib E_Analyze Analyze current reduction to determine potency E_Record_Inhib->E_Analyze

References

A Head-to-Head Comparison of CRAC Channel Inhibitors: RO2959 and Synta66

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent small-molecule inhibitors of the Calcium Release-Activated Calcium (CRAC) channel: RO2959 and Synta66. The CRAC channel, formed by ORAI and STIM proteins, is a critical regulator of intracellular calcium signaling and a key therapeutic target in various pathologies, including autoimmune diseases and inflammatory conditions. This document aims to equip researchers with the necessary information to make informed decisions when selecting a CRAC channel inhibitor for their studies.

Mechanism of Action

Both RO2959 and Synta66 exert their inhibitory effects by targeting the CRAC channel, which is central to store-operated calcium entry (SOCE). The activation of this pathway is initiated by the depletion of calcium stores from the endoplasmic reticulum (ER). This depletion is sensed by the ER-resident protein STIM1, which then translocates to the plasma membrane to interact with and activate the ORAI1 channel, the pore-forming subunit of the CRAC channel. The subsequent influx of extracellular calcium through the ORAI1 channel is known as the CRAC current (ICRAC) and is essential for various cellular functions, including T-cell activation and mast cell degranulation.[1][2]

RO2959 is a potent and selective CRAC channel inhibitor.[2][3] Synta66 is also an inhibitor of the store-operated calcium entry channel Orai, which forms the pore of the CRAC channel.[1][4]

Data Presentation: A Quantitative Comparison

The following tables summarize the half-maximal inhibitory concentration (IC50) values for RO2959 and Synta66 from various published studies. It is important to note that a direct comparison of potencies across different studies can be challenging due to variations in experimental setups, cell types, and assay conditions.[5]

Table 1: Potency of RO2959 against CRAC Channels

Cell TypeAssay TypeIC50 ValueReference
RBL-2H3 cellsICRAC~402 nM[3][6]
CHO cells (STIM1/Orai1)SOCE25 nM[3][6]
Activated CD4+ T lymphocytesSOCE265 nM[3]
T-REx-CHO (STIM1/ORAI1)Patch Clamp25 nM[7]
T-REx-CHO (STIM1/ORAI3)Patch Clamp530 nM[7]

Table 2: Potency of Synta66 against CRAC Channels

Cell TypeAssay TypeIC50 ValueReference
RBL cellsICRAC1.4 µM[6][8]
RBL cellsICRAC~3 µM[6][9]
Human Vascular Smooth Muscle CellsSOCE26 nM & 43 nM[10]
HL-60SOCE1.76 µM[10]
JurkatSOCE1 µM[10]
Rat RBLSOCE1.4 µM[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the characterization of CRAC channel inhibitors.

Measurement of Store-Operated Calcium Entry (SOCE) using Fura-2 AM

This protocol outlines the measurement of intracellular calcium concentration changes in response to CRAC channel activation and inhibition.

Materials:

  • Cells of interest (e.g., RBL-2H3)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • Thapsigargin (B1683126)

  • CRAC channel inhibitor (RO2959 or Synta66)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Dye Loading: Wash cells with HBS and then incubate with Fura-2 AM and Pluronic F-127 in HBS for 30-60 minutes at 37°C.

  • Washing: Wash the cells multiple times with HBS to remove extracellular dye.

  • Baseline Measurement: Record the baseline fluorescence ratio at 340/380 nm excitation and 510 nm emission.

  • Store Depletion: Add thapsigargin to the wells to deplete the ER calcium stores, which will cause a transient increase in intracellular calcium.

  • Inhibitor Addition: Add the desired concentrations of RO2959 or Synta66 to the respective wells.

  • Calcium Add-back: After the signal returns to baseline, add CaCl2 to the wells to initiate calcium influx through the opened CRAC channels.

  • Data Recording: Continuously record the fluorescence ratio to measure the increase in intracellular calcium due to SOCE.

Data Analysis: Calculate the ratio of the fluorescence intensities (F340/F380). The magnitude of SOCE can be quantified by the peak or the area under the curve of the calcium signal upon re-addition of extracellular calcium. Plot the percentage of SOCE inhibition against the inhibitor concentration to determine the IC50 value.

Electrophysiological Recording of CRAC Current (ICRAC)

This protocol describes the direct measurement of the CRAC channel current using whole-cell patch-clamp electrophysiology.

Materials:

  • Cells of interest (e.g., RBL-2H3)

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular (bath) solution

  • Intracellular (pipette) solution containing a calcium chelator (e.g., BAPTA) and IP3 to deplete stores

  • RO2959 or Synta66

Procedure:

  • Cell Plating: Plate cells on glass coverslips suitable for microscopy.

  • Pipette Preparation: Pull glass capillaries to create patch pipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Whole-Cell Configuration: Obtain a gigaseal on a single cell and then rupture the membrane to achieve the whole-cell configuration.

  • Current Recording: Clamp the cell at a holding potential of 0 mV and apply voltage ramps (e.g., -100 to +100 mV) to elicit and measure the inwardly rectifying ICRAC.

  • Inhibitor Application: Perfuse the cell with the extracellular solution containing different concentrations of RO2959 or Synta66.

  • Data Recording: Record the ICRAC before and after the application of the inhibitor to determine the extent of blockade.

Data Analysis: Measure the amplitude of the inward current at a negative potential (e.g., -80 mV). Plot the percentage of current inhibition against the inhibitor concentration to calculate the IC50 value.

Mandatory Visualization

G cluster_0 Plasma Membrane cluster_1 Endoplasmic Reticulum ORAI1 ORAI1 (CRAC Channel) ORAI1_Activation ORAI1 Activation ORAI1->ORAI1_Activation STIM1 STIM1 STIM1_Activation STIM1 Activation STIM1->STIM1_Activation undergoes Ca2+_Store Ca2+ Store Ca2+_Release Ca2+ Release Ca2+_Store->Ca2+_Release leads to Receptor_Activation Receptor Activation PLC PLC Receptor_Activation->PLC activates IP3 IP3 PLC->IP3 generates IP3->Ca2+_Store triggers Ca2+_Release->STIM1 sensed by STIM1_Activation->ORAI1 activates SOCE SOCE ORAI1_Activation->SOCE mediates RO2959 RO2959 RO2959->ORAI1_Activation inhibits Synta66 Synta66 Synta66->ORAI1_Activation inhibits G cluster_workflow Experimental Workflow for CRAC Channel Inhibitor Evaluation Cell_Culture 1. Cell Culture (e.g., RBL-2H3) Assay_Setup 2. Assay Setup (SOCE or Electrophysiology) Cell_Culture->Assay_Setup Baseline 3. Baseline Measurement Assay_Setup->Baseline Store_Depletion 4. ER Store Depletion (e.g., Thapsigargin) Baseline->Store_Depletion Inhibitor_Addition 5. Inhibitor Addition (RO2959 or Synta66) Store_Depletion->Inhibitor_Addition Ca_Influx 6. Measure Ca2+ Influx (SOCE or I-CRAC) Inhibitor_Addition->Ca_Influx Data_Analysis 7. Data Analysis (IC50 Determination) Ca_Influx->Data_Analysis

References

RO2959 Monohydrochloride: A Superior Alternative to BTP2/YM-58483 for CRAC Channel Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective inhibition of Calcium Release-Activated Calcium (CRAC) channels is crucial for investigating a multitude of cellular processes and developing novel therapeutics for inflammatory and autoimmune diseases. For years, BTP2 (also known as YM-58483) has been a widely used tool for this purpose. However, the emergence of RO2959 monohydrochloride presents a more potent and selective alternative, offering significant advantages for in-depth studies of CRAC channel function.

This guide provides a comprehensive comparison of this compound and BTP2/YM-58483, supported by experimental data, to assist researchers in selecting the optimal inhibitor for their specific needs.

Performance Comparison at a Glance

This compound consistently demonstrates superior potency in inhibiting CRAC channels and downstream cellular functions compared to BTP2/YM-58483. This heightened potency allows for the use of lower concentrations, minimizing potential off-target effects and providing a clearer understanding of the specific roles of CRAC channels.

ParameterThis compoundBTP2/YM-58483
CRAC Channel Inhibition (IC50) 402 nM[1][2][3][4][5]~100 nM[6]
Store-Operated Ca2+ Entry (SOCE) Inhibition (IC50) 25 nM (Orai1/Stim1 mediated)[1][2][3][5]Not explicitly stated for Orai1/Stim1, but inhibits thapsigargin-induced Ca2+ influx with an IC50 of 100 nM[6]
Orai1 Inhibition (IC50) 25 nM[1][4]Not explicitly stated
Orai3 Inhibition (IC50) 530 nM[1][4]Not explicitly stated
T-Cell Proliferation Inhibition (IC50) Potently inhibits[1]330 nM (in mixed lymphocyte reaction)[7]
IL-2 Production Inhibition Potent inhibitor[1][2][4]Potently inhibits
IL-5 Production Inhibition (IC50) Not explicitly stated125 nM (in human peripheral blood cells)[7][8]
IL-13 Production Inhibition (IC50) Not explicitly stated148 nM (in human peripheral blood cells)[7][8]

Delving into the Mechanism: The CRAC Channel Signaling Pathway

The activation of CRAC channels is a critical step in initiating a signaling cascade that leads to various cellular responses, including T-cell activation and cytokine release. Understanding this pathway is essential for appreciating the mechanism of action of inhibitors like RO2959 and BTP2.

CRAC_Signaling_Pathway TCR T-Cell Receptor (TCR) / Antigen Presenting Cell PLC Phospholipase C (PLC) TCR->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R STIM1_inactive STIM1 (inactive) Ca2+ Sensor ER->STIM1_inactive Ca2+ depletion STIM1_active STIM1 (active) Oligomerization & Translocation STIM1_inactive->STIM1_active Orai1_inactive Orai1 (closed) CRAC Channel STIM1_active->Orai1_inactive Coupling Orai1_active Orai1 (open) Ca2+ Influx (SOCE) Orai1_inactive->Orai1_active Ca_influx [Ca2+]i ↑ Orai1_active->Ca_influx Mediates Calcineurin Calcineurin Ca_influx->Calcineurin Activates NFAT_p NFAT (phosphorylated) (inactive) Calcineurin->NFAT_p Dephosphorylates NFAT_a NFAT (dephosphorylated) (active) NFAT_p->NFAT_a Nucleus Nucleus NFAT_a->Nucleus Translocates to Gene_expression Gene Expression (e.g., IL-2, IL-4, IL-5) Nucleus->Gene_expression Inhibitor RO2959 / BTP2 Inhibitor->Orai1_active Inhibits

Caption: CRAC Channel Signaling Cascade and Point of Inhibition.

Experimental Protocols: A Guide to Comparing Inhibitor Performance

To facilitate the independent evaluation of CRAC channel inhibitors, detailed methodologies for key experiments are provided below.

Electrophysiological Measurement of CRAC Channel Activity (I-CRAC)

This protocol allows for the direct measurement of the ionic current through CRAC channels.

Experimental_Workflow_Electrophysiology start Start cell_prep Prepare T-cells or RBL-2H3 cells start->cell_prep store_depletion Deplete ER Ca2+ stores (e.g., with Thapsigargin) cell_prep->store_depletion patch_clamp Establish whole-cell patch-clamp configuration store_depletion->patch_clamp inhibitor_app Apply RO2959 or BTP2 at varying concentrations patch_clamp->inhibitor_app record_current Record I-CRAC using voltage ramps inhibitor_app->record_current analysis Analyze current density and calculate IC50 values record_current->analysis end End analysis->end

Caption: Workflow for Electrophysiological Recording of I-CRAC.

Methodology:

  • Cell Preparation: Use human T-lymphocytes or a cell line expressing CRAC channels, such as RBL-2H3 cells.

  • Store Depletion: Deplete intracellular calcium stores by incubating cells in a Ca2+-free solution containing a SERCA pump inhibitor like thapsigargin (B1683126) (1-2 µM).

  • Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration. The internal pipette solution should contain a high concentration of a Ca2+ chelator (e.g., BAPTA) to prevent Ca2+-dependent inactivation of the channels.

  • Inhibitor Application: Perfuse the cells with solutions containing different concentrations of this compound or BTP2/YM-58483.

  • Current Recording: Apply voltage ramps (e.g., -100 to +100 mV) to measure the inwardly rectifying I-CRAC.

  • Data Analysis: Normalize the current amplitude to the cell capacitance to obtain current density. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Calcium Imaging of Store-Operated Calcium Entry (SOCE)

This method measures the influx of calcium into the cytoplasm following the depletion of intracellular stores.

Methodology:

  • Cell Loading: Load cells with a ratiometric calcium indicator dye, such as Fura-2 AM.

  • Baseline Measurement: Measure the baseline fluorescence ratio in a Ca2+-free medium.

  • Store Depletion: Induce depletion of ER calcium stores by adding thapsigargin.

  • Inhibitor Incubation: Pre-incubate the cells with varying concentrations of this compound or BTP2/YM-58483.

  • Calcium Re-addition: Reintroduce a Ca2+-containing solution to the cells to initiate SOCE.

  • Fluorescence Measurement: Record the change in the fluorescence ratio, which corresponds to the increase in intracellular Ca2+ concentration.

  • Data Analysis: Quantify the level of SOCE by measuring the peak fluorescence increase after Ca2+ re-addition. Calculate the IC50 for inhibition by plotting the percentage of SOCE inhibition against the inhibitor concentration.

T-Cell Proliferation Assay

This assay assesses the impact of CRAC channel inhibition on the proliferative capacity of T-cells.

Methodology:

  • T-Cell Isolation: Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs).

  • Cell Staining: Label the T-cells with a proliferation tracking dye, such as carboxyfluorescein succinimidyl ester (CFSE).

  • Cell Culture and Stimulation: Culture the labeled T-cells in the presence of T-cell activators (e.g., anti-CD3/anti-CD28 antibodies or phytohemagglutinin) and varying concentrations of this compound or BTP2/YM-58483.

  • Incubation: Incubate the cells for a period sufficient to allow for several rounds of cell division (typically 3-5 days).

  • Flow Cytometry Analysis: Analyze the cells using flow cytometry. The fluorescence intensity of the proliferation dye will be halved with each cell division.

  • Data Analysis: Quantify the percentage of proliferated cells in each condition and determine the IC50 for the inhibition of proliferation.

Conclusion: RO2959 as the Preferred Tool for CRAC Channel Research

The available data strongly indicate that this compound is a more potent and selective inhibitor of CRAC channels, particularly those containing the Orai1 subunit, compared to BTP2/YM-58483. Its superior performance in inhibiting SOCE and downstream T-cell functions at lower concentrations makes it an invaluable tool for researchers aiming to dissect the intricate roles of CRAC channels in health and disease. The detailed protocols provided herein offer a framework for the direct comparison of these inhibitors, enabling investigators to make informed decisions for their specific research applications. The use of this compound is poised to facilitate more precise and impactful discoveries in the field of immunology and drug development.

References

Comparative Analysis of RO2959 Monohydrochloride Cross-Reactivity with TRP Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of RO2959 monohydrochloride with Transient Receptor Potential (TRP) channels, supported by available experimental data. This compound is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, which is primarily formed by Orai1 and STIM1 proteins.[1][2] Its high affinity for the CRAC channel makes it a valuable tool for studying store-operated calcium entry (SOCE) and its role in various physiological processes, particularly in immune cells.[1][2]

Overview of this compound Selectivity

This compound is characterized as a potent blocker of SOCE mediated by Orai1/STIM1 channels, with a reported IC50 of 25 nM.[2] It also inhibits the overall CRAC channel current with an IC50 of 402 nM.[2] Extensive studies have highlighted its selectivity for CRAC channels over other ion channels.

One study reported that RO2959 had no significant inhibitory effect on a variety of other cellular receptors, transporters, and ion channels, including the TRP channels TRPC1, TRPM2, and TRPM4. This indicates a high degree of selectivity for CRAC channels over these specific members of the TRP family.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the known inhibitory concentrations (IC50) of this compound against CRAC channels and its lack of significant activity against other tested channels.

Target ChannelInhibitorIC50Cell Type/System
CRAC (Orai1/STIM1) This compound25 nMStably expressing CHO cells
CRAC Current (Icrac) This compound402 nMRBL-2H3 cells
TRPC1 This compoundNo significant inhibitionNot specified
TRPM2 This compoundNo significant inhibitionNot specified
TRPM4 This compoundNo significant inhibitionNot specified
TRPV1 This compoundData not available-
TRPA1 This compoundData not available-
TRPM8 This compoundData not available-

Signaling Pathways

The primary mechanism of action of this compound is the inhibition of the CRAC channel, which is a key component of the store-operated calcium entry (SOCE) pathway.

CRAC Channel Signaling Pathway and Inhibition by RO2959 cluster_0 Plasma Membrane cluster_1 Endoplasmic Reticulum PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes GPCR_RTK GPCR / RTK GPCR_RTK->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Orai1 Orai1 Channel Ca_influx Ca²⁺ Influx (SOCE) Orai1->Ca_influx RO2959 RO2959 monohydrochloride RO2959->Orai1 Inhibits STIM1_inactive STIM1 (inactive) Ca²⁺ bound STIM1_active STIM1 (active) Oligomerized STIM1_inactive->STIM1_active Activation STIM1_active->Orai1 Translocates and Gates Ca_store ER Ca²⁺ Store IP3R->Ca_store Releases Ca²⁺ Ca_store->STIM1_inactive Depletion leads to

Caption: CRAC Channel Signaling and RO2959 Inhibition.

Experimental Protocols

Detailed methodologies for assessing the inhibitory activity of this compound on CRAC channels typically involve electrophysiology and calcium imaging.

Whole-Cell Patch-Clamp Electrophysiology for I-CRAC Measurement

This method directly measures the ion current (I-CRAC) through CRAC channels.

Workflow for I-CRAC Measurement using Patch-Clamp Cell_Prep Cell Preparation (e.g., RBL-2H3 or Orai1/STIM1 expressing cells) Store_Depletion Store Depletion (e.g., intracellular dialysis with IP3 or passive depletion with thapsigargin) Cell_Prep->Store_Depletion Patching Whole-Cell Patch Clamp Configuration Store_Depletion->Patching Recording_Baseline Record Baseline I-CRAC Patching->Recording_Baseline RO2959_Application Bath application of this compound Recording_Baseline->RO2959_Application Recording_Inhibition Record I-CRAC in the presence of RO2959 RO2959_Application->Recording_Inhibition Data_Analysis Data Analysis (Calculate % inhibition and IC50) Recording_Inhibition->Data_Analysis

Caption: Experimental Workflow for Patch-Clamp Analysis.

Protocol Details:

  • Cell Culture: RBL-2H3 cells endogenously expressing CRAC channels or HEK293/CHO cells stably co-expressing human Orai1 and STIM1 are commonly used.

  • Solutions:

    • External Solution (in mM): 120 NaCl, 2.8 KCl, 2 MgCl2, 10 CaCl2, 10 TEA-Cl, 10 HEPES (pH 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 120 Cs-glutamate, 8 MgCl2, 10 HEPES, 10 BAPTA (pH 7.2 with CsOH). To activate I-CRAC, 20 µM IP3 can be included in the pipette solution.

  • Store Depletion: Intracellular stores are depleted by dialysis of the cell with the IP3-containing pipette solution upon achieving the whole-cell configuration. Alternatively, cells can be pre-treated with a SERCA pump inhibitor like thapsigargin (B1683126) (1-2 µM).

  • Recording: Whole-cell currents are recorded using a patch-clamp amplifier. A voltage ramp protocol (e.g., -100 to +100 mV over 50 ms) is applied periodically to elicit I-CRAC.

  • Drug Application: After a stable baseline I-CRAC is established, various concentrations of this compound are applied to the bath solution to determine the dose-dependent inhibition.

  • Data Analysis: The amplitude of the inward current at a negative potential (e.g., -80 mV) is measured before and after drug application. The percentage of inhibition is calculated, and an IC50 value is determined by fitting the concentration-response data to a Hill equation.

Ratiometric Calcium Imaging for SOCE Measurement

This method measures the influx of Ca²⁺ into the cytoplasm upon store depletion, providing an indirect measure of CRAC channel activity.

Workflow for SOCE Measurement using Calcium Imaging Cell_Loading Load cells with a ratiometric Ca²⁺ indicator (e.g., Fura-2 AM) Baseline_Measurement Measure baseline fluorescence in Ca²⁺-containing medium Cell_Loading->Baseline_Measurement Store_Depletion Induce store depletion in Ca²⁺-free medium (e.g., with thapsigargin) Baseline_Measurement->Store_Depletion RO2959_Incubation Incubate with this compound Store_Depletion->RO2959_Incubation Ca_Readdition Re-introduce Ca²⁺ to the medium RO2959_Incubation->Ca_Readdition Fluorescence_Measurement Measure the rise in intracellular Ca²⁺ Ca_Readdition->Fluorescence_Measurement Data_Analysis Data Analysis (Calculate SOCE inhibition) Fluorescence_Measurement->Data_Analysis

Caption: Experimental Workflow for Calcium Imaging.

Protocol Details:

  • Cell Preparation: Adherent cells (e.g., HEK293, CHO, or primary T-cells) are grown on glass coverslips.

  • Dye Loading: Cells are loaded with a cell-permeant ratiometric calcium indicator, such as Fura-2 AM (2-5 µM), in a physiological salt solution for 30-60 minutes at room temperature.

  • Experimental Procedure:

    • Coverslips with dye-loaded cells are placed in a perfusion chamber on an inverted microscope equipped for ratiometric fluorescence imaging.

    • Cells are initially perfused with a Ca²⁺-containing solution to establish a baseline intracellular Ca²⁺ level.

    • The perfusion is switched to a Ca²⁺-free solution containing a SERCA pump inhibitor (e.g., 1 µM thapsigargin) to deplete intracellular Ca²⁺ stores. This is observed as a transient rise in intracellular Ca²⁺ due to leakage from the stores.

    • Different concentrations of this compound are then added to the Ca²⁺-free medium.

    • Finally, the perfusion is switched back to a Ca²⁺-containing solution. The subsequent rise in intracellular Ca²⁺ is indicative of SOCE.

  • Data Analysis: The magnitude of the Ca²⁺ influx upon re-addition of extracellular Ca²⁺ is quantified. The inhibitory effect of RO2959 is determined by comparing the SOCE in the presence and absence of the compound.

Conclusion

This compound is a highly potent and selective inhibitor of CRAC channels. Available data demonstrates its lack of significant cross-reactivity with TRPC1, TRPM2, and TRPM4 channels, underscoring its selectivity. However, to provide a complete picture of its interaction with the broader TRP channel family, further studies are required to investigate its effects on other key members such as TRPV1, TRPA1, and TRPM8. Researchers utilizing RO2959 as a tool compound should be aware of the current limitations in its selectivity profile. The experimental protocols provided herein offer robust methods for further characterizing the activity of RO2959 and other potential CRAC channel modulators.

References

Confirming the On-Target Effect of RO2959 Monohydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of RO2959 monohydrochloride's on-target performance against other alternative Calcium Release-Activated Calcium (CRAC) channel inhibitors. The information presented is supported by experimental data to assist researchers in making informed decisions for their studies.

This compound is a potent and selective inhibitor of the CRAC channel, a key player in store-operated calcium entry (SOCE).[1][2][3][4][5] The CRAC channel is composed of Orai1 proteins, which form the pore of the channel in the plasma membrane, and STIM1 proteins, which act as calcium sensors in the endoplasmic reticulum.[2][3][6] Depletion of calcium stores in the endoplasmic reticulum triggers STIM1 to activate Orai1, leading to an influx of calcium into the cell. This process is crucial for the activation of various cellular functions, particularly in T lymphocytes where it governs gene expression, proliferation, and cytokine production.[1][5][6]

This compound effectively blocks this pathway by inhibiting the Orai1/STIM1-mediated SOCE.[1][2][3][4][5] Its on-target effect is demonstrated by its potent inhibition of CRAC channel currents, leading to the suppression of downstream T-cell functions such as interleukin-2 (B1167480) (IL-2) production and proliferation.[1][5][6]

Comparative Analysis of CRAC Channel Inhibitors

The following table summarizes the quantitative data for this compound and other known CRAC channel inhibitors, providing a direct comparison of their potencies.

CompoundTarget(s)IC50 (CRAC Channel Current)IC50 (SOCE)IC50 (Other)
This compound CRAC (Orai1) 402 nM [1][2][4][5][6]25 nM (Orai1/STIM1) [1][2][3][4][5]530 nM (Orai3) [1][5]
265 nM (CD4+ T cells) [1][5]
Pyr6SOCENot specified0.49 µM
GSK-5498ACRAC1 µMNot specified
SKF-96365SOCE, TRPCNot specifiedNot specified
Synta66OraiNot specifiedNot specified
MRS1845SOC (ORAI1)1.7 µMNot specified

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedures used to confirm the on-target effects, the following diagrams are provided.

CRAC Channel Signaling Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane STIM1_inactive STIM1 (Inactive) Ca2+ bound STIM1_active STIM1 (Active) Oligomerized STIM1_inactive->STIM1_active Orai1_closed Orai1 (Closed) STIM1_active->Orai1_closed Interaction Ca_store Ca2+ Store Depletion Ca_store->STIM1_inactive Orai1_open Orai1 (Open) CRAC Channel Orai1_closed->Orai1_open Activation Ca_influx Ca2+ Influx (SOCE) Orai1_open->Ca_influx Downstream Downstream Signaling (e.g., NFAT activation, Gene Expression, Proliferation) Ca_influx->Downstream RO2959 RO2959 monohydrochloride RO2959->Orai1_open Inhibition

Caption: CRAC Channel Signaling and RO2959 Inhibition.

Workflow for SOCE Measurement start Start load_cells Load cells with Ca2+ indicator (e.g., Fura-2) start->load_cells wash Wash cells load_cells->wash baseline Measure baseline fluorescence wash->baseline add_inhibitor Add RO2959 or alternative inhibitor baseline->add_inhibitor deplete_stores Deplete ER Ca2+ stores (e.g., with thapsigargin) add_inhibitor->deplete_stores measure_influx Measure Ca2+ influx in Ca2+-containing medium deplete_stores->measure_influx analyze Analyze data and calculate IC50 measure_influx->analyze

Caption: Experimental Workflow for SOCE Assay.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings.

Measurement of Store-Operated Calcium Entry (SOCE)

This protocol outlines the steps to measure SOCE in a cell population using a fluorescent calcium indicator.

  • Cell Preparation: Plate cells (e.g., Jurkat T cells or HEK293 cells stably expressing Orai1/STIM1) in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM) by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.

  • Washing: Wash the cells with a calcium-free buffer to remove extracellular dye.

  • Baseline Measurement: Measure the baseline fluorescence ratio (e.g., 340/380 nm for Fura-2) using a fluorescence plate reader.

  • Compound Incubation: Add this compound or an alternative inhibitor at various concentrations and incubate for the desired period.

  • Store Depletion: Induce depletion of endoplasmic reticulum calcium stores by adding a SERCA pump inhibitor, such as thapsigargin, in a calcium-free buffer.

  • Calcium Influx Measurement: Add a buffer containing calcium to the cells and measure the subsequent increase in fluorescence, which represents SOCE.

  • Data Analysis: Calculate the extent of SOCE inhibition for each concentration of the compound and determine the IC50 value.

T-Cell Proliferation Assay

This protocol describes a method to assess the effect of this compound on T-cell proliferation.

  • T-Cell Isolation: Isolate primary human T cells from peripheral blood mononuclear cells (PBMCs).

  • Labeling: Label the T cells with a proliferation tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE).

  • Stimulation: Activate the T cells using anti-CD3 and anti-CD28 antibodies in the presence of varying concentrations of this compound or a vehicle control.

  • Culture: Culture the cells for 3-5 days to allow for proliferation.

  • Flow Cytometry: Analyze the CFSE fluorescence of the cells using a flow cytometer. Each cell division will result in a halving of the CFSE fluorescence intensity.

  • Data Analysis: Quantify the percentage of proliferating cells in each condition and determine the inhibitory effect of the compound.

Selectivity Profile of RO2959

An important aspect of a targeted inhibitor is its selectivity. RO2959 has been shown to be highly selective for CRAC channels. Studies have demonstrated that it has no significant inhibitory effects on a variety of other ion channels and receptors, including TRPC1, TRPM2, TRPM4, Cav1.2, GABA receptors, and dopamine (B1211576) and 5-HT transporters.[6] This high selectivity minimizes the potential for off-target effects, making it a valuable tool for studying the specific roles of CRAC channels in cellular physiology.

References

A Comparative Analysis of RO2959 Monohydrochloride's Impact on T Cell Subsets: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of RO2959 monohydrochloride's effects on various T cell subsets. This compound is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, a critical component in T cell activation and function.

This document details the compound's mechanism of action and presents a comparative analysis of its performance against other T cell modulators, supported by available data. Detailed experimental protocols and visualizations of the relevant signaling pathways are also provided to facilitate further research and application.

Mechanism of Action: Targeting the CRAC Channel

This compound exerts its effects by potently and selectively inhibiting the CRAC channel.[1] The CRAC channel, primarily composed of Orai1 and STIM1 proteins, is the main conduit for store-operated calcium entry (SOCE) in T lymphocytes.[2][3] Upon T cell receptor (TCR) engagement, intracellular calcium stores are depleted, triggering STIM1 to activate Orai1 at the plasma membrane, leading to a sustained influx of calcium. This increase in intracellular calcium is essential for the activation of downstream signaling pathways, most notably the calcineurin-NFAT (Nuclear Factor of Activated T cells) pathway, which governs T cell activation, proliferation, and cytokine production.[2][4] By blocking the CRAC channel, RO2959 effectively abrogates this sustained calcium signal, thereby inhibiting T cell effector functions.[2][3][5]

Comparative Analysis of this compound in T Cell Subsets

Current research indicates that CRAC channel inhibitors as a class exhibit a differential impact on T helper (Th) cell subsets. They have been shown to inhibit Th1 and Th17 cytokines, such as interferon-gamma (IFN-γ) and interleukin-17 (IL-17), more potently than Th2 and regulatory T cell (Treg) cytokines like interleukin-4 (IL-4) and interleukin-10 (IL-10). This pattern of inhibition is distinct from that of the calcineurin inhibitor Cyclosporine A.

While specific IC50 values for this compound on the hallmark cytokines of each T cell subset are not extensively available in public literature, the compound has been demonstrated to completely inhibit overall cytokine production in activated human primary CD4+ T cells.[2] The following tables summarize the available quantitative data for RO2959 and its comparators.

Table 1: Comparative Inhibition of T Cell Function by this compound and Alternatives

CompoundTargetGeneral Effect on T CellsIC50 (Overall Cytokine Production)
This compound CRAC channel (Orai1/STIM1)Potent inhibitor of T cell activation, proliferation, and cytokine production.[1][2]Data not available
Cyclosporine A CalcineurinInhibits T cell activation and cytokine production.Data not available
YM-58483 (BTP2) CRAC channelPotent inhibitor of T cell activation and Th2 cytokine production.Data not available

Table 2: Comparative IC50 Values for Cytokine Inhibition

CompoundTh1 (IFN-γ)Th2 (IL-4)Th17 (IL-17)Treg (IL-10)
This compound Data not availableData not availableData not availableData not available
Cyclosporine A ~8.0 ng/mL[1]Data not availableData not availableMore potently inhibited than IFN-γ, IL-4, and IL-17
YM-58483 (BTP2) Data not availableInhibits IL-4 productionData not availableData not available

Note: The available data for Cyclosporine A suggests a differential effect on T cell subsets, with a stronger inhibition of the Treg-associated cytokine IL-10.

Experimental Protocols

To facilitate further investigation into the effects of this compound on T cell subsets, the following detailed experimental protocols are provided. These protocols are adapted from established methods for in vitro T cell differentiation and cytotoxicity assays.

Protocol 1: In Vitro Differentiation of Human T Helper Subsets and Treatment with this compound

This protocol outlines the procedure for differentiating naive CD4+ T cells into Th1, Th2, Th17, and Treg subsets and assessing the inhibitory effect of this compound on their hallmark cytokine production.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Naive CD4+ T Cell Isolation Kit

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine

  • Anti-CD3 and Anti-CD28 antibodies

  • Recombinant human cytokines: IL-12 (for Th1), IL-4 (for Th2), IL-6, IL-23, TGF-β (for Th17), and TGF-β, IL-2 (for Treg)

  • Neutralizing antibodies: Anti-IL-4 (for Th1), Anti-IFN-γ (for Th2 and Th17), Anti-IL-12 (for Th2 and Th17)

  • This compound (dissolved in DMSO)

  • Cell stimulation cocktail (e.g., PMA and Ionomycin)

  • Brefeldin A

  • ELISA kits for IFN-γ, IL-4, IL-17A, and IL-10

  • Flow cytometer and relevant antibodies for intracellular cytokine staining (e.g., anti-IFN-γ, anti-IL-4, anti-IL-17A, anti-FoxP3)

Procedure:

  • Isolation of Naive CD4+ T Cells: Isolate naive CD4+ T cells from human PBMCs using a negative selection kit according to the manufacturer's instructions.

  • T Cell Activation and Polarization:

    • Coat a 24-well plate with anti-CD3 (1 µg/mL) and anti-CD28 (2 µg/mL) antibodies overnight at 4°C.

    • Wash the plate with sterile PBS.

    • Seed the naive CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

    • Add the following polarizing cytokines and neutralizing antibodies to the respective wells:

      • Th1: IL-12 (20 ng/mL) and Anti-IL-4 (10 µg/mL).

      • Th2: IL-4 (20 ng/mL), Anti-IFN-γ (10 µg/mL), and Anti-IL-12 (10 µg/mL).

      • Th17: IL-6 (20 ng/mL), IL-23 (20 ng/mL), TGF-β (5 ng/mL), Anti-IFN-γ (10 µg/mL), and Anti-IL-4 (10 µg/mL).

      • Treg: TGF-β (10 ng/mL) and IL-2 (100 U/mL).

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium.

    • Add the desired concentrations of this compound or vehicle control (DMSO) to the polarizing cultures at the time of cell seeding.

  • Cell Culture: Incubate the cells for 5-7 days at 37°C in a 5% CO2 incubator.

  • Restimulation and Cytokine Analysis:

    • On the final day of culture, restimulate the cells with a cell stimulation cocktail (e.g., PMA and Ionomycin) in the presence of Brefeldin A for 4-6 hours.

    • Harvest the cell culture supernatants for cytokine analysis by ELISA.

    • Harvest the cells for intracellular cytokine staining and analysis by flow cytometry. For Treg cells, perform intranuclear staining for FoxP3.

  • Data Analysis: Determine the concentration of hallmark cytokines (IFN-γ, IL-4, IL-17A, IL-10) in the supernatants by ELISA. Analyze the percentage of cytokine-producing cells and FoxP3+ cells by flow cytometry. Calculate the IC50 values for this compound on the production of each cytokine.

Protocol 2: CD8+ T Cell Cytotoxicity Assay

This protocol describes a method to assess the effect of this compound on the cytotoxic function of CD8+ T cells.

Materials:

  • Human CD8+ T cells

  • Target cells (e.g., a tumor cell line or virus-infected cells)

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • Cytotoxicity detection kit (e.g., based on LDH release or Calcein-AM release)

  • 96-well U-bottom plates

Procedure:

  • Effector Cell Preparation:

    • Isolate human CD8+ T cells from PBMCs.

    • Activate the CD8+ T cells with anti-CD3/anti-CD28 beads and IL-2 for 2-3 days.

  • Target Cell Preparation:

    • Culture the target cells to the appropriate density.

    • Label the target cells with a fluorescent dye (e.g., Calcein-AM) if using a fluorescence-based assay.

  • Cytotoxicity Assay:

    • Seed the labeled target cells into a 96-well U-bottom plate.

    • Pre-incubate the activated CD8+ T cells with various concentrations of this compound or vehicle control for 1-2 hours.

    • Add the pre-treated CD8+ T cells to the target cells at different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).

    • Include control wells for spontaneous release (target cells only) and maximum release (target cells lysed with detergent).

  • Incubation: Incubate the co-culture for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Measurement of Cytotoxicity:

    • If using an LDH release assay, collect the supernatant and measure LDH activity according to the manufacturer's protocol.

    • If using a Calcein-AM release assay, measure the fluorescence of the supernatant or the remaining fluorescence in the cells.

  • Data Analysis: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100 Determine the effect of this compound on the cytotoxic activity of CD8+ T cells.

Visualizing the Impact: Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

T_Cell_Activation_Pathway T Cell Activation and Inhibition by RO2959 cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APC Antigen Presenting Cell (APC) TCR T Cell Receptor (TCR) PLCg PLCγ TCR->PLCg activates Orai1 Orai1 (CRAC Channel) Ca_influx Ca²⁺ Influx Orai1->Ca_influx mediates IP3 IP3 PLCg->IP3 produces STIM1_ER STIM1 (in ER) IP3->STIM1_ER depletes Ca²⁺ stores, activates STIM1_active Active STIM1 STIM1_ER->STIM1_active translocates STIM1_active->Orai1 activates Calcineurin Calcineurin Ca_influx->Calcineurin activates NFATp NFAT (phosphorylated) Calcineurin->NFATp dephosphorylates NFAT NFAT (dephosphorylated) NFATp->NFAT Gene_Expression Gene Expression (IL-2, Cytokines, etc.) NFAT->Gene_Expression translocates to nucleus, activates RO2959 This compound RO2959->Orai1 inhibits

Caption: T Cell Activation Pathway and Site of RO2959 Inhibition.

T_Cell_Differentiation_Workflow Workflow for T Cell Differentiation Assay Start Isolate Naive CD4+ T Cells Activate Activate with anti-CD3/CD28 Start->Activate Polarize Polarize with Cytokines (Th1, Th2, Th17, Treg) Activate->Polarize Treat Treat with RO2959 or Vehicle Polarize->Treat Culture Culture for 5-7 days Treat->Culture Restimulate Restimulate with PMA/Ionomycin Culture->Restimulate Analyze Analyze Cytokine Production (ELISA, Flow Cytometry) Restimulate->Analyze End Determine IC50 Analyze->End

Caption: Experimental Workflow for T Cell Differentiation and Drug Treatment.

Conclusion

This compound is a potent inhibitor of T cell function through its targeted blockade of the CRAC channel. While specific quantitative data on its differential effects on T cell subsets are limited, the available evidence for the broader class of CRAC channel inhibitors suggests a more pronounced impact on Th1 and Th17 pro-inflammatory responses compared to Th2 and Treg-mediated functions. This profile distinguishes it from calcineurin inhibitors like Cyclosporine A. The provided experimental protocols and pathway diagrams offer a framework for researchers to further elucidate the specific activities of this compound and its potential as a therapeutic agent for immune-mediated diseases. Further investigation into the dose-dependent effects of this compound on individual T cell subsets is warranted to fully understand its immunomodulatory potential.

References

A Comparative Guide to the Specificity of RO2959 Monohydrochloride in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, selecting the right tool to modulate cellular signaling pathways is paramount. This guide provides an objective comparison of RO2959 monohydrochloride, a potent inhibitor of Calcium Release-Activated Calcium (CRAC) channels, with other key modulators, YM-58483 and Cyclosporin (B1163) A. The focus is on their specificity and performance in primary cells, supported by experimental data.

Mechanism of Action: A Tale of Three Inhibitors

This compound and YM-58483 both target the early stages of T-cell activation by inhibiting store-operated calcium entry (SOCE), a critical step for sustained intracellular calcium signaling. They achieve this by blocking the CRAC channel, which is composed of Orai1 proteins forming the pore and STIM1 proteins acting as calcium sensors in the endoplasmic reticulum. In contrast, Cyclosporin A acts further downstream by inhibiting calcineurin, a phosphatase essential for the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells), which in turn regulates the expression of key cytokines like Interleukin-2 (IL-2).

cluster_0 T-Cell Receptor Signaling cluster_1 CRAC Channel Modulation cluster_2 Downstream Signaling TCR TCR Activation PLC PLCγ Activation TCR->PLC IP3 IP3 Production PLC->IP3 ER ER Ca2+ Release IP3->ER STIM1 STIM1 Activation ER->STIM1 Orai1 Orai1 (CRAC Channel) STIM1->Orai1 activation SOCE Store-Operated Ca2+ Entry (SOCE) Orai1->SOCE Calcineurin Calcineurin SOCE->Calcineurin RO2959 RO2959 RO2959->Orai1 inhibition YM58483 YM-58483 YM58483->Orai1 inhibition NFAT NFAT Activation Calcineurin->NFAT IL2 IL-2 Production NFAT->IL2 Proliferation T-Cell Proliferation IL2->Proliferation CsA Cyclosporin A CsA->Calcineurin inhibition

Caption: Signaling pathways targeted by RO2959, YM-58483, and Cyclosporin A.

Comparative Performance in Primary T-Cells

The efficacy of these inhibitors has been quantified in primary human CD4+ T-cells, providing a basis for direct comparison.

ParameterThis compoundYM-58483Cyclosporin A
Primary Target CRAC Channel (Orai1)CRAC ChannelCalcineurin
IC50 for SOCE in CD4+ T-cells 265 nM[1]~100 nM[2]N/A
IC50 for IL-2 Production 15 nM[3]~100 nM[2]~1-10 nM[4]
IC50 for T-Cell Proliferation (MLR) Potent Inhibition (IC50 not specified)[1]330 nM [ ]12.7 nM [ ]

Specificity Profile

A critical aspect of any inhibitor is its specificity. Off-target effects can lead to confounding results and potential toxicity.

InhibitorPrimary TargetKnown Off-Target Effects
This compound CRAC channel (Orai1)High selectivity for Orai1 over Orai3 (IC50 of 25 nM for Orai1 vs. 530 nM for Orai3)[1]. No significant activity against a panel of other ion channels has been reported, suggesting high specificity[5].
YM-58483 CRAC channelCan inhibit TRPC3 and TRPC5 channels with potencies similar to CRAC channels.
Cyclosporin A CalcineurinBinds to cyclophilins, which are ubiquitously expressed, leading to a broader range of effects beyond T-cell immunosuppression.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.

Store-Operated Calcium Entry (SOCE) Assay

This protocol outlines the measurement of SOCE in primary T-cells using a fluorescent calcium indicator.

cluster_0 Cell Preparation cluster_1 Measurement cluster_2 Analysis Isolate Isolate Primary CD4+ T-cells Load Load with Fura-2 AM (2-5 μM, 30-60 min, 37°C) Isolate->Load Wash Wash to remove extracellular dye Load->Wash Baseline Record baseline fluorescence (340/380 nm excitation) Deplete Deplete ER Ca2+ stores (e.g., with Thapsigargin) Baseline->Deplete Inhibit Add Inhibitor (RO2959, YM-58483) Deplete->Inhibit AddCa Re-introduce extracellular Ca2+ Inhibit->AddCa Record Record fluorescence change AddCa->Record Ratio Calculate 340/380 nm ratio Plot Plot ratio vs. time Ratio->Plot Quantify Quantify SOCE inhibition Plot->Quantify

Caption: Workflow for a Store-Operated Calcium Entry (SOCE) assay.
T-Cell Proliferation Assay

This protocol describes the use of a fluorescent dye to track T-cell proliferation.

cluster_0 Cell Preparation cluster_1 Culture cluster_2 Analysis Isolate Isolate Primary T-cells Label Label with CFSE (Carboxyfluorescein succinimidyl ester) Isolate->Label Wash Wash to remove unbound dye Label->Wash Treat Treat with Inhibitors (RO2959, YM-58483, CsA) Stimulate Stimulate with anti-CD3/CD28 or in a Mixed Lymphocyte Reaction (MLR) Treat->Stimulate Incubate Incubate for 3-5 days Stimulate->Incubate Harvest Harvest cells Analyze Analyze CFSE dilution by Flow Cytometry Harvest->Analyze Quantify Quantify proliferation inhibition Analyze->Quantify

Caption: Workflow for a T-Cell Proliferation Assay using CFSE.
Cytokine Release Assay

This protocol details the measurement of cytokine production from primary T-cells.

  • Cell Preparation and Culture: Isolate primary T-cells and culture them in the presence of the desired inhibitor (RO2959, YM-58483, or Cyclosporin A) at various concentrations.

  • Stimulation: Stimulate the T-cells with anti-CD3/CD28 antibodies or other appropriate stimuli to induce cytokine production.

  • Incubation: Incubate the cells for 24-72 hours to allow for cytokine secretion.

  • Supernatant Collection: Centrifuge the cell cultures and collect the supernatant.

  • Cytokine Quantification: Measure the concentration of the cytokine of interest (e.g., IL-2) in the supernatant using an ELISA (Enzyme-Linked Immunosorbent Assay) or a multiplex bead-based assay.

  • Data Analysis: Plot the cytokine concentration against the inhibitor concentration to determine the IC50 value.

Conclusion

This compound emerges as a highly potent and selective inhibitor of CRAC channels, particularly for the Orai1 subunit. Its high specificity, as suggested by the available data, makes it a valuable tool for dissecting the role of SOCE in primary cell function with potentially fewer off-target effects compared to YM-58483. While Cyclosporin A is a potent immunosuppressant, its downstream and broader mechanism of action distinguishes it from the direct CRAC channel inhibitors. The choice of inhibitor will ultimately depend on the specific research question, with RO2959 offering a more targeted approach for investigating the direct consequences of CRAC channel blockade in primary cells.

References

A Comparative Guide to the Effects of RO2959 Monohydrochloride and Other CRAC Channel Inhibitors on Cytokine Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of RO2959 monohydrochloride, a potent and selective Calcium Release-Activated Calcium (CRAC) channel inhibitor, and its effects on cytokine profiles. The document is intended for researchers, scientists, and drug development professionals interested in the modulation of cytokine release for therapeutic purposes. We will explore the mechanism of action of this compound and compare its performance with other known CRAC channel inhibitors, supported by available experimental data.

Introduction to this compound and CRAC Channels

This compound is a small molecule inhibitor that potently and selectively targets CRAC channels.[1] These channels are crucial for store-operated calcium entry (SOCE) in various cell types, including T lymphocytes.[1] Upon T-cell receptor (TCR) stimulation, the depletion of calcium from the endoplasmic reticulum triggers the opening of CRAC channels, leading to a sustained influx of extracellular calcium. This calcium signaling cascade is essential for the activation of transcription factors, such as the Nuclear Factor of Activated T-cells (NFAT), which in turn orchestrate the expression and release of a wide array of cytokines. By blocking CRAC channels, this compound effectively inhibits SOCE, thereby suppressing T-cell activation and subsequent cytokine production.[1]

Comparative Analysis of Cytokine Profile Modulation

CompoundTargetReported Effect on Cytokine ProfileIC50 for CRAC/SOCE Inhibition
This compound CRAC ChannelsPotent inhibitor of human IL-2 production.[1] Reported to completely inhibit cytokine production mediated by TCR stimulation.[1]402 nM (CRAC channels)[1]
CM4620 (Zegocractin) CRAC Channels (selective for Orai1)Markedly inhibits the release of various cytokines from human peripheral blood mononuclear cells (PBMCs), with IC50 values ranging from 47 to 952 nM for different cytokines.Not explicitly stated for SOCE, but inhibits Orai1/STIM1-mediated Ca2+ currents with an IC50 of ~120 nM.
Synta-66 CRAC ChannelsCauses greater than 90% inhibition of IL-2, IFNγ, and TNFα secretion from pulmonary CD8+ cells at a concentration of 1000 nM.IC50 of ~1-3 µM in RBL mast cells and ~4 µM for over-expressed STIM1/Orai1 currents.[2]
BTP2 (YM-58483) CRAC ChannelsDose-dependently reduces the production of several inflammatory cytokines, including IL-2, IL-17, and IFNγ in CD4+ and CD8+ effector T cells. Also suppresses TNFα production.10-100 nM (SOCE and I CRAC)

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approach to validate the effects of these inhibitors, the following diagrams are provided.

G cluster_0 Cell Membrane cluster_1 Endoplasmic Reticulum cluster_2 Cytosol cluster_3 Nucleus TCR TCR PLC PLC TCR->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ Store IP3->Ca_ER Ca2+ release ORAI1 ORAI1 (CRAC Channel) Ca_cyto [Ca2+]i ↑ ORAI1->Ca_cyto Ca2+ influx (SOCE) STIM1 STIM1 STIM1->ORAI1 activates Ca_ER->STIM1 senses Ca2+ depletion Calcineurin Calcineurin Ca_cyto->Calcineurin NFAT_P NFAT-P Calcineurin->NFAT_P dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc translocation Gene Cytokine Gene Transcription NFAT_nuc->Gene Cytokines Cytokines (IL-2, TNF-α, IFN-γ) Gene->Cytokines RO2959 RO2959 monohydrochloride RO2959->ORAI1 inhibits

Caption: Signaling pathway of T-cell activation and cytokine production, and the inhibitory action of this compound on CRAC channels.

G cluster_0 Cell Culture and Treatment cluster_1 Cytokine Measurement cluster_2 Data Analysis start Isolate Human PBMCs stimulate Stimulate T-cells (e.g., anti-CD3/CD28) start->stimulate treat Treat with RO2959 or Alternative Inhibitors (Dose-Response) stimulate->treat incubate Incubate (e.g., 24-72h) treat->incubate collect Collect Supernatant incubate->collect elisa ELISA / Multiplex Assay (e.g., Luminex) collect->elisa quantify Quantify Cytokine Levels (e.g., IL-2, TNF-α, IFN-γ) elisa->quantify analyze Calculate % Inhibition quantify->analyze ic50 Determine IC50 Values analyze->ic50 compare Compare Potency and Selectivity ic50->compare

References

Safety Operating Guide

Proper Disposal of RO2959 Monohydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of potent, research-grade compounds like RO2959 monohydrochloride is a critical component of laboratory best practices. Adherence to established protocols minimizes risks to personnel and prevents the release of biologically active molecules into the environment. This guide provides a procedural framework for the proper disposal of this compound, treating it as a hazardous chemical waste in line with general laboratory safety principles.

Core Principle: Handle as Hazardous Chemical Waste

Due to its nature as a potent and selective CRAC channel inhibitor, all waste materials containing this compound, including the pure compound, solutions, and contaminated labware, must be managed as hazardous chemical waste.[1] This precautionary measure is essential given the compound's biological activity.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment. This serves as the first line of defense against accidental exposure.

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area or under a fume hood.

Step-by-Step Disposal Protocol

The following protocol outlines a systematic process for the safe segregation, collection, and disposal of this compound waste.

Step 1: Waste Segregation at the Source

Proper segregation is crucial to prevent unintended chemical reactions and to facilitate correct disposal.[1]

  • Solid Waste: Collect unused or expired this compound powder, along with any grossly contaminated items such as weighing paper or spatulas, in a designated "Hazardous Chemical Waste" container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled "Hazardous Liquid Chemical Waste" container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Sharps Waste: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled for chemically contaminated sharps.[2]

  • Contaminated Labware: Disposable labware (e.g., pipette tips, centrifuge tubes) with trace contamination should be collected in a designated hazardous waste container. Non-disposable glassware must be decontaminated. A common practice for empty containers of hazardous chemicals is to triple rinse them with a suitable solvent; this rinsate must be collected and disposed of as hazardous waste.[3][4]

Step 2: Container Management

Proper container selection and labeling are critical for safety and compliance.

  • Container Type: Use containers that are compatible with the chemical waste being collected. They must be in good condition and have a secure, leak-proof lid.[1]

  • Labeling: All waste containers must be clearly and accurately labeled.[1] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • Any other components in the waste stream (e.g., solvents)

    • The date accumulation started

  • Container Status: Keep waste containers closed at all times, except when adding waste.[5][6]

Step 3: Storage

Waste must be stored safely and securely pending collection.

  • Designated Area: Store waste containers in a designated and secure satellite accumulation area.[6]

  • Secondary Containment: All liquid hazardous waste containers must be placed within a larger, chemically resistant secondary container to contain any potential spills or leaks.[1][5][6]

  • Segregation of Incompatibles: Ensure that containers of incompatible waste types are not stored together.[5][7]

Step 4: Disposal

The final disposal of hazardous waste is a regulated process.

  • Contact EHS: When a waste container is full or has reached the designated storage time limit set by your institution, arrange for pickup by contacting your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]

  • Prohibited Disposal Methods: Never dispose of this compound or any hazardous chemical waste by pouring it down the sink or placing it in the regular trash.[1][5]

Disposal Workflow for this compound

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from laboratory activities involving this compound.

cluster_0 Waste Generation cluster_1 Waste Identification & Segregation cluster_2 Containerization cluster_3 Final Disposal start This compound Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_waste Collect in 'Hazardous Chemical Waste' Container is_solid->solid_waste Yes is_sharp Sharp? is_liquid->is_sharp No liquid_waste Collect in 'Hazardous Liquid Chemical Waste' Container is_liquid->liquid_waste Yes is_labware Contaminated Labware? is_sharp->is_labware No sharp_waste Collect in Chemically Contaminated Sharps Container is_sharp->sharp_waste Yes labware_waste Collect in Designated Hazardous Waste Container is_labware->labware_waste Yes storage Store in Designated Area with Secondary Containment is_labware->storage No solid_waste->storage liquid_waste->storage sharp_waste->storage labware_waste->storage ehs_pickup Arrange for Pickup by EHS or Licensed Contractor storage->ehs_pickup

Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling RO2959 Monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical guidance for the handling and disposal of RO2959 monohydrochloride, a potent and selective CRAC channel inhibitor. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.

This compound is a potent blocker of store-operated calcium entry (SOCE) mediated by Orai1/Stim1 channels.[1][2] Its potency necessitates careful handling to avoid potential exposure.[3][4]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to determine the appropriate level of PPE.[5] The following table summarizes recommended PPE for various laboratory activities.

ActivityRecommended PPERationale
Weighing and Dispensing (as a powder) - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator.[6] - Disposable, solid-front lab coat with tight-fitting cuffs.[6] - Double-gloving (e.g., nitrile).[5][6] - Disposable sleeves.[6] - Safety glasses or goggles (if not using a full-face respirator).[6][7]High risk of aerosolization and inhalation of a potent powder. Full respiratory protection is critical. Double-gloving provides an additional barrier against contamination.[6]
Solution Preparation - Chemical fume hood or other ventilated enclosure.[6] - Lab coat.[5][6][7] - Safety glasses with side shields or chemical splash goggles.[5][6][7] - Single pair of chemical-resistant gloves (e.g., nitrile).[5][6][7]Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Engineering controls like a fume hood are the primary means of protection.[6]
General Laboratory Operations - Lab coat.[5][6][7] - Safety glasses.[5][6][7] - Gloves.[5][6][7]Standard laboratory practice to protect against incidental contact.[6]

Operational Plan

A systematic approach is vital for safely handling potent compounds like this compound from receipt to disposal.

1. Receipt and Storage:

  • Upon receipt, log the compound into inventory and verify the integrity of the container.

  • Store in a tightly sealed container in a dry, well-ventilated area.[8]

  • Recommended storage for the stock solution is at -80°C for up to 6 months or -20°C for up to 1 month.[1]

2. Pre-Handling Preparation:

  • Review this safety guide and any available Safety Data Sheet (SDS) for similar compounds.

  • Conduct a thorough risk assessment for the specific procedures to be performed.[5]

  • Ensure the work area, such as a chemical fume hood, is certified and functioning correctly.[6]

  • Decontaminate all surfaces before starting work.

  • Prepare a spill kit appropriate for the quantity of the compound being handled.

3. Handling Procedures:

  • Always handle this compound within a certified chemical fume hood or other appropriate containment device.[3][6]

  • Don the appropriate PPE as determined by the risk assessment.[4][6]

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Clearly label all containers with the compound name, concentration, and date.

4. Post-Handling:

  • Decontaminate all surfaces and equipment after use.

  • Carefully doff PPE to avoid self-contamination and dispose of it as hazardous waste.[6]

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.[9]

  • Contaminated Solids (e.g., unused compound): Collect in a clearly labeled, sealed container for hazardous chemical waste.

  • Contaminated Labware (e.g., vials, pipette tips): Collect in a designated, puncture-resistant, and sealed container. Label as "Hazardous Waste" with the compound's name.[6]

  • Contaminated PPE (e.g., gloves, lab coat): Place in a sealed bag or container labeled as hazardous waste.[6]

  • Liquid Waste (e.g., solutions): Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[10]

Quantitative Data

ParameterValueSpecies/System
IC₅₀ (CRAC channel) 402 nM-
IC₅₀ (SOCE via Orai1/Stim1) 25 nM-
IC₅₀ (Orai1) 25 nM-
IC₅₀ (Orai3) 530 nM-
IC₅₀ (SOCE in CD4+ T lymphocytes) 265 nMHuman

Data sourced from MedchemExpress.[1]

Experimental Workflow

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal A Review Safety Information & SDS B Conduct Risk Assessment A->B C Prepare Work Area & Spill Kit B->C D Don Appropriate PPE C->D E Handle Compound in Containment D->E F Prepare Solutions & Label E->F G Decontaminate Work Area F->G H Doff & Dispose of PPE G->H I Dispose of Contaminated Waste H->I J Wash Hands Thoroughly I->J

Caption: A step-by-step workflow for the safe handling and disposal of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。